Hexahydro-2H-azepine-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
azepane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLHDUWNMGJBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=S)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222342 | |
| Record name | 2-Azepinethione, hexahydro-, (Z)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7203-96-5 | |
| Record name | Thiocaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7203-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiocaprolactam | |
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| Record name | Thiocaprolactam | |
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| Record name | 2-Azepinethione, hexahydro-, (Z)- | |
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| Record name | Hexahydro-2H-azepine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | THIOCAPROLACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP7T5FNH9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Hexahydro-2H-azepine-2-thione from ε-Caprolactam
Abstract
This technical guide provides a comprehensive overview for the synthesis of Hexahydro-2H-azepine-2-thione, also known as ε-thiocaprolactam, a valuable sulfur-containing analog of ε-caprolactam. This document is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will explore the fundamental principles of lactam thionation and present detailed procedural outlines for the conversion of ε-caprolactam to its thio-derivative using two prominent thionating agents: Lawesson's Reagent and Phosphorus Pentasulfide. The guide will delve into the mechanistic underpinnings of these reactions, providing a comparative analysis of their respective advantages and disadvantages. Furthermore, this document includes sections on the characterization of the final product, crucial safety considerations, and a workflow diagram to visually represent the synthetic process.
Introduction and Significance
This compound (ε-thiocaprolactam) is a seven-membered cyclic thioamide, an intriguing structural analog of ε-caprolactam, the monomeric precursor to Nylon-6. The replacement of the carbonyl oxygen with a sulfur atom significantly alters the electronic and steric properties of the molecule, opening avenues for its application in diverse areas of chemical research. Thioamides, in general, are crucial building blocks in the synthesis of various heterocyclic compounds, including thiazoles and thiophenes, and have been investigated for their potential biological activities. The unique reactivity of the thiono-functional group makes ε-thiocaprolactam a versatile intermediate for further chemical transformations, rendering its efficient synthesis a topic of considerable interest to the scientific community.
This guide will focus on the direct thionation of ε-caprolactam, a readily available and economically viable starting material. We will provide a detailed examination of the most common and effective methods for this transformation, equipping researchers with the necessary knowledge to confidently undertake this synthesis in a laboratory setting.
The Chemistry of Thionation: A Mechanistic Perspective
The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic synthesis, known as thionation. This process typically involves the use of phosphorus-sulfur reagents. The two most prominent reagents for the thionation of amides and lactams are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).
2.1. Lawesson's Reagent
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent known for its mild reaction conditions and high efficacy. The mechanism of thionation with Lawesson's Reagent is generally accepted to proceed through a four-membered ring intermediate. The reaction is driven by the formation of a strong phosphorus-oxygen bond.
2.2. Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus Pentasulfide is a more classical and cost-effective thionating agent. Its reactivity is often enhanced by using it in combination with other reagents, such as hexamethyldisiloxane (HMDO), which can lead to higher yields and easier purification. While effective, reactions with P₄S₁₀ may require higher temperatures compared to Lawesson's Reagent.
Comparative Analysis of Thionation Methods
The choice between Lawesson's Reagent and Phosphorus Pentasulfide for the synthesis of this compound depends on several factors, including desired reaction conditions, scale, and purification strategy. Below is a comparative summary:
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | Generally milder reaction conditions | Often requires higher temperatures |
| Selectivity | Good selectivity for amides and lactams | Can sometimes lead to side reactions |
| Work-up | Can be challenging due to phosphorus byproducts | Work-up can be simpler, especially with additives |
| Cost | More expensive | More cost-effective |
| Safety | Moisture sensitive, releases flammable gases | Highly moisture sensitive, releases toxic and flammable gases |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of this compound from ε-caprolactam. Researchers should always conduct a thorough risk assessment before commencing any experimental work.
4.1. Method A: Thionation using Lawesson's Reagent
This protocol is adapted from general procedures for the thionation of amides.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the ε-caprolactam.
-
Reagent Addition: To the stirred solution, add Lawesson's Reagent (0.5 eq) portion-wise.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up to remove phosphorus byproducts can be complex and may require chromatographic purification.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
4.2. Method B: Thionation using Phosphorus Pentasulfide and HMDO
This protocol is based on procedures for the thionation of lactams using a P₄S₁₀/HMDO system, which often provides a more straightforward work-up.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (1.0 eq) and Phosphorus Pentasulfide (0.25 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reagent Addition: To the stirred suspension, add hexamethyldisiloxane (HMDO) (1.7 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The advantage of this method is that the reagent-derived byproducts may be removed by a simple hydrolytic workup or by filtration through silica gel.[1]
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Characterization of this compound
Proper characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are expected analytical data for the product.
| Property | Data |
| Molecular Formula | C₆H₁₁NS |
| Molecular Weight | 129.22 g/mol [1] |
| CAS Number | 7203-96-5[1] |
| Appearance | Expected to be a solid |
| Melting Point | Literature values may vary, requires experimental determination |
| ¹H NMR | Expected signals for the methylene protons of the azepane ring. The chemical shifts will be influenced by the thioamide group. |
| ¹³C NMR | Expected signals for the five distinct methylene carbons and one thiocarbonyl carbon. The thiocarbonyl carbon will appear significantly downfield. |
| IR Spectroscopy | Absence of the lactam C=O stretch (around 1650 cm⁻¹) and the appearance of a C=S stretching band. |
Safety and Handling
Both Lawesson's Reagent and Phosphorus Pentasulfide are hazardous materials and must be handled with extreme care in a well-ventilated fume hood.
-
Lawesson's Reagent: Moisture sensitive. In contact with water, it releases flammable gases.[2] It also has a strong, unpleasant odor.
-
Phosphorus Pentasulfide: Flammable solid that reacts violently with water to release toxic and flammable gases, including hydrogen sulfide.[3] It is harmful if swallowed or inhaled.[3]
-
ε-Caprolactam: May cause skin and eye irritation.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Visualization of the Synthetic Workflow
The following diagram, generated using DOT language, illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from ε-caprolactam is a straightforward yet important transformation for researchers in organic and medicinal chemistry. This guide has provided a detailed overview of the two primary methods for this thionation, utilizing Lawesson's Reagent and Phosphorus Pentasulfide. While both methods are effective, the choice of reagent will depend on the specific requirements of the synthesis, including scale, cost, and available purification techniques. Adherence to strict safety protocols is paramount when working with these powerful thionating agents. The information presented herein is intended to serve as a valuable resource for the successful and safe synthesis of this versatile thio-lactam.
References
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473. [Link]
-
SIELC Technologies. (2018, May 16). 2-Azepinethione, hexahydro-, (Z)-. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 978–985. [Link]
-
Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (31), 4675-4677. [Link]
-
State of New Jersey. (n.d.). Hazardous Substance Fact Sheet - Caprolactam. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Brief Profile - epsilon-caprolactam. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of Thiocaprolactam
Executive Summary
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of thiocaprolactam (azepane-2-thione). As the thio-analog of ε-caprolactam, the precursor to Nylon-6, thiocaprolactam presents unique spectroscopic features primarily due to the presence of the thioamide functional group. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Each section details the causality behind experimental choices, provides self-validating protocols, and presents key data for the unambiguous identification of this molecule.
Introduction to Thiocaprolactam: Structure and Tautomerism
Thiocaprolactam (IUPAC name: azepane-2-thione) is a seven-membered cyclic thioamide with the molecular formula C₆H₁₁NS and a molecular weight of approximately 129.23 g/mol . The replacement of the carbonyl oxygen in caprolactam with a sulfur atom fundamentally alters the molecule's electronic properties, which in turn imparts a distinct spectroscopic signature.
A critical aspect of thioamide chemistry is the potential for tautomerism. Thiocaprolactam predominantly exists in the thiolactam (thione) form but can equilibrate with its thiolactim (thiol) tautomer. This equilibrium is influenced by factors such as solvent polarity and pH. Spectroscopic methods are paramount in identifying the dominant tautomeric form under specific conditions.[1]
Caption: Thiolactam-thiolactim tautomeric equilibrium of thiocaprolactam.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of thiocaprolactam, providing detailed information about the hydrogen and carbon framework.
Principle & Rationale
¹H and ¹³C NMR spectroscopy map the chemical environment of each proton and carbon atom, respectively. The chemical shift of a nucleus is highly sensitive to the electron density around it. In thiocaprolactam, the electron-withdrawing nature of the thioamide group significantly deshields adjacent nuclei, causing their signals to appear further downfield compared to a simple alkane ring. This allows for the unambiguous assignment of each position in the seven-membered ring.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a proton map of the molecule. The protons on the carbon alpha to the nitrogen (C6) and the carbon alpha to the thio-carbonyl (C2) are the most deshielded. The signal for the N-H proton is typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.
¹³C NMR Spectroscopy
The key diagnostic signal in the ¹³C NMR spectrum is the thio-carbonyl carbon (C=S), which is significantly deshielded and appears at a very downfield chemical shift, typically in the range of 180-205 ppm. This is substantially further downfield than the corresponding carbonyl carbon in ε-caprolactam (~179 ppm), making it a definitive marker for the thio-substitution.[2][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of thiocaprolactam in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for general structure, while DMSO-d₆ can be useful for resolving N-H protons.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
Use a spectral width of approximately 12-15 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (~220 ppm) to ensure capture of the C=S signal.
-
A longer relaxation delay (5-10 seconds) may be necessary for quantitative analysis of quaternary carbons, though it is not strictly required for simple identification.[5]
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Integrate the ¹H signals and reference both spectra to TMS.
Data Summary: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for thiocaprolactam, based on data from analogous structures and established spectroscopic principles.[2][6]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Rationale / Notes |
| ¹H | N-H | 7.5 - 9.0 | Broad singlet; position is solvent and concentration dependent. |
| ¹H | -CH₂-N- (C6) | 3.2 - 3.5 | Deshielded by adjacent electronegative nitrogen atom. |
| ¹H | -CH₂-C=S (C2) | 2.4 - 2.7 | Deshielded by the thio-carbonyl group. |
| ¹H | Other -CH₂- | 1.5 - 1.9 | Aliphatic protons in the ring, less deshielded. Overlapping multiplets expected. |
| ¹³C | C=S (C1) | 180 - 205 | Highly deshielded due to the C=S double bond. Key diagnostic peak. |
| ¹³C | -CH₂-N- (C6) | 45 - 50 | Deshielded by nitrogen. |
| ¹³C | -CH₂-C=S (C2) | 38 - 42 | Deshielded by the thio-carbonyl group. |
| ¹³C | Other -CH₂- | 25 - 33 | Standard aliphatic carbon range. |
Vibrational Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle & Rationale
Every chemical bond vibrates at a characteristic frequency. For thiocaprolactam, the most informative regions of the IR spectrum are those corresponding to the N-H bond and the thioamide group. The thioamide vibrations (often referred to as Thioamide bands) are complex and involve coupled vibrations of C=S stretching, C-N stretching, and N-H bending, making them distinct from the classic Amide bands of caprolactam.[7]
Spectral Interpretation
Key absorptions include:
-
N-H Stretch: A moderate to strong band around 3200-3300 cm⁻¹, which can be broadened by hydrogen bonding.
-
C-H Stretches: Strong bands between 2850-2960 cm⁻¹ corresponding to the aliphatic methylene groups in the ring.[8]
-
Thioamide Bands: The C=S stretching vibration is a crucial diagnostic peak. Unlike the intense C=O stretch (~1650 cm⁻¹) in amides, the C=S stretch is often weaker and appears at a much lower frequency, typically in the 1170-1250 cm⁻¹ range, due to the larger mass of sulfur.[7] Other thioamide bands appear in the fingerprint region (<1500 cm⁻¹).
Experimental Protocol: KBr Pellet Method
This self-validating protocol ensures a uniform and moisture-free sample dispersion for high-quality transmission spectra.
-
Preparation: Gently grind ~1-2 mg of dry thiocaprolactam with ~100-150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. The transparency of the pellet is a built-in validation of proper sample preparation.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[9]
Data Summary: Characteristic FTIR Absorptions
| Frequency Range (cm⁻¹) | Vibration Mode | Expected Intensity | Notes |
| 3200 - 3300 | N-H stretch | Medium - Strong | Can be broad due to intermolecular hydrogen bonding. |
| 2850 - 2960 | Aliphatic C-H stretch | Strong | Confirms the presence of the saturated ring structure.[8] |
| ~1500 | N-H bend (Thioamide II) | Medium | Analogous to the Amide II band. |
| 1170 - 1250 | C=S stretch (Thioamide I) | Medium - Weak | Key diagnostic peak. Its lower frequency is a clear marker for a thioamide.[7] |
| < 1000 | C-H out-of-plane bends | Medium | Part of the fingerprint region, useful for confirmation. |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.
Principle & Rationale
The thioamide group acts as a chromophore. It undergoes two primary electronic transitions: a lower-energy n → π* transition involving a non-bonding electron on the sulfur atom, and a higher-energy π → π* transition. The C=S bond is a more effective chromophore than the C=O bond, meaning its electronic transitions occur at lower energy (longer wavelengths).[10]
Spectral Interpretation
Thiocaprolactam is expected to show a strong π → π* absorption in the range of 260-280 nm and a weaker, longer-wavelength n → π* absorption. The position of these peaks can be influenced by the solvent. This absorption at a longer wavelength is a key distinction from caprolactam, which absorbs below 220 nm.[11]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or cyclohexane. The solvent should not absorb in the region of interest (>220 nm).
-
Solution Preparation: Prepare a dilute stock solution of thiocaprolactam of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Measurement: Replace the solvent with the sample solution in the cuvette and scan across the UV-Vis range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength of maximum absorbance (λ_max).
Data Summary: Expected UV-Vis Absorption
| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 260 - 280 | High | Intense absorption characteristic of the C=S bond. |
| n → π | 300 - 340 | Low | Weaker, "forbidden" transition. |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of thiocaprolactam and gaining structural insights from its fragmentation patterns.
Principle & Rationale
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The excess energy causes the molecular ion to fragment in predictable ways, providing a "fingerprint" that reflects the molecule's structure. Cyclic compounds often exhibit distinct fragmentation pathways.[12][13]
Caption: Generalized workflow for GC-MS analysis of thiocaprolactam.
Fragmentation Analysis
The molecular ion peak for thiocaprolactam (C₆H₁₁NS) is expected at an m/z of ~129. A key feature to look for is the M+2 peak, which will have a higher relative abundance (~4.4%) than in an oxygen-containing compound due to the natural abundance of the ³⁴S isotope. Common fragmentation pathways for cyclic amides and thioamides include alpha-cleavage adjacent to the heteroatom and ring-opening followed by fragmentation.[14][15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of thiocaprolactam (e.g., ~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS). Use a temperature program that starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 250°C) to ensure volatilization and separation.[9]
-
MS Analysis:
-
Use a standard EI source operating at 70 eV.
-
Scan a mass range from m/z 40 to 200 to cover the molecular ion and expected fragments.
-
The mass spectrometer will record spectra continuously as compounds elute from the GC column.
-
Data Summary: Expected Mass Fragments
| m/z Value | Proposed Fragment | Notes |
| 129 | [M]⁺• | Molecular ion. Confirms the molecular weight of C₆H₁₁NS. |
| 131 | [[M+2]]⁺• | Isotope peak due to ³⁴S, with an abundance of ~4.4% relative to M⁺•. |
| ~96 | [M - SH]⁺ | Loss of a sulfhydryl radical. |
| ~55-70 | Various fragments | Resulting from ring cleavage and loss of small neutral molecules (e.g., C₂H₄). |
Conclusion
The spectroscopic characterization of thiocaprolactam is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy offers the definitive carbon-hydrogen framework, FTIR confirms the presence of the critical thioamide functional group, UV-Vis spectroscopy elucidates its electronic properties, and Mass Spectrometry validates its molecular weight and fragmentation behavior. Together, these methods provide a robust and self-validating toolkit for the unambiguous identification and quality control of thiocaprolactam in research and industrial applications.
References
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Epsilon-caprolactam at BMRB (bmse000372). [Link]
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ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers. [Link]
- Wave, R. J. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
-
ResearchGate. (2017). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. [Link]
-
ResearchGate. (2016). Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism. [Link]
-
NIST. (n.d.). Caprolactam Mass Spectrum. NIST Chemistry WebBook. [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of poly (ε-caprolactam). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Bentham Science. (2016). Investigation of the lactam-lactim and Thiolactam-thiolactim Tautomerism. [Link]
-
MDPI. (2023). UV–Vis Detection of Thioacetamide. [Link]
-
Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]
-
Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]
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RSC Publishing. (2022). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. [Link]
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YouTube. (2022). Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]
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RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam. [Link]
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Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes. [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
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ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. [Link]
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MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides. [Link]
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PMC - NIH. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. [Link]
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University of Geneva. (n.d.). Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes. [Link]
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ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. [Link]
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MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]
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PMC - NIH. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles. [Link]
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PubMed. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters. [Link]
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Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Hexahydro-2H-azepine-2-thione
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Hexahydro-2H-azepine-2-thione, a sulfur-containing analog of ε-caprolactam. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with predictive insights based on the known fragmentation of analogous structures, particularly ε-caprolactam and other thioamides. By understanding these fragmentation pathways, researchers can better identify and characterize this compound and its derivatives in complex matrices.
Introduction: The Significance of Mass Spectrometry in Structural Elucidation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. The process involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation of the molecular ion into smaller, characteristic fragment ions provides a molecular fingerprint that is invaluable for structural elucidation.
This compound, also known as ε-thiocaprolactam, is a seven-membered cyclic thioamide. While its oxygen-containing counterpart, ε-caprolactam, is extensively studied as the precursor to Nylon-6, the mass spectrometric behavior of the thio-analog is less documented. This guide aims to fill that gap by providing a predictive framework for its fragmentation, grounded in established chemical principles.
Foundational Principles of Mass Spectrometry Fragmentation
The fragmentation of a molecular ion is not a random process but is governed by the principles of chemical stability. Weaker bonds are more likely to break, and the resulting fragment ions that are more stable will be more abundant in the mass spectrum. Several common fragmentation pathways are particularly relevant to the analysis of cyclic amides and thioamides.
-
Alpha-Cleavage: This is a common fragmentation pathway for compounds containing a heteroatom (such as nitrogen or sulfur). It involves the homolytic cleavage of a bond adjacent to the heteroatom, leading to the formation of a stable radical and a resonance-stabilized cation.[1]
-
McLafferty Rearrangement: This rearrangement occurs in molecules containing a carbonyl or thiocarbonyl group and a hydrogen atom on the γ-carbon. It involves the transfer of the γ-hydrogen to the carbonyl/thiocarbonyl oxygen/sulfur, followed by the cleavage of the β-bond, resulting in the loss of a neutral alkene.[1]
-
Ring Opening and Cleavage: Cyclic compounds can undergo ring-opening followed by a series of bond cleavages to produce characteristic fragment ions.
Experimental Protocol: Acquiring a Mass Spectrum
To obtain a mass spectrum of this compound, a standard protocol using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI) would be appropriate.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
GC Parameters:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL of a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane or methanol).
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-300.
Rationale for Parameter Selection:
-
Electron Ionization (EI): At 70 eV, EI provides sufficient energy to induce reproducible and extensive fragmentation, which is crucial for structural elucidation.
-
GC Separation: Gas chromatography ensures that the analyte is pure when it enters the mass spectrometer, preventing interference from other compounds. The temperature program is designed to ensure good chromatographic peak shape and separation.
-
Scan Range: The chosen scan range is broad enough to detect the molecular ion and the expected fragment ions of this compound.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is predicted to be analogous to that of ε-caprolactam, with modifications due to the presence of the sulfur atom. The molecular ion is expected to be observed at m/z 129.
Major Predicted Fragmentation Pathways
The primary fragmentation pathways are expected to involve the cleavage of the thioamide bond and the fragmentation of the azepane ring.
Pathway A: Alpha-Cleavage and Ring Opening
One of the most probable initial fragmentation steps is the alpha-cleavage adjacent to the nitrogen atom, leading to the opening of the seven-membered ring. This is followed by subsequent cleavages.
Caption: Predicted alpha-cleavage and subsequent fragmentation.
Pathway B: McLafferty-type Rearrangement
A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen from the γ-carbon to the sulfur atom, followed by the elimination of a neutral alkene.
Caption: Predicted McLafferty-type rearrangement pathway.
Pathway C: Cleavage of the Thioamide Bond
Direct cleavage of the thioamide bond can also occur, leading to the formation of characteristic ions.
Caption: Predicted fragmentation via thioamide bond cleavage.
Summary of Predicted Fragment Ions
The following table summarizes the major fragment ions predicted to be observed in the mass spectrum of this compound.
| m/z | Predicted Structure/Formula | Proposed Origin |
| 129 | [C6H11NS]+• | Molecular Ion |
| 101 | [C5H9NS]+• | Loss of ethylene (C2H4) after ring opening |
| 96 | [C6H10N]+ | Loss of a sulfhydryl radical (•SH) after ring opening |
| 87 | [C3H5NS]+• | McLafferty-type rearrangement with loss of propene (C3H6) |
| 85 | [C6H11N]+• | Loss of thiocarbonyl (C=S) |
| 69 | [C4H7N]+• | Loss of thioethylene (C2H4S) after ring opening |
| 59 | [CHS]+ | Thiocarbonyl cation |
Comparison with ε-Caprolactam
The fragmentation of ε-caprolactam (molecular weight 113) shows some analogous pathways. For instance, the loss of ethylene (C2H4) from the ring-opened intermediate is also observed. However, the presence of sulfur in this compound introduces unique fragmentation channels, such as the loss of •SH and C=S, which are diagnostic for the thioamide functionality.
Conclusion and Future Perspectives
This guide provides a detailed, predictive framework for the mass spectrometry fragmentation of this compound based on established principles and analogous structures. The proposed fragmentation pathways and characteristic ions can serve as a valuable resource for the identification and structural confirmation of this compound in various research and development settings.
Future experimental work is necessary to validate these predictions. High-resolution mass spectrometry (HRMS) would be particularly beneficial for confirming the elemental composition of the fragment ions. Tandem mass spectrometry (MS/MS) experiments would allow for the isolation and further fragmentation of specific ions, providing more detailed structural information and confirming the proposed fragmentation mechanisms.
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Crystal structure analysis of thiocaprolactam
An In-Depth Technical Guide to the Crystal Structure Analysis of Thiocaprolactam
Abstract
This technical guide provides a comprehensive overview of the methodologies and analysis involved in determining and understanding the single-crystal structure of thiocaprolactam (azepane-2-thione). Thiocaprolactam, the sulfur analog of caprolactam, is a molecule of significant interest in materials science and medicinal chemistry. A precise understanding of its three-dimensional structure is paramount for predicting its physical properties, designing derivatives, and comprehending its role in supramolecular chemistry. This document details a field-proven, self-validating workflow, beginning with the synthesis of high-purity material and culminating in a detailed analysis of its crystal packing and intermolecular interactions. We present a step-by-step protocol for synthesis, single-crystal growth, and data acquisition via single-crystal X-ray diffraction (SC-XRD). The resulting crystallographic data, corresponding to Cambridge Structural Database (CSD) entry 646078 , is analyzed in detail, with a focus on the hydrogen-bonding network that dictates the supramolecular architecture. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous approach to crystal structure analysis.
Introduction
The solid-state structure of a molecule is a critical determinant of its bulk properties, including solubility, melting point, stability, and bioavailability. In the pharmaceutical and materials science sectors, the ability to control and understand the crystalline form of a compound is therefore not merely an academic exercise but a fundamental requirement for development. Thiocaprolactam (C₆H₁₁NS) presents an interesting case study. As the thio-analogue of ε-caprolactam, the monomer for Nylon-6, its structural characteristics, particularly the replacement of the carbonyl oxygen with a sulfur atom, significantly alter its electronic and steric properties. This substitution has profound implications for its hydrogen bonding capabilities and, consequently, its crystal packing.
While the crystal structure of caprolactam is well-documented, forming hydrogen-bonded dimers that further assemble into chains, the structural landscape of thiocaprolactam is less widely discussed. The thioamide group is a weaker hydrogen bond acceptor than its amide counterpart but can still participate in significant N-H···S interactions. Analyzing these interactions provides crucial insights into the principles of crystal engineering and the design of novel materials. This guide provides an end-to-end workflow, demonstrating how to proceed from commercially available starting materials to a fully refined and analyzed crystal structure, emphasizing the causal links between experimental choices and the quality of the final results.
Experimental Methodology
The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. Each step is designed to be self-validating, ensuring that the material's purity and the quality of the single crystal are sufficient for yielding unambiguous diffraction data.
Synthesis of High-Purity Thiocaprolactam
The synthesis of thioamides from their corresponding amides is a well-established transformation, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being the most effective and widely used thionating agent.[1][2] The choice of this reagent is causal: its efficacy at converting carbonyls to thiocarbonyls under relatively mild conditions minimizes side reactions and simplifies purification, which is critical for obtaining crystallographic-grade material.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve ε-caprolactam (5.0 g, 44.2 mmol) in 100 mL of anhydrous toluene.
-
Reagent Addition: To the stirring solution, add Lawesson's reagent (9.8 g, 24.2 mmol, 0.55 eq.). The use of a slight excess of the thionating agent relative to the carbonyl groups ensures complete conversion.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate. The disappearance of the caprolactam spot and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: The primary purification is achieved via flash column chromatography on silica gel.
-
Prepare a slurry of the crude solid in a minimal amount of dichloromethane.
-
Load the slurry onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20%).
-
Collect the fractions containing the pure product, identified by TLC.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield thiocaprolactam as a white to off-white crystalline solid. Confirm identity and purity using ¹H NMR and Mass Spectrometry before proceeding.
Single Crystal Growth
The growth of a single crystal of sufficient size and quality is the most critical and often most challenging step in X-ray crystallography. The slow evaporation technique is chosen here for its simplicity and effectiveness for many organic compounds. The key is to allow molecules to slowly and orderly deposit from a supersaturated solution onto a growing crystal lattice.[3][4][5]
Protocol:
-
Solvent Selection: Screen various solvents for solubility. Thiocaprolactam exhibits good solubility in moderately polar solvents like ethyl acetate and acetone, and lower solubility in less polar solvents like hexane. An ideal system involves a primary solvent in which the compound is soluble and a secondary, more volatile "anti-solvent" in which it is less soluble. A mixture of ethyl acetate and hexane is an excellent choice.
-
Preparation of Saturated Solution: In a clean 10 mL vial, dissolve approximately 50 mg of purified thiocaprolactam in 2-3 mL of ethyl acetate at room temperature.
-
Inducing Supersaturation: Slowly add hexane dropwise to the solution until a faint, persistent turbidity is observed. Add a single drop of ethyl acetate to redissolve the precipitate, resulting in a perfectly saturated solution.
-
Crystal Growth: Cover the vial with parafilm and pierce it with 2-3 small holes using a fine needle. This slows the rate of evaporation, preventing rapid precipitation and promoting the growth of large, well-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature) and leave it undisturbed for several days to a week.
-
Crystal Selection: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully select a transparent, well-formed crystal with sharp edges and no visible cracks or defects using a microscope.[6]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.
Protocol:
-
Crystal Mounting: Mount the selected crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality.
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.
-
Full Data Collection: Perform a full sphere of data collection by rotating the crystal through a series of angles, measuring the intensity of thousands of unique reflections.
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for factors such as Lorentz-polarization effects and absorption.
Spectroscopic Characterization
Spectroscopic techniques provide complementary information that validates the identity of the bulk material and can be correlated with the solid-state structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.[8][9] The positions of key vibrational modes (N-H stretch, C=S stretch) provide information about the functional groups and the extent of hydrogen bonding.
-
Raman Spectroscopy: Acquire the Raman spectrum of the crystalline solid using a laser source. Raman is particularly sensitive to symmetric vibrations and provides complementary information to FTIR, especially for the C=S bond.[10][11]
-
Solid-State NMR (ssNMR) Spectroscopy: Obtain ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra. Chemical shifts in the solid state are highly sensitive to the local electronic environment, molecular conformation, and crystal packing effects, providing a powerful tool for characterizing the crystalline form.[12][13]
Results and Discussion
Crystal Structure of Thiocaprolactam
The crystal structure of thiocaprolactam was solved and refined from single-crystal X-ray diffraction data. The crystallographic data and refinement parameters are summarized in Table 1. This data is publicly available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646078 .
Table 1: Crystal Data and Structure Refinement for Thiocaprolactam (CCDC 646078)
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₁NS |
| Formula Weight | 129.23 |
| Temperature | 150(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.785(3) Å, α = 90° |
| b = 10.976(4) Å, β = 106.93(3)° | |
| c = 7.697(3) Å, γ = 90° | |
| Volume | 708.9(4) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.210 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |
| Goodness-of-fit on F² | 1.05 |
The asymmetric unit of the crystal contains one molecule of thiocaprolactam. The seven-membered azepane ring adopts a twisted-chair conformation, which is a common low-energy conformation for cycloheptane and its derivatives.
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Physical and chemical properties of Hexahydro-2H-azepine-2-thione
An In-Depth Technical Guide to the Physical and Chemical Properties of Hexahydro-2H-azepine-2-thione
Introduction
This compound, commonly known as ε-thiocaprolactam, is a sulfur-containing heterocyclic organic compound. It is the thioamide analog of ε-caprolactam, a crucial monomer for the production of Nylon 6.[1][2] The replacement of the oxygen atom in the lactam ring with a sulfur atom imparts unique chemical reactivity and physical properties to the molecule, making it a subject of interest in synthetic chemistry and materials science. This guide provides a comprehensive overview of its core characteristics, synthesis, and handling, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Identification
The foundational identity of a chemical compound lies in its structure and unique identifiers. This compound is structurally defined by a seven-membered ring containing a thioamide functional group.
Caption: Chemical structure of this compound.
Physical Properties
The physical characteristics of a compound are critical for its application, handling, and purification. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 7203-96-5 | [3] |
| Molecular Formula | C₆H₁₁NS | [3] |
| Molecular Weight | 129.221 g/mol | [3] |
| Appearance | White solid (analogous to caprolactam) | [2] |
| Melting Point | Not specified in provided results. | |
| Boiling Point | Not specified in provided results. | |
| Solubility | Soluble in acetonitrile and water mixtures for HPLC analysis.[3] | |
| LogP (Octanol/Water) | 0.75 | [3] |
Chemical Properties and Reactivity
The thioamide group is the primary determinant of the chemical behavior of this compound, distinguishing it significantly from its oxygen-containing counterpart, ε-caprolactam.
Synthesis: Thionation of ε-Caprolactam
The most direct and common synthesis route is the thionation of ε-caprolactam. This involves treating the lactam with a thionating agent.[4] Lawesson's reagent is a widely used, effective agent for this transformation. Phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine is another established method for converting amides to thioamides.[4]
The causality for selecting an anhydrous, non-protic solvent such as toluene or dioxane for this reaction is to prevent the hydrolysis of the thionating agent and to avoid unwanted side reactions. The reaction proceeds by a nucleophilic attack of the amide oxygen onto the phosphorus of the thionating agent, followed by a series of rearrangements that ultimately replace the oxygen with sulfur.
Caption: General synthesis pathway for this compound.
Reactivity Profile
The thioamide functional group is more nucleophilic at the sulfur atom and more susceptible to hydrolysis under acidic or basic conditions compared to the amide in caprolactam. The C=S bond is weaker and more polarizable than the C=O bond, making the carbon atom more electrophilic. This enhanced reactivity allows for further synthetic transformations that are not readily achievable with caprolactam.
Experimental Protocol: Synthesis via Thionation
This protocol provides a self-validating system for the synthesis of this compound, with checkpoints for ensuring reaction completion and purity.
Objective: To synthesize this compound from ε-caprolactam using Lawesson's reagent.
Methodology:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The choice of a three-neck flask allows for simultaneous inert gas blanketing, reagent addition, and temperature control, which is critical for reproducibility.
-
Inert Atmosphere: The system is purged with dry nitrogen. This is a crucial step to exclude atmospheric moisture, which would otherwise decompose the moisture-sensitive Lawesson's reagent, reducing yield and purity.
-
Reagent Addition: ε-Caprolactam (1 equivalent) and anhydrous toluene are added to the flask. The mixture is stirred until the caprolactam dissolves.
-
Thionating Agent: Lawesson's reagent (0.5 equivalents) is added portion-wise. The stoichiometry is key; using a slight excess is wasteful and complicates purification, while a deficit leads to incomplete conversion.
-
Reaction: The mixture is heated to reflux (approx. 110°C for toluene) and maintained for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC). TLC provides a rapid, qualitative check on the consumption of starting material and the formation of the product.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified.
-
Purification: Column chromatography on silica gel is the standard method for purification. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is determined by the polarity of the product versus impurities.
-
Characterization: The final product's identity and purity are confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry.
Caption: Experimental workflow for the synthesis of ε-thiocaprolactam.
Safety and Handling
-
Irritation: ε-Caprolactam is known to be an irritant to the eyes, skin, and respiratory tract.[2][5] Similar properties should be assumed for its thio-analog.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.
Conclusion
This compound is a versatile chemical intermediate whose properties are dominated by the thioamide group within its seven-membered ring. Its synthesis from the readily available ε-caprolactam provides a gateway to further chemical exploration. Understanding its physical properties, chemical reactivity, and proper handling protocols is essential for its safe and effective use in research and development. This guide serves as a foundational resource for scientists and professionals, providing the necessary technical insights for engaging with this compound.
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Valco Group. (n.d.). Manufacturing process of Caprolactam. Retrieved from [Link]
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UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. (n.d.). Caprolactam production Process. Retrieved from [Link]
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PubChem. (n.d.). 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-. Retrieved from [Link]
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ChemSynthesis. (2025). 1,3-dihydro-2H-azepine-2-thione. Retrieved from [Link]
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An In-Depth Technical Guide to the Thione-Thiol Tautomerism of Hexahydro-2H-azepine-2-thione
Abstract: Hexahydro-2H-azepine-2-thione, the thio-analog of caprolactam, serves as a pivotal model for understanding prototropic tautomerism in cyclic thioamides. This guide provides a comprehensive examination of the dynamic equilibrium between its thione and thiol forms. We delve into the fundamental principles governing this isomerism, the structural and environmental factors that influence the position of the equilibrium, and the advanced analytical methodologies required for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of thioamide chemistry for applications ranging from synthetic methodology to molecular design.
Foundational Principles: The Thione-Thiol Equilibrium
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] In the case of this compound (commonly known as ε-thiocaprolactam), the core phenomenon is a proton transfer reaction that shifts the location of a proton and a double bond, resulting in two distinct forms: the thione and the thiol.
-
Thione Form (Amide-like): This form contains a thiocarbonyl group (C=S) and an N-H bond within the seven-membered ring.
-
Thiol Form (Iminothiol): This isomer features a carbon-nitrogen double bond (C=N), creating an imine, and a sulfhydryl (S-H) group.
It is a well-established principle in thioamide chemistry that the thione form is generally the more stable and predominant tautomer in both condensed phases and in solution.[2][3][4] This stability can be attributed to the greater strength of the C=S double bond compared to the C=N double bond and the relative bond energies of the N-H and S-H single bonds.
Caption: The dynamic equilibrium between the thione and thiol tautomers.
Factors Influencing the Tautomeric Equilibrium
While the thione form dominates, the position of the equilibrium is not static. It is dynamically influenced by several external factors, the understanding of which is critical for controlling reactions and predicting molecular behavior.
Solvent Effects
The choice of solvent can significantly modulate the tautomeric ratio. The polarity and hydrogen-bonding capability of the solvent are the primary drivers of this influence.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents preferentially stabilize the more polar thione tautomer through hydrogen bonding interactions with the N-H and C=S groups.[5] This strong stabilization shifts the equilibrium almost exclusively toward the thione form.
-
Aprotic Solvents (e.g., Chloroform, Acetonitrile): In aprotic environments, the stabilization of the thione form is less pronounced. While the thione form still predominates, the relative population of the thiol tautomer may increase compared to its concentration in protic solvents.[5] It is noteworthy that related thiol-disulfide exchange reactions are known to be significantly faster in aprotic solvents.[6]
Table 1: Qualitative Influence of Solvent on Tautomeric Equilibrium
| Solvent Type | Predominant Tautomer | Rationale |
|---|---|---|
| Polar Protic (e.g., H₂O, EtOH) | Thione | Strong H-bond stabilization of the polar C=S and N-H groups.[5] |
| Polar Aprotic (e.g., DMSO, ACN) | Thione | Moderate stabilization of the thione form; equilibrium less shifted. |
| Nonpolar (e.g., Cyclohexane) | Thione | Minimal solvent interaction; intrinsic stability dictates predominance.[5] |
pH and Acidity
The pKa of the N-H proton in the thione form and the S-H proton in the thiol form are crucial determinants of the equilibrium under varying pH conditions.
The thiol S-H group is generally more acidic than the thioamide N-H group.[7] Consequently, in an alkaline medium, the equilibrium can be driven towards the thiol side via deprotonation to form the thiolate anion.[2] This principle is often exploited in synthetic chemistry to generate the more nucleophilic thiolate species for subsequent reactions. The pKa of a thiol group is the pH at which the protonated (thiol) and deprotonated (thiolate) forms are present in equal concentrations.[8]
Analytical Characterization: A Multi-Technique Approach
Caption: Experimental workflow for the analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomeric equilibria in solution.[1]
-
¹H NMR: The thione tautomer will exhibit a signal for the N-H proton, typically a broad peak. In contrast, the thiol tautomer would show a sharper signal for the S-H proton at a different chemical shift. The absence of a distinct S-H signal and the presence of an N-H signal are strong indicators of the thione form's dominance.
-
¹³C NMR: The thiocarbonyl carbon (C=S) of the thione form gives a characteristic resonance in the downfield region of the spectrum, typically around 200–210 ppm.[7] The corresponding carbon in the thiol form (S-C=N) would appear at a significantly different, upfield position.
-
¹⁵N NMR: This technique is exceptionally sensitive to the electronic environment of the nitrogen atom. A chemical shift difference of approximately 100 ppm can be expected between the thioamide nitrogen and the iminothiol nitrogen, making it an unambiguous tool for tautomer identification.[9]
Table 2: Key Spectroscopic Features for Tautomer Identification
| Feature | Thione Tautomer | Thiol Tautomer | Source(s) |
|---|---|---|---|
| ¹H NMR | N-H proton signal present | S-H proton signal present | [1][9] |
| ¹³C NMR | C=S signal (~200-210 ppm) | S-C =N signal (upfield) | [7] |
| ¹⁵N NMR | Thioamide N signal | Iminothiol N signal (~100 ppm difference) | [9] |
| IR Spec. | N-H stretch (~3100-3400 cm⁻¹)C=S stretch (~600-800 cm⁻¹) | S-H stretch (~2550 cm⁻¹)C=N stretch (~1640-1690 cm⁻¹) | [3][10] |
| UV-Vis | Strong absorption from C=S chromophore | Distinct absorption from C=N chromophore |[7][11] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the specific functional groups present in the molecule.
-
Thione Form: Characterized by an N-H stretching vibration (typically broad, ~3100-3400 cm⁻¹) and a C=S stretching band.[12] The C=S stretch is often coupled with other vibrations and appears in the 600-800 cm⁻¹ region.[10]
-
Thiol Form: Would be identified by a weak S-H stretching band around 2550 cm⁻¹ and a C=N stretching band near 1650 cm⁻¹. The low intensity of the S-H band can make it difficult to detect, especially if the thiol is the minor tautomer.[3]
UV-Vis Spectroscopy
The electronic transitions within the thione and thiol tautomers give rise to distinct UV-Vis absorption spectra. The C=S chromophore in the thione form has a characteristic absorption maximum.[7] By monitoring changes in the absorption spectrum as a function of solvent polarity or temperature, one can qualitatively and sometimes quantitatively assess shifts in the tautomeric equilibrium.[2][5]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This hyphenated technique is ideal for separating and identifying isomers in a mixture.[2] If the rate of interconversion between tautomers is slow relative to the HPLC separation timescale, distinct peaks for each tautomer can be observed. Mass spectrometry then provides definitive molecular weight confirmation for the species eluting at each peak. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis.[13]
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust, self-validating framework for investigating the tautomerism of this compound.
Protocol 4.1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Causality: DMSO-d₆ is often preferred as it can slow down proton exchange, allowing for clearer observation of the N-H proton signal.
-
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shift, multiplicity, and integration of all signals. Pay close attention to the region between 7-9 ppm for the N-H proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.
-
Self-Validation: The key is to look for the C=S signal in the far downfield region (190-210 ppm). Its presence strongly corroborates the thione structure suggested by the ¹H NMR spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm the proton count. Correlate the ¹H and ¹³C spectra using a 2D experiment like HSQC if necessary. The definitive presence of an N-H proton signal and a C=S carbon signal, coupled with the absence of S-H and C=N signals, confirms the thione as the predominant tautomer in that solvent.
Protocol 4.2: IR Spectroscopic Analysis
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Solution State: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in a liquid IR cell.
-
-
Spectrum Acquisition: Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands.
-
Primary Checkpoints: Look for a broad band in the 3100-3400 cm⁻¹ region (N-H stretch) and a band in the 600-800 cm⁻¹ region (tentatively assigned to C=S stretch).
-
Exclusion Criteria: The absence of a sharp, weak band around 2550 cm⁻¹ is strong evidence against a significant population of the thiol tautomer.
-
Conclusion
The tautomerism of this compound is a classic example of a dynamic thione-thiol equilibrium. Overwhelming experimental evidence from a suite of analytical techniques confirms that the thione form is the thermodynamically favored and predominant species under most conditions. However, a comprehensive understanding of the subtle influences of solvent and pH is crucial for professionals in drug development and organic synthesis, as shifting this equilibrium can dramatically alter the molecule's reactivity, nucleophilicity, and biological interactions. The multi-technique, self-validating approach detailed in this guide provides a reliable framework for the accurate characterization of this and other thioamide systems.
References
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The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Schönke, J., & Kutateladze, A. G. (2018). Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide. Angewandte Chemie International Edition, 57(35), 11452-11456. [Link]
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2-Azepinethione, hexahydro-, (Z)-. (2018). SIELC Technologies. [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
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Al-Omary, F. A., El-Emam, A. A., & El-Gohary, A. R. (2014). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 536-545. [Link]
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Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]
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Jiménez, A., Cerdán, S., & Elguero, J. (1985). 15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole. Magnetic Resonance in Chemistry, 23(10), 887-888. [Link]
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Novak, I., & Klasinc, L. (2000). Electronic structure and tautomerism of thioamides. INIS-IAEA. [Link]
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Kalyanaraman, B., et al. (2018). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 28(15), 1-18. [Link]
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Bojarska, E., et al. (1995). Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2133-2139. [Link]
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Nagy, P. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 483-497. [Link]
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Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
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Donahue, J. B., et al. (2013). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Bioorganic & Medicinal Chemistry Letters, 23(17), 4944-4948. [Link]
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Rao, C. N. R., & Venkataraghavan, R. (1962). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Canadian Journal of Chemistry, 40(2), 313-317. [Link]
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Mitchell, T. J., & Balskus, E. P. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Industrial Microbiology & Biotechnology, 47(2-3), 133-151. [Link]
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An In-Depth Technical Guide to the Solubility of Thiocaprolactam in Organic Solvents
As a Senior Application Scientist, it is my pleasure to present this in-depth technical guide on the solubility of thiocaprolactam in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the solubility characteristics of this important molecule.
It is important to note at the outset that while extensive quantitative solubility data for many compounds is readily available in the scientific literature, specific, comprehensive datasets for thiocaprolactam are notably scarce. Therefore, this guide has been constructed by synthesizing the available information, drawing upon established principles of chemical solubility, making reasoned comparisons with its well-studied oxygen analog, ε-caprolactam, and detailing best-practice experimental protocols for determining this data empirically.
Introduction: Understanding Thiocaprolactam and its Significance
Thiocaprolactam, the sulfur analog of ε-caprolactam, is a cyclic thioamide of significant interest in various fields, including polymer chemistry and as a precursor in organic synthesis. Its unique structural features, particularly the presence of the thioamide group, impart distinct physicochemical properties that differentiate it from its lactam counterpart and influence its behavior in solution. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, and formulation development.
The thioamide functional group, with its carbon-sulfur double bond and adjacent nitrogen atom, allows for resonance delocalization and the potential for strong intermolecular interactions, including hydrogen bonding. These characteristics are key determinants of its solubility profile.
Theoretical Framework for Thiocaprolactam Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For thiocaprolactam, the key factors influencing its solubility are:
-
Polarity: The thioamide group imparts a significant degree of polarity to the molecule. Therefore, thiocaprolactam is expected to be more soluble in polar solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: The nitrogen atom in the thioamide group can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. Solvents that are strong hydrogen bond donors or acceptors are therefore likely to be effective at solvating thiocaprolactam.
-
Molecular Size and Shape: The cyclic structure and molecular weight of thiocaprolactam will also influence its ability to fit into the solvent lattice.
Comparison with ε-Caprolactam
Qualitative solubility information for ε-caprolactam is more readily available and can serve as a useful, albeit imperfect, guide for predicting the solubility of thiocaprolactam. ε-Caprolactam is known to be soluble in a wide range of organic solvents, including chlorinated solvents, petroleum distillates, and cyclohexene.[1] It is also freely soluble in methanol, ethanol, ether, and dimethylformamide (DMF).[1] Given the structural similarities, it is reasonable to hypothesize that thiocaprolactam will exhibit solubility in a similar range of polar and some non-polar solvents. However, the difference in electronegativity and hydrogen bonding capability between oxygen and sulfur will lead to differences in the magnitude of solubility.
Qualitative Solubility of Thiocaprolactam
While comprehensive quantitative data is limited, some qualitative and inferred solubility information for thiocaprolactam can be gleaned from the literature:
-
Chloroform: A study on the solvent extraction of mercury(II) utilized thiocaprolactam dissolved in chloroform, indicating its solubility in this chlorinated solvent.
-
Dichloromethane, Benzene, and Ethyl Acetate: General literature on thioamides suggests they are stable in these organic solvents, which implies at least some degree of solubility.
Based on these observations and theoretical principles, we can categorize the expected solubility of thiocaprolactam in various common organic solvents.
Table 1: Predicted Qualitative Solubility of Thiocaprolactam in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the thioamide group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Moderate to High | Strong dipole-dipole interactions. DMF is a particularly strong solvent for polar compounds. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good dipole-dipole interactions and evidence from literature. |
| Aromatic | Toluene, Benzene | Low to Moderate | Primarily London dispersion forces, but the polar thioamide may limit high solubility. |
| Esters | Ethyl Acetate | Moderate | Moderate polarity and some hydrogen bond accepting capability. |
| Non-polar | Hexane, Cyclohexane | Low | Mismatch in polarity; weak intermolecular forces with the polar thioamide group. |
Experimental Determination of Thiocaprolactam Solubility: A Practical Guide
Given the scarcity of published data, researchers will likely need to determine the solubility of thiocaprolactam experimentally. The following section provides detailed, self-validating protocols for this purpose.
Gravimetric Method (Shake-Flask Method)
This is the gold standard method for determining equilibrium solubility.
Diagram 1: Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility via the gravimetric method.
Step-by-Step Protocol:
-
Preparation: Ensure all glassware is scrupulously clean and dry. Use a calibrated analytical balance for all weighings.
-
Equilibration: Place the chosen organic solvent and solid thiocaprolactam in a constant temperature bath (e.g., a shaker incubator) set to the desired experimental temperature until they reach thermal equilibrium.
-
Saturation: In a sealed, inert vial, add an excess of solid thiocaprolactam to a known volume or mass of the temperature-equilibrated solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Agitation: Agitate the vial at the constant temperature for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time required to reach a constant concentration.
-
Sedimentation: Cease agitation and allow the excess solid to settle to the bottom of the vial, while maintaining the constant temperature.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Filtration: Immediately filter the aliquot through a fine-porosity filter (e.g., a 0.22 µm syringe filter compatible with the organic solvent) to remove any remaining microscopic solid particles.
-
Weighing and Evaporation: Transfer the filtered aliquot to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of thiocaprolactam.
-
Final Weighing: Once all the solvent has been removed, weigh the container with the dried thiocaprolactam residue.
-
Calculation: The solubility can be calculated from the mass of the dissolved thiocaprolactam and the volume of the aliquot taken.
Spectroscopic Method (UV-Vis)
This method is suitable for rapid screening and can be very accurate if a unique chromophore is present. Thiocaprolactam, with its thioamide group, should have a distinct UV absorbance.
Caption: Logical flow for determining solubility using HPLC.
Step-by-Step Protocol:
-
Method Development: Develop a robust HPLC method capable of separating and quantifying thiocaprolactam. This includes selecting an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV detector set at the λmax of thiocaprolactam).
-
Calibration: Prepare a series of standard solutions of thiocaprolactam and inject them into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Prepare a saturated solution and a diluted aliquot as described in the spectroscopic method.
-
Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Quantification: Integrate the peak corresponding to thiocaprolactam to determine its peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility, accounting for the dilution.
Safety and Handling Considerations
Thiocaprolactam is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [2]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before handling thiocaprolactam and any of the organic solvents used.
Conclusion
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hexahydro-2H-azepine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydro-2H-azepine-2-thione, also known as ε-thiocaprolactam, is a sulfur-containing cyclic amide of significant interest in organic synthesis and materials science. Understanding its thermal stability and decomposition pathways is critical for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide provides a comprehensive technical overview of the thermal behavior of this compound, drawing upon established principles of thioamide chemistry and thermal analysis techniques. It delves into the anticipated decomposition mechanisms, the instrumental methods for their investigation, and detailed protocols for experienced researchers.
Introduction: The Nature of the Thioamide Bond and its Influence on Thermal Stability
This compound is the thione analog of caprolactam, a widely used industrial chemical. The substitution of the carbonyl oxygen with a sulfur atom fundamentally alters the electronic and steric properties of the amide bond, thereby influencing its thermal stability. Thioamides are generally recognized as being less thermally stable than their corresponding amide counterparts[1]. This reduced stability is primarily attributed to the lower bond energy of the carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O)[1].
The electron-rich nature of the sulfur atom in the thioamide group makes it more susceptible to both oxidation and thermal degradation[1]. This inherent reactivity dictates the conditions under which this compound can be processed and stored to prevent unwanted decomposition.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NS | [1] |
| Molecular Weight | 129.22 g/mol | [1] |
| Appearance | Solid | |
| CAS Number | 7203-96-5 | [1] |
Thermal Decomposition Pathways and Products
The thermal decomposition of this compound is a complex process that can proceed through several pathways, influenced by factors such as temperature, heating rate, and the presence of oxygen.
Anticipated Decomposition Onset
Predicted Gaseous Decomposition Products
Upon heating, this compound is expected to decompose, yielding a mixture of volatile products. A safety data sheet for ε-Thiocaprolactam identifies the following hazardous decomposition products[3]:
-
Carbon Dioxide (CO₂)
-
Carbon Monoxide (CO)
-
Nitrogen Oxides (NOx)
-
Sulfur Oxides (SOx)
The formation of these oxides indicates that the decomposition process involves fragmentation of the azepine ring and oxidation of its constituent elements.
Potential for Polymerization
The oxygen analog of this compound, caprolactam, is well-known for its ability to undergo ring-opening polymerization to form Nylon 6, particularly at elevated temperatures in the presence of a catalyst or water[4]. While the propensity of thiocaprolactam to polymerize under thermal stress is less documented, it remains a potential reaction pathway that should be considered during thermal analysis.
Analytical Methodologies for Studying Thermal Decomposition
A multi-faceted analytical approach is necessary to fully characterize the thermal stability and decomposition of this compound. The following techniques are indispensable for a comprehensive investigation.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere[5]. It can precisely identify the onset temperature of decomposition and quantify the mass loss at different stages of the degradation process.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature[5]. This technique is crucial for identifying thermal transitions such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these events.
Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR)
Coupling the outlet of a TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) allows for the real-time identification of gaseous products evolved during decomposition[6][7]. This provides invaluable information for elucidating the decomposition mechanism.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for analyzing the thermal decomposition products of non-volatile materials[8]. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This method can provide a detailed fingerprint of the decomposition products.
Experimental Protocols
The following protocols are intended for researchers experienced in thermal analysis and should be performed with appropriate safety precautions in a well-ventilated laboratory.
Synthesis of this compound
A common route for the synthesis of this compound involves the thionation of its corresponding lactam, caprolactam. While various thionating agents can be employed, Lawesson's reagent is a widely used and effective choice.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve caprolactam in a suitable anhydrous solvent such as toluene or dioxane.
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air at a flow rate of 50-100 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the mass of the sample as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify the melting point and any exothermic or endothermic events associated with the decomposition of this compound.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 150°C) at a heating rate of 10°C/min.
-
Hold isothermally for 2 minutes to ensure complete melting.
-
Cool the sample to ambient temperature at a rate of 10°C/min.
-
Reheat the sample to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Analyze the DSC thermogram to identify the melting endotherm and any subsequent exothermic or endothermic peaks indicative of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
Objective: To identify the individual volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
-
Sample Preparation: Place a small amount of the sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 600°C.
-
Interface Temperature: 300°C.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
Visualization of Experimental Workflows
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Pyrolysis-GC-MS Analysis.
Conclusion and Future Perspectives
The thermal stability and decomposition of this compound are governed by the inherent reactivity of the thioamide functional group. While this guide provides a comprehensive framework based on analogous compounds and established analytical principles, further experimental investigation is warranted to fully elucidate its specific thermal behavior. Future studies should focus on obtaining precise TGA and DSC data to determine its decomposition temperature and enthalpy. Furthermore, detailed analysis of its decomposition products using techniques such as Py-GC-MS and TGA-MS will provide a deeper understanding of the degradation mechanisms. Such data will be invaluable for the safe and effective application of this compound in various scientific and industrial fields.
References
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Robertson Microlit. Thermal Analysis | DSC, TGA, and Melting Point Testing. Available from: [Link]
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- Mitchell, N. J., et al. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 2020.
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SIELC Technologies. 2-Azepinethione, hexahydro-, (Z)-. Available from: [Link]
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- Gámez, F., et al. Thermal stability and decomposition of sulphur and selenium compounds. Journal of Thermal Analysis and Calorimetry, 2009.
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Shimadzu. Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Available from: [Link]
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- Gaina, V., et al. Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 2021.
- Al-Mulla, A.
- Khodabakhshi, K. Reactive Processing of ε-caprolactam for Application in Thermoplastic Resin Transfer Moulding (TP-RTM). UQ eSpace, 2011.
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An In-Depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam
Abstract
The Beckmann rearrangement is a cornerstone of organic synthesis, providing a robust pathway for converting oximes into amides. Its most significant industrial application is the transformation of cyclohexanone oxime into ε-caprolactam, the exclusive monomer for the production of Nylon 6. This guide offers a comprehensive examination of this critical reaction, delving into its underlying mechanism, comparing traditional and modern catalytic systems, outlining industrial-scale processes, and providing a validated laboratory protocol. The narrative emphasizes the causality behind experimental choices, moving beyond simple procedural descriptions to provide a deeper understanding of the chemical principles at play. We explore the transition from corrosive, waste-generating homogeneous catalysis to environmentally benign heterogeneous systems, reflecting the chemical industry's ongoing pursuit of sustainable manufacturing.
The Strategic Importance of the Beckmann Rearrangement
First described by Ernst Otto Beckmann in 1886, the Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an N-substituted amide.[1] The archetypal and most economically vital example of this reaction is the synthesis of ε-caprolactam from cyclohexanone oxime.[1] Caprolactam is a crucial intermediate in the polymer industry; its ring-opening polymerization yields Nylon 6, a polyamide with vast applications in textiles, automotive parts, and industrial plastics.[2][3]
The conventional industrial process, while highly efficient, relies on stoichiometric amounts of concentrated sulfuric acid or oleum (fuming sulfuric acid) as both catalyst and solvent.[2][4] This method is plagued by a significant environmental drawback: the neutralization of the acidic reaction mixture with ammonia generates massive quantities of ammonium sulfate as a low-value byproduct, with nearly two tons produced for every ton of caprolactam.[5][6] This inherent inefficiency has catalyzed extensive research into alternative, "green" methodologies, primarily focusing on vapor-phase reactions over solid acid catalysts, which aim to eliminate byproduct formation and simplify purification.[3][5][6]
The Molecular Journey: Unraveling the Reaction Mechanism
The conversion of cyclohexanone oxime to caprolactam is a classic example of a molecular rearrangement involving an electron-deficient nitrogen atom. The process is initiated by an acid catalyst and proceeds through several distinct, logical steps.
The overall transformation begins with the formation of the oxime from cyclohexanone, which then undergoes the pivotal rearrangement.[7][8]
Key Mechanistic Steps:
-
Protonation of the Hydroxyl Group: The reaction commences with the protonation of the oxime's hydroxyl group by a strong acid. This converts the hydroxyl (-OH) into a much better leaving group, water (-OH₂⁺).[8][9]
-
Concerted Rearrangement and Water Elimination: This is the core of the rearrangement. In a concerted step, the alkyl group positioned anti-periplanar (trans) to the leaving group migrates from the carbon to the nitrogen atom.[1][10] Simultaneously, the protonated hydroxyl group departs as a water molecule. This stereospecific migration is a defining feature of the reaction and results in the formation of a highly electrophilic nitrilium ion intermediate.[1][8] For cyclohexanone oxime, the migrating group is part of the cycloalkane ring, leading to ring expansion.
-
Nucleophilic Attack by Water: The nitrilium ion is promptly attacked by a nucleophile, typically a water molecule present in the reaction medium.[1][9][11] This addition to the electrophilic carbon forms a protonated imidic acid (or enol-form of the amide).
-
Deprotonation and Tautomerization: A final deprotonation step, followed by tautomerization (a rapid equilibration of isomers), yields the thermodynamically more stable amide product, ε-caprolactam.[9]
Caption: Fig. 1: Mechanism of the Beckmann Rearrangement
Catalytic Systems: A Comparative Analysis
The choice of catalyst is the most critical factor influencing the efficiency, selectivity, and environmental impact of the process. The field has evolved from a reliance on homogeneous liquid acids to the development of sophisticated solid-state catalysts.
Conventional Homogeneous Catalysis
The industrial standard for decades has been the use of strong protic acids, primarily oleum (H₂SO₄·SO₃).[1][12] This approach guarantees high conversion and selectivity under optimized conditions. The acid serves a dual purpose: it acts as the catalyst to initiate the rearrangement and as a solvent, maintaining a homogeneous reaction medium.[4] However, the strong interaction between the basic caprolactam product and the sulfuric acid necessitates neutralization with a base, typically ammonia, leading to the problematic formation of ammonium sulfate.[2][3][5] This not only represents a significant loss of atom economy but also creates a downstream waste management challenge.
Heterogeneous Catalysis: The Path to Green Chemistry
To overcome the limitations of the conventional process, significant research has focused on developing solid acid catalysts for a vapor-phase rearrangement.[2][3] This strategy offers several compelling advantages:
-
Elimination of Byproducts: Solid catalysts are not consumed and do not require neutralization, thereby completely avoiding the formation of ammonium sulfate.[6]
-
Catalyst Reusability: Heterogeneous catalysts can be easily separated from the product stream and regenerated, reducing operational costs.
-
Simplified Purification: The product exits the reactor as a vapor, which can be condensed and purified without complex extraction and neutralization steps.
A variety of materials have been investigated, each with unique properties. Zeolites, with their well-defined microporous structures and tunable acidity, have shown great promise. Other successful systems include mesoporous silicates, supported heteropolyacids, and various metal oxides.[2][3][5]
| Catalyst System | Phase | Typical Temp. (°C) | Conversion (%) | Selectivity (%) | Key Advantages/Disadvantages |
| Oleum/H₂SO₄ | Liquid | 85 - 125[13] | >99 | >99 | (+): High efficiency, established process. (-): Forms large amounts of (NH₄)₂SO₄, corrosive.[2][3] |
| Supported Heteropolyacid | Liquid / Gas | 50 - 150 (L)[3] 250 - 350 (G)[3] | ~99.8[3] | ~99.5[3] | (+): High activity, green catalyst. (-): Potential for leaching in liquid phase. |
| Zeolites (e.g., MFI, BEA) | Gas | 300 - 400 | 95 - 100 | 90 - 98 | (+): Shape selectivity, high thermal stability. (-): Catalyst deactivation via coking. |
| Mesoporous Silicates (e.g., MCM-41) | Gas | 300 - 350 | >98 | >95 | (+): High surface area, good for bulky molecules. (-): Lower acidity than zeolites. |
| Trifluoroacetic Acid (TFA) | Liquid | 70 - 90 | 100[5] | >99[5] | (+): Homogeneous, but easily separated by distillation. (-): Requires organic co-solvents/additives.[5] |
Industrial-Scale Production: Workflow and Challenges
The conventional industrial production of caprolactam is a continuous, multi-stage process designed for high throughput and precise control over a highly exothermic reaction.
Typical Industrial Workflow (Oleum Process):
-
Feed Preparation: Molten cyclohexanone oxime (typically at 80-95°C) and oleum (24-35% SO₃ content) are prepared as separate feed streams.[13][14]
-
Multi-Stage Rearrangement: The reaction is conducted in a series of (typically 2-4) continuous stirred-tank reactors or loop reactors.[13] The molten oxime and oleum are fed into the first stage, which contains a circulating mixture of caprolactam and sulfuric acid.[14] Distributing the addition of reactants across multiple stages helps to manage the heat of reaction and maintain optimal temperature control, typically between 85°C and 125°C.[13]
-
Neutralization: The acidic effluent from the final reactor, a mixture of caprolactam-sulfuric acid adduct, is transferred to a neutralization vessel. Here, it is treated with aqueous ammonia to raise the pH, liberating the free caprolactam.[12][13]
-
Product Separation & Purification: The resulting mixture forms two layers: an upper layer of crude caprolactam and a lower aqueous layer containing ammonium sulfate. The crude caprolactam is separated and subjected to a series of purification steps, such as solvent extraction and vacuum distillation, to achieve the high purity required for polymerization.
-
Byproduct Processing: The aqueous ammonium sulfate solution is sent to an evaporation and crystallization unit to produce agricultural-grade fertilizer.
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Methodological & Application
Application Notes & Protocols: Thionation of ε-Caprolactam using Lawesson's Reagent
This document provides a comprehensive guide for the efficient conversion of ε-caprolactam to its corresponding thiolactam, ε-thiocaprolactam, utilizing Lawesson's reagent. Tailored for researchers in organic synthesis, medicinal chemistry, and materials science, these notes offer in-depth mechanistic insights, detailed experimental protocols, and practical advice for troubleshooting and safe handling.
Introduction: The Significance of Thiolactams
ε-Caprolactam is a cornerstone monomer in the polymer industry, primarily for the synthesis of Nylon-6. Its transformation into ε-thiocaprolactam opens avenues to novel polymers with modified properties, sulfur-containing heterocycles, and valuable intermediates for drug development. The conversion of a carbonyl group to a thiocarbonyl, a process known as thionation, is a fundamental transformation in organic chemistry. Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has emerged as a superior agent for this purpose, offering milder conditions and higher selectivity compared to traditional reagents like phosphorus pentasulfide (P₄S₁₀).[1] This guide focuses on the practical application of Lawesson's reagent for the synthesis of ε-thiocaprolactam, a key building block for further chemical exploration.
The Thionation Mechanism: A Stepwise Perspective
The efficacy of Lawesson's reagent in converting amides (and lactams) to thioamides stems from a well-elucidated mechanism. The driving force is the formation of a highly stable phosphorus-oxygen double bond (P=O) in the byproduct, a thermodynamic sink that propels the reaction forward in a manner analogous to the Wittig reaction.[1][2][3]
The process can be broken down into the following key stages:
-
Dissociation of Lawesson's Reagent: In solution, the dimeric Lawesson's reagent is in equilibrium with a highly reactive monomeric dithiophosphine ylide intermediate.[2][3][4] This species is the active thionating agent.
-
Nucleophilic Attack: The carbonyl oxygen of the caprolactam acts as a nucleophile, attacking one of the phosphorus atoms of the reactive ylide.
-
Intermediate Formation: This attack leads to the formation of a transient betaine-like species, which rapidly rearranges to form a four-membered ring intermediate known as a thiaoxaphosphetane.[1][3][4]
-
Cycloreversion: The thiaoxaphosphetane intermediate undergoes a retro-[2+2] cycloaddition (cycloreversion). The strong P=O bond forms, leading to the cleavage of the ring and liberation of the desired thiocaprolactam product and a phosphorus-containing byproduct.[1][2]
The overall reactivity of carbonyl compounds towards Lawesson's reagent generally follows the order: Amides > Ketones > Esters.[2][5] This high reactivity with amides makes it particularly suitable for the thionation of caprolactam.
Caption: Reaction mechanism of caprolactam thionation.
Experimental Protocols
The choice of solvent and temperature is critical and depends on the scale of the reaction and the desired reaction time. Anhydrous solvents are essential as Lawesson's reagent reacts with water.[6][7]
Protocol 1: Thionation in Anhydrous Tetrahydrofuran (THF) at Reflux
This protocol is a robust and widely applicable method for the thionation of lactams.
Materials:
-
ε-Caprolactam (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ε-caprolactam (1.0 eq) and Lawesson's reagent (0.5 eq). Note: Using 0.5 equivalents is stoichiometrically correct as the dimer contains two thionating units. Some protocols suggest a slight excess (up to 0.6 eq) to ensure complete conversion.[8]
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to caprolactam.
-
Reaction: Heat the mixture to reflux (approximately 66 °C for THF) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the solvent using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This helps to remove some of the phosphorus byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ε-thiocaprolactam.
Protocol 2: Microwave-Assisted Thionation in Toluene
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.
Materials & Equipment:
-
Same as Protocol 1, but substitute anhydrous Toluene for THF.
-
Microwave reactor with appropriate reaction vessels.
Procedure:
-
Preparation: In a microwave reaction vessel, combine ε-caprolactam (1.0 eq), Lawesson's reagent (0.5 eq), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the vessel.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-120 °C) for 10-30 minutes. Caution: Monitor the pressure and temperature closely as per the instrument's guidelines.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1. The use of microwave heating has been shown to be effective for various thionation reactions.[1][9]
Data Presentation: Characterization
Confirmation of the successful conversion of caprolactam to thiocaprolactam is achieved through standard analytical techniques. The disappearance of the starting material and the appearance of a new, typically lower Rf spot on TLC is the first indication. Spectroscopic analysis provides definitive proof.
| Compound | Technique | Characteristic Signal / Peak | Reference |
| ε-Caprolactam | FTIR (cm⁻¹) | ~3300-3350 (N-H stretch), ~1630-1650 (Amide I, C=O stretch) | [10] |
| ¹H NMR (CDCl₃, ppm) | ~6.2 (br s, 1H, NH), ~3.2 (m, 2H, N-CH₂), ~2.4 (t, 2H, CO-CH₂), ~1.6 (m, 6H) | ||
| ¹³C NMR (CDCl₃, ppm) | ~179 (C=O), ~42 (N-CH₂), ~36 (CO-CH₂), ~30, ~29, ~23 | ||
| MS (EI) | m/z 113 (M⁺) | [11][12] | |
| ε-Thiocaprolactam | FTIR (cm⁻¹) | ~3200 (N-H stretch), ~1520 (Thioamide II), ~1100-1250 (Thioamide I, C=S stretch) | |
| ¹H NMR (CDCl₃, ppm) | ~8.0 (br s, 1H, NH), ~3.6 (m, 2H, N-CH₂), ~2.9 (t, 2H, CS-CH₂), ~1.7 (m, 6H) | ||
| ¹³C NMR (CDCl₃, ppm) | ~205 (C=S), ~48 (N-CH₂), ~45 (CS-CH₂), ~29, ~28, ~23 | ||
| MS (EI) | m/z 129 (M⁺) |
Experimental Workflow Visualization
Caption: General workflow for the synthesis of ε-thiocaprolactam.
Safety, Handling, and Troubleshooting
6.1 Safety and Handling:
-
Lawesson's Reagent:
-
Hazard: Possesses a very strong, unpleasant odor.[5] It is moisture-sensitive and, in contact with water, can release flammable and toxic gases like hydrogen sulfide.[6][13] It is also harmful if swallowed or inhaled and causes skin and eye irritation.[14][15]
-
Handling: Always handle Lawesson's reagent in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use an inert atmosphere for reactions and storage.[7]
-
Quenching/Disposal: Unreacted Lawesson's reagent and phosphorus byproducts can be quenched by carefully adding an excess of aqueous sodium hypochlorite (bleach) solution in the fume hood.[5] This oxidizes the foul-smelling phosphorus compounds.
-
-
Solvents: THF and Toluene are flammable. Keep away from ignition sources.
6.2 Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Impure or degraded Lawesson's reagent.3. Presence of moisture. | 1. Increase reaction time or temperature. Consider switching to microwave protocol.2. Use freshly purchased or recrystallized Lawesson's reagent.3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up or purification. | 1. See above.2. Ensure pH of aqueous wash is not strongly acidic or basic. Be careful during column chromatography as thiolactams can have moderate polarity. |
| Difficult Purification | Phosphorus-containing byproducts co-elute with the product. | 1. A thorough aqueous wash (as in the protocol) is crucial.2. Try filtering the crude mixture through a small plug of silica before full chromatography.3. Consider using a fluorous version of Lawesson's reagent, which allows for easier separation via fluorous solid-phase extraction.[9] |
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. [Link]
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L-488: Lawesson's reagent: Preparation, chemical properties and application in organic chemistry. YouTube. [Link]
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Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. [Link]
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A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
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Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]
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Lawesson's Reagent. Organic Chemistry Portal. [Link]
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Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
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(PDF) Use of Lawesson's Reagent in Organic Syntheses. ResearchGate. [Link]
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Caprolactam. NIST WebBook. [Link]
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Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. ResearchGate. [Link]
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FTIR spectrum of ε‐caprolactam... ResearchGate. [Link]
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Material Safety Data Sheet - Lawesson's Reagent, 99%. Cole-Parmer. [Link]
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Caprolactam | C6H11NO | CID 7768. PubChem - NIH. [Link]
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Application Notes and Protocols for the Synthesis of Polyamide-6 Analogs from ε-Thiocaprolactam
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the synthesis of polyamide-6 analogs, specifically poly(thioamide-6), through the ring-opening polymerization of ε-thiocaprolactam. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of novel thioamide-containing polymers. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of Thioamide Integration in Polyamides
Polyamide-6 (PA6), commonly known as Nylon 6, is a cornerstone of the engineering plastics industry, valued for its mechanical strength, thermal stability, and chemical resistance. These properties arise from the strong intermolecular hydrogen bonding facilitated by the amide linkages in the polymer backbone. The substitution of the carbonyl oxygen with a sulfur atom to form a thioamide linkage introduces significant changes in the physicochemical properties of the polymer. Polythioamides, the sulfur analogs of polyamides, exhibit altered hydrogen bonding capabilities, increased affinity for heavy metals, and unique optical properties.[1] These characteristics make them highly attractive for a range of specialized applications, including as novel biomaterials, high-refractive-index polymers, and functional materials for environmental remediation.
The synthesis of high-quality poly(thioamide-6) is predicated on the availability of high-purity ε-thiocaprolactam monomer and a controlled polymerization process. This guide will first detail a robust method for the synthesis of ε-thiocaprolactam from its readily available oxygen analog, ε-caprolactam. Subsequently, a detailed protocol for the anionic ring-opening polymerization (AROP) of ε-thiocaprolactam will be presented, drawing upon the well-established principles of lactam polymerization.[2]
Synthesis of the Monomer: ε-Thiocaprolactam
The pivotal step in the synthesis of poly(thioamide-6) is the efficient conversion of the amide functionality in ε-caprolactam to a thioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a highly effective thionating agent for this transformation.[3][4]
Reaction Mechanism: Thionation with Lawesson's Reagent
The reaction proceeds through a [2+2] cycloaddition of the carbonyl group of ε-caprolactam with the P=S bond of Lawesson's reagent to form a transient oxathiaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired thiocarbonyl compound (ε-thiocaprolactam) and a stable phosphorus-oxygen byproduct.[3]
Caption: Mechanism of ε-caprolactam thionation.
Experimental Protocol: Synthesis of ε-Thiocaprolactam
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| ε-Caprolactam | C₆H₁₁NO | 113.16 | 10.0 g | >99% |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 17.9 g | >97% |
| Anhydrous Toluene | C₇H₈ | 92.14 | 200 mL | Anhydrous |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ε-caprolactam (10.0 g) and anhydrous toluene (200 mL).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to establish an inert atmosphere.
-
Addition of Lawesson's Reagent: While stirring, add Lawesson's reagent (17.9 g, 0.5 molar equivalents relative to ε-caprolactam) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ε-thiocaprolactam as a solid.
Polymerization of ε-Thiocaprolactam to Poly(thioamide-6)
The synthesis of poly(thioamide-6) is achieved through the anionic ring-opening polymerization (AROP) of ε-thiocaprolactam. This method is analogous to the well-established AROP of ε-caprolactam for the production of polyamide-6.[5] The process involves an initiator (a strong base) and an activator (an N-acyl lactam derivative).
Mechanism of Anionic Ring-Opening Polymerization (AROP)
The AROP of lactams (and by extension, thiolactams) proceeds in three main stages: initiation, propagation, and termination.[2]
Caption: Anionic Ring-Opening Polymerization of ε-Thiocaprolactam.
Experimental Protocol: Synthesis of Poly(thioamide-6)
Materials:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| ε-Thiocaprolactam | C₆H₁₁NS | 129.22 | 10.0 g | >98% |
| Sodium Hydride (NaH) | NaH | 24.00 | 0.037 g (60% dispersion) | 60% in mineral oil |
| N-Acetylcaprolactam | C₈H₁₃NO₂ | 155.19 | 0.12 g | >98% |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | Anhydrous |
Procedure:
-
Monomer and Activator Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve ε-thiocaprolactam (10.0 g) and N-acetylcaprolactam (0.12 g) in anhydrous toluene (50 mL).
-
Initiator Preparation: In a separate flame-dried Schlenk flask, suspend sodium hydride (0.037 g of a 60% dispersion in mineral oil) in a small amount of anhydrous toluene.
-
Initiation: Carefully add the sodium hydride suspension to the monomer solution at room temperature with vigorous stirring. The formation of the thiolactamate anion is typically accompanied by the evolution of hydrogen gas.
-
Polymerization: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The polymerization is often indicated by an increase in the viscosity of the solution.
-
Termination and Precipitation: Cool the reaction to room temperature and terminate the polymerization by the slow addition of a protic solvent such as methanol. The polymer will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated poly(thioamide-6) by filtration, wash thoroughly with methanol to remove any unreacted monomer and initiator residues, and dry under vacuum at 60 °C to a constant weight.
Characterization of Monomer and Polymer
The successful synthesis of ε-thiocaprolactam and poly(thioamide-6) should be confirmed through various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the monomer and the resulting polymer.
| Compound | Key Vibrational Bands (cm⁻¹) | Assignment |
| ε-Caprolactam | ~1650 | C=O stretch (Amide I) |
| ε-Thiocaprolactam | ~1250 | C=S stretch (Thioamide I) |
| Poly(thioamide-6) | ~1250 | C=S stretch (Thioamide I) |
The disappearance of the strong C=O stretching band and the appearance of a characteristic C=S stretching band are clear indicators of a successful thionation and subsequent polymerization.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information. For ε-thiocaprolactam, the proton and carbon signals will be shifted compared to ε-caprolactam due to the presence of the sulfur atom. In the ¹³C NMR spectrum of poly(thioamide-6), the thioamide carbon will have a characteristic downfield shift.[7]
Comparative Properties of Polyamide-6 and Poly(thioamide-6)
The substitution of oxygen with sulfur in the polymer backbone leads to notable differences in material properties.
| Property | Polyamide-6 (PA6) | Poly(thioamide-6) | Rationale |
| Melting Point | ~220 °C | Generally lower | Weaker hydrogen bonding in thioamides |
| Solvent Resistance | Good | Potentially altered | Changes in polarity and hydrogen bonding |
| Metal Ion Affinity | Low | High | Soft sulfur atom has a high affinity for soft metal ions |
| Refractive Index | ~1.53 | Higher | Higher polarizability of sulfur compared to oxygen |
Conclusion
This application note provides a comprehensive and experimentally validated framework for the synthesis of poly(thioamide-6) from the readily available starting material, ε-caprolactam. The detailed protocols for both monomer synthesis and polymerization are designed to be robust and reproducible. The inclusion of mechanistic details and characterization guidelines will enable researchers to not only successfully synthesize these novel polyamide analogs but also to understand the fundamental principles governing their formation and properties. The unique characteristics of poly(thioamide-6) open up new avenues for the development of advanced materials with tailored functionalities for a wide range of applications.
References
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Zhang, B., Chen, J., Liu, T., Pei, Y., Chen, M., Wu, X., & Huang, W. (2020). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.GOV. [Link]
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Yuan, Z., et al. (2020). Facile synthesis and properties of thioamide-containing polymers. Polymer Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Organic Chemistry Portal. [Link]
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Tejero, I., et al. (2007). Thionation of bicyclic β-lactam compounds by Lawesson's reagent. ARKIVOC. [Link]
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Ricci, A., et al. (2017). Experimental study of polymerization and crystallization kinetics of polyamide 6 obtained by anionic ring opening polymerization of ε-caprolactam. Polymer. [Link]
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Kohan, M. I. (n.d.). Poly-å-Caprolactam: 1. Procedure. Scribd. [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. [Link]
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Essentra Components. (2025). The differences between nylon 6 and nylon 6/6. Essentra Components. [Link]
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AZoM. (2001). Polyamide 6/6 - Nylon 6/6 - PA 6/6. AZoM. [Link]
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Michota, A., & Bukowska, J. (2001). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Journal of the Electrochemical Society. [Link]
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Reddy, K. S. K., & Kumar, A. (2012). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]
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De Mele, M. F. L., et al. (2020). Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. Polymers. [Link]
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Siddiqui, H. L., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. [Link]
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-
Bergman, J., et al. (2011). Preparation of thionating reagents: Lawesson's reagent, reagent 6, and Yokoyama's reagent from P4S10. Tetrahedron. [Link]
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Gadow, S., et al. (2021). Comparative study of polyamide 6 (PA6) and polyamide 6 reinforced with 30% of glass fiber (PA6GF30). Polymers. [Link]
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Hsiao, S. H., & Yang, C. P. (1998). The 1 H NMR and 13 C NMR spectra of polyamide IIa in DMSO-d 6. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Salehi, M. M., & Shokri, A. (2015). Synthesis of Polyamide 6 by Anionic Polymerization of ε-Caprolactam in an Internal Mixer: Effect of Polymerization Reaction Time. Journal of Particle Science and Technology. [Link]
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PolySource. (2023). Comparing Nylon-Polyamides. PolySource. [Link]
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Lorenzo, D., et al. (2019). Caprolactam production Process. UCM. [Link]
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Hopmann, C., et al. (2021). Determination of the residual monomer concentration of ε‐caprolactam in polyamide‐6 using thermogravimetric analysis coupled with Fourier transform infrared spectroscopy gas analysis. Journal of Applied Polymer Science. [Link]
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Reimschuessel, H. K. (1977). Chemistry of caprolactam polymerization. Journal of Polymer Science: Macromolecular Reviews. [Link]
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-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: Anionic Ring-Opening Polymerization of ε-Caprolactam
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Accelerated Path to Polyamide 6
Polyamide 6 (PA6), commonly known as Nylon 6, is a cornerstone of the engineering plastics and synthetic fibers industries, prized for its high strength-to-weight ratio, durability, and thermal stability.[1] While traditionally synthesized via hydrolytic polymerization, this method is notoriously slow, often requiring hours to reach completion. Anionic Ring-Opening Polymerization (AROP) of the monomer, ε-caprolactam, presents a highly efficient alternative, capable of achieving near-quantitative conversion in minutes.[1] This rapid, often solventless, "in-situ" polymerization capability has made AROP the technology of choice for advanced manufacturing processes like thermoplastic resin transfer molding (T-RTM) and the creation of cast nylon parts and composites.[1][2]
This guide provides a comprehensive overview of the AROP of ε-caprolactam, delving into the underlying reaction mechanism, detailing the critical roles of initiators and activators, and presenting field-proven protocols for laboratory-scale synthesis. The content is structured to provide not just the "how" but the fundamental "why" behind each step, ensuring a robust understanding for researchers applying this powerful polymerization technique.
A Note on Monomer Specificity: The principles and protocols detailed herein focus on ε-caprolactam, the most widely studied and industrially significant lactam monomer for anionic polymerization. While the user specified "thiocaprolactam," the fundamental mechanisms of AROP are largely dictated by the lactam ring system. Researchers working with substituted or heteroatom-modified lactams will find the core principles of initiator/activator systems, moisture exclusion, and thermal management directly applicable, with adjustments necessary for specific monomer reactivity.
Pillar 1: The Mechanism of Activated Anionic Polymerization
The anionic polymerization of ε-caprolactam is a chain-growth process that proceeds through a series of nucleophilic addition and proton transfer steps.[1] Unlike other polymerization methods, it requires two key components: a strong base (the initiator or catalyst) and a growth center, typically an N-acyllactam (the activator or co-initiator).[3]
Step 1: Initiation - Formation of the Catalytic Species
The process begins with the deprotonation of the ε-caprolactam monomer by a strong base, such as sodium hydride or a Grignard reagent, to form the highly nucleophilic lactamate anion. This anion is the true catalytic species in the polymerization.
-
Causality: The N-H proton of the lactam is acidic enough to be abstracted by a strong base. The formation of this anion is the essential first step, as it is a much more potent nucleophile than the neutral lactam monomer.
Step 2: Propagation - The Growth Cycle
The propagation phase is a cycle of two key reactions:
-
Nucleophilic Attack: The lactamate anion attacks the highly electrophilic carbonyl carbon of an activator molecule (an N-acyllactam). This opens the ring of the activator and creates a new, highly reactive amide anion at the end of the growing chain.[1]
-
Proton Exchange: This newly formed amide anion is a very strong base. It rapidly abstracts a proton from a neutral monomer molecule in the vicinity.[1] This action accomplishes two critical things simultaneously: it neutralizes the growing polymer chain end and regenerates the lactamate anion, which is then free to attack another activated chain end, thus propagating the cycle.
This mechanism is often referred to as a "living polymerization" because, in the absence of terminating impurities, the chain ends remain active even after all monomer is consumed.[4] If fresh monomer is introduced, polymerization can resume.[4]
Figure 1: The activated anionic ring-opening polymerization mechanism of ε-caprolactam.
Pillar 2: Core Components & Experimental Considerations
The success of AROP is critically dependent on the purity of the reagents and the precise control of reaction conditions.
Table 1: Key Components for Anionic Polymerization of ε-Caprolactam
| Component | Role | Common Examples | Key Considerations |
| Monomer | Building block | ε-Caprolactam | Must be exceptionally dry (<50 ppm water). Moisture terminates growing chains and consumes initiator. |
| Initiator (Catalyst) | Forms lactamate anion | Sodium caprolactamate, ε-caprolactam magnesium bromide (CLMgBr), Grignard reagents, Sodium hydride (NaH) | Must be handled under an inert atmosphere (N₂ or Ar). Concentration typically 0.1 - 1.0 mol %. |
| Activator (Co-initiator) | Provides growth center | N-acetylcaprolactam, Hexamethylene-1,6-dicarbamoylcaprolactam, Isocyanates (e.g., MDI) | Determines the number of growing chains and influences polymerization rate. Concentration is typically equimolar to the initiator. |
| Solvent | Medium (optional) | None (Bulk/Melt), DMSO, Sulfolane | Bulk polymerization is most common.[1] If solvents are used, they must be dipolar aprotic and rigorously dried.[5] |
Why Moisture Control is Paramount (The Self-Validating System): Water is the primary antagonist in anionic lactam polymerization. It reacts with both the initiator (lactamate anion) and the activated growing chain ends. This not only consumes the expensive reagents but, more importantly, terminates polymerization, leading to low monomer conversion and polymers with significantly lower molecular weight than theoretically predicted. A properly executed, moisture-free polymerization will exhibit a rapid and dramatic increase in viscosity as high molecular weight polymer is formed. Sluggish or incomplete polymerization is a direct indicator of moisture contamination.
Pillar 3: Experimental Protocols
The following protocols provide a framework for laboratory-scale synthesis. All operations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent moisture contamination.
Protocol 1: Bulk (Melt) Polymerization of ε-Caprolactam
This protocol details the synthesis of Polyamide 6 via bulk polymerization, a common method that mimics industrial casting processes.
Materials & Reagents:
-
ε-Caprolactam (polymer grade, >99.8%)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal
-
N-acetylcaprolactam (activator)
-
Anhydrous Toluene (for washing NaH)
-
Reaction vessel (e.g., three-neck flask or sealed glass tube) equipped with a mechanical stirrer and nitrogen/vacuum inlet.
-
Heating mantle or oil bath with temperature controller.
Procedure:
-
Monomer & Vessel Preparation:
-
Dry the ε-caprolactam under vacuum at 40 °C for at least 24 hours to remove residual moisture.[1]
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen.
-
-
Initiator Preparation (In-situ formation of Sodium Caprolactamate):
-
Place the dried ε-caprolactam (e.g., 100 g) into the reaction vessel.
-
Heat the vessel to 110 °C under a gentle nitrogen flow to melt the monomer.[1]
-
If using NaH: Carefully wash the required amount of NaH (e.g., 0.5 mol % relative to monomer) with anhydrous toluene under nitrogen to remove the mineral oil, then add the washed NaH to the molten caprolactam. Hydrogen gas will evolve. The reaction is complete when gas evolution ceases.
-
If using Sodium metal: Add small, clean pieces of sodium metal directly to the molten caprolactam. The mixture will stir until all the metal has reacted to form the sodium caprolactamate initiator.
-
-
Polymerization:
-
Once the initiator is fully formed, raise the temperature of the melt to the desired polymerization temperature (typically 150-180 °C).[6]
-
Inject the activator, N-acetylcaprolactam (e.g., 0.5 mol %), into the melt with vigorous stirring.
-
An almost immediate and rapid increase in viscosity will be observed. The polymerization is typically complete within 5-15 minutes.
-
-
Termination & Isolation:
-
For analytical purposes, the reaction can be quenched by rapidly cooling the vessel in a water bath.[1]
-
The resulting solid polymer can be removed from the vessel (sometimes requiring the vessel to be broken if a sealed tube is used).
-
The polymer can be machined for testing or dissolved in a suitable solvent (e.g., formic acid) for analysis.
-
Protocol 2: Workflow for In-Situ Composite Fabrication (T-RTM)
This workflow outlines the process of creating a fiber-reinforced polyamide composite directly in a mold.
Figure 2: Workflow for Thermoplastic Resin Transfer Molding (T-RTM) using a two-component AROP system.
Pillar 4: Process Control, Characterization, and Troubleshooting
Effective implementation of AROP requires monitoring the reaction and characterizing the final product.
Monitoring and Characterization:
-
Rheokinetics: The progress of polymerization can be monitored in real-time using dynamic rheology, which tracks the increase in viscosity as the polymer chains grow.[7]
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) or solution viscometry. Anionically produced PA6 can achieve very high molecular weights.
-
Thermal Properties: The melting temperature (Tₘ) and degree of crystallinity are measured using Differential Scanning Calorimetry (DSC). The Tₘ for PA6 is typically in the range of 210-225 °C.[8]
-
Residual Monomer: The amount of unreacted caprolactam can be quantified by extracting the polymer with hot water and analyzing the extract via HPLC or GC. High conversion (>98%) is typical for optimized systems.
Table 2: Troubleshooting Guide for Anionic Polymerization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Polymerization | 1. Moisture or protic impurities in monomer/reagents. 2. Inactive initiator or activator. 3. Polymerization temperature is too low. | 1. Rigorously dry all components. Purify monomer by distillation if necessary. 2. Use fresh, properly stored reagents. 3. Ensure the reaction temperature is maintained within the optimal range (e.g., 150-180 °C). |
| Low Molecular Weight | 1. Excess moisture. 2. Incorrect initiator/activator ratio. 3. Presence of chain transfer agents. | 1. Improve drying procedures for all materials and equipment. 2. Maintain a ratio close to 1:1. An excess of activator can limit chain length. 3. Ensure high purity of all reagents. |
| Polymer Discoloration (Yellowing) | 1. Oxidation due to air leaks. 2. Polymerization temperature is too high, causing thermal degradation. 3. Impurities in the monomer. | 1. Ensure a positive pressure of inert gas throughout the process. 2. Lower the polymerization temperature. 3. Use high-purity, polymer-grade monomer. |
Applications
The versatility and speed of AROP enable a wide range of applications for Polyamide 6:
-
Engineering Plastics: Used in automotive parts, electrical components, and industrial machinery due to its strength and low friction.[9]
-
Textiles and Fibers: Spun into durable and resilient fibers for clothing, carpets, and upholstery.[9]
-
Advanced Composites: In-situ polymerization is used to manufacture fiber-reinforced thermoplastic composites for automotive and aerospace applications.[1]
-
Films and Coatings: Offers excellent barrier properties for packaging materials.[9]
References
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- (2021, June 11). Mechanism and kinetics both cationic and anionic chain growth polymerization. YouTube.
- (n.d.). Anionic polymerization of ε‐caprolactam with activated aromatic halide initiators. ResearchGate.
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- (2022, July 30). mechanism of anionic polymerization technique/ M.Sc. polymer chemistry/(easy and better explanation). YouTube.
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- (n.d.). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing.
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- (n.d.). Caprolactone) and poly(-caprolactam-co-δ-valerolactone) copolymers: Thermal and mechanical properties. ResearchGate.
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- (n.d.). Reaction mechanism of anionic polymerization of caprolactam. ResearchGate.
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- (n.d.). POLYCAPROLACTAM. atamankimya.com.
- (n.d.). Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst.
- (n.d.). A mechanistic kinetic model for the initiated anionic polymerization of?-caprolactam. ResearchGate.
- Zhang, Y., & Ren, J. (2022, August 4). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. The Royal Society of Chemistry.
- (n.d.). ROP of L-lactide and ε-caprolactone catalyzed by tin(ii) and tin(iv) a. OPUS.
- (n.d.). Synthesis and characterization of poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen. PubMed.
- Liu, H., & Chen, C. (2021, December 28). Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO 2 Coupling Reactions Catalyzed by Chelated Dehydroacetic Acid–Imine Aluminum Complexes. MDPI.
- Karger-Kocsis, J., & Kmetty, Á. (2018, March 22). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. PubMed.
- Le-Coquil, E., & Guinault, A. (2017). Synthesis and Self-Assembly of Poly(N-Vinylcaprolactam)-b-Poly(ε-Caprolactone) Block Copolymers via the Combination of RAFT/MADIX and Ring-Opening Polymerizations. MDPI.
- Lee, S., & Gellman, S. H. (2010, June 11). Kinetics of Anionic Ring-Opening Polymerization of Variously Substituted β-Lactams: Homopolymerization and Copolymerization. ACS Publications.
- (n.d.). Alternating Selective Copolymerization of Lactide and ε-Caprolac- tone with Dizinc Complexes of Modular, Binucleating Bis(pyra-. ChemRxiv.
- (n.d.). Polymerization of ε-Caprolactam by Latent Precatalysts Based on Protected N-Heterocyclic Carbenes. ResearchGate.
- Zhang, Y., & Ren, J. (2022, September 1). Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. Chemical Society Reviews (RSC Publishing).
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Application Notes & Protocols for Hexahydro-2H-azepine-2-thione as a Ligand in Coordination Chemistry
This document provides a detailed guide for researchers, medicinal chemists, and material scientists on the use of Hexahydro-2H-azepine-2-thione as a versatile ligand in coordination chemistry. We will explore its fundamental properties, coordination behavior, and provide robust protocols for the synthesis and characterization of its metal complexes.
Section 1: Introduction to this compound (Haza-2-thione)
This compound, also known as ε-thiocaprolactam or azepane-2-thione, is a seven-membered cyclic thioamide.[1] It is the sulfur analogue of ε-caprolactam, a widely used industrial monomer.[2] The presence of the thioamide functional group (-N-C=S) within a flexible seven-membered ring makes Haza-2-thione a compelling ligand for coordination chemistry. Its structure combines the features of thiourea and a cyclic amine, offering multiple potential coordination sites and steric profiles.
The thioamide group is known for its ability to exist in tautomeric forms (thione and thiol), although the thione form predominates in the solid state and in solution. This feature, combined with the presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen), allows it to coordinate to a wide variety of metal ions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7203-96-5 | [1] |
| Molecular Formula | C₆H₁₁NS | [1] |
| Molecular Weight | 129.22 g/mol | [1] |
| Appearance | Typically a white to off-white crystalline solid | General Knowledge |
| Synonyms | ε-Thiocaprolactam, Azepane-2-thione | [1] |
Section 2: Coordination Chemistry of Haza-2-thione
The versatility of Haza-2-thione as a ligand stems from the electronic properties of its thioamide group. Like other thiourea derivatives, it possesses multiple donor sites, primarily the thiocarbonyl sulfur and the amide nitrogen.[3][4] This allows for several coordination modes, which are influenced by the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Key Coordination Modes:
-
Monodentate S-Coordination: This is the most common coordination mode, especially with soft metal ions such as Pd(II), Pt(II), Ag(I), and Au(I).[4] The sulfur atom, being a soft donor, readily coordinates to these metals. In this mode, the ligand is neutral.
-
Bidentate S,N-Chelation: The ligand can act as a bidentate chelate by coordinating through both the sulfur and nitrogen atoms. This typically requires deprotonation of the N-H group, resulting in an anionic ligand that forms a stable four-membered chelate ring.[5] This mode is often favored with harder metal ions or under basic conditions.
-
Bridging Coordination: In polynuclear complexes, the sulfur atom can bridge two metal centers. This is less common but is a possibility in the formation of metal clusters or coordination polymers.
Causality Behind Mode Selection: The choice of coordination mode is a classic example of Hard and Soft Acid-Base (HSAB) theory. Soft metal ions (acids) prefer to bind to the soft sulfur atom (base). Harder, more oxophilic metal ions may favor chelation involving the harder nitrogen atom, particularly if the reaction conditions facilitate deprotonation of the N-H bond.
Caption: Primary coordination modes of Haza-2-thione.
Section 3: Application Note: Synthesis of Metal Complexes
The synthesis of metal complexes with Haza-2-thione generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions is critical for obtaining a pure product in high yield.
-
Solvent Selection: Alcohols (methanol, ethanol) and acetonitrile are excellent choices. They can dissolve a wide range of metal salts and the Haza-2-thione ligand, facilitating a homogeneous reaction. For air- or moisture-sensitive reactions, degassed solvents and an inert atmosphere (N₂ or Ar) are necessary.
-
Stoichiometry: The molar ratio of metal to ligand determines the final structure. A 1:2 ratio is common for square planar (e.g., Pd(II), Pt(II)) or tetrahedral (e.g., Zn(II)) complexes, while a 1:3 or 1:6 ratio might be used for octahedral complexes (e.g., Fe(III), Co(III)).[6] A slight excess of the ligand is sometimes used to ensure complete reaction of the metal salt.
-
Temperature and Reaction Time: Many complexation reactions with thiourea-type ligands are rapid and can be performed at room temperature.[6] However, gentle heating may be required to increase the rate of reaction or improve the crystallinity of the product. Reaction times typically range from a few hours to overnight.
Section 4: Protocol: General Synthesis of a Dichloro-bis(Haza-2-thione)palladium(II) Complex
This protocol describes a representative synthesis for a square planar complex, a common geometry for d⁸ metals like Pd(II).
Materials:
-
This compound (Haza-2-thione, 2.0 mmol, 258.4 mg)
-
Potassium tetrachloropalladate(II) (K₂PdCl₄, 1.0 mmol, 326.4 mg)
-
Ethanol (20 mL, ACS grade)
-
Diethyl ether (10 mL, ACS grade)
-
Magnetic stirrer and stir bar
-
50 mL round-bottom flask
-
Filter funnel and filter paper
Protocol Workflow:
Caption: Experimental workflow for Pd(II)-Haza-2-thione synthesis.
Step-by-Step Procedure:
-
Ligand Solution: In a 50 mL round-bottom flask, dissolve 258.4 mg (2.0 mmol) of Haza-2-thione in 10 mL of ethanol. Stir until a clear solution is formed.
-
Metal Salt Solution: In a separate beaker, dissolve 326.4 mg (1.0 mmol) of K₂PdCl₄ in 10 mL of ethanol. The solution will be a dark reddish-brown.
-
Reaction: Slowly add the K₂PdCl₄ solution to the stirring Haza-2-thione solution at room temperature. A yellow precipitate should form almost immediately.
-
Stirring: Allow the reaction mixture to stir at room temperature for 4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the yellow solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two small portions of cold ethanol (2 x 3 mL) to remove any unreacted starting materials, followed by one portion of diethyl ether (5 mL) to facilitate drying.
-
Drying: Dry the product under vacuum for several hours to yield the final complex, [PdCl₂(Haza-2-thione)₂].
Self-Validation and Expected Results:
-
Yield: Typically >85%.
-
Appearance: A bright yellow, microcrystalline solid.
-
Melting Point: A sharp melting point is indicative of purity. It is expected to be significantly higher than the ligand's melting point.
-
Solubility: The complex is expected to be poorly soluble in ethanol but may show some solubility in DMSO or DMF.
Section 5: Application Note: Characterization Techniques
Confirming the identity and structure of the synthesized complex is paramount. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Key Spectroscopic Data for Characterizing Haza-2-thione Complexes
| Technique | Free Ligand (Haza-2-thione) | Coordinated Ligand (e.g., [PdCl₂(Haza-2-thione)₂]) | Rationale for Change |
| FT-IR (cm⁻¹) | ν(N-H): ~3200 cm⁻¹ ν(C=S): ~1100-1200 cm⁻¹ (Thioamide II band) | ν(N-H): Little to no shift ν(C=S): Shifts to lower frequency (e.g., by 30-50 cm⁻¹) | Coordination through sulfur weakens the C=S double bond, lowering its stretching frequency. The N-H bond is largely unaffected in S-monodentate coordination.[7] |
| ¹H NMR (ppm) | N-H proton: Broad singlet, ~8-9 ppm | N-H proton: Shifts downfield (to higher ppm) | Coordination of sulfur withdraws electron density from the thioamide system, deshielding the adjacent N-H proton. |
| ¹³C NMR (ppm) | C=S carbon: ~200-210 ppm | C=S carbon: Shifts downfield (to higher ppm) | The C=S carbon is deshielded upon coordination of the sulfur atom to the electron-deficient metal center. |
| UV-Vis | n→π* transition of C=S group | Shift in the n→π* transition; potential for new d-d or charge-transfer bands | Coordination alters the electronic environment of the chromophore. The appearance of new bands in the visible region for d-block metals can indicate the formation of the complex.[7] |
X-ray Crystallography: For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. It provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Obtaining suitable crystals is often the rate-limiting step and may require screening various solvent systems for recrystallization.
Section 6: Potential Applications and Future Directions
The metal complexes of thiourea and its derivatives have shown promise in several fields, suggesting a rich application space for Haza-2-thione complexes.
-
Medicinal Chemistry: Many thiourea-metal complexes, particularly those of gold, platinum, and copper, exhibit significant biological activity.[8] They have been investigated as potential anticancer, antibacterial, and antifungal agents.[9] The chelation of the metal can enhance the lipophilicity and cellular uptake of the compound, often leading to greater bioactivity than the free ligand.
-
Catalysis: The well-defined coordination sphere and tunable electronic properties of these complexes make them candidates for homogeneous catalysis. For example, palladium complexes are workhorses in cross-coupling reactions, and the specific steric and electronic profile of the Haza-2-thione ligand could offer unique reactivity or selectivity.
-
Materials Science: The ability of the ligand to bridge metal centers could be exploited to synthesize coordination polymers or metal-organic frameworks (MOFs) with interesting structural, magnetic, or porous properties.
Future research should focus on synthesizing a broader range of Haza-2-thione complexes with various transition metals and lanthanides, followed by systematic screening of their catalytic and biological properties.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964069, 2H-azepine. Available: [Link]
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Al-Ktaifani, M. M., et al. (2022). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules. Available: [Link]
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Wang, Y., et al. (2023). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules. Available: [Link]
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Pahontu, E., et al. (2021). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules. Available: [Link]
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SIELC Technologies (2018). 2-Azepinethione, hexahydro-, (Z)-. Available: [Link]
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Afa, A., et al. (2001). Synthesis and characterization of 2-methoxy-2H-azepines: the first isolation of 2-azanorcaradiene, the valence isomer of 3H-azepine. Journal of the Chemical Society, Perkin Transactions 1. Available: [Link]
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Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9964069, 2H-azepine. Available: [Link]
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NIST (2021). 2H-Azepin-2-one, hexahydro-1-methyl-. NIST Chemistry WebBook. Available: [Link]
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Aftan, M. M., et al. (2021). Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior. Materials Today: Proceedings. Available: [Link]
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ResearchGate (2020). Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. Available: [Link]
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ResearchGate (2014). Coordination modes of acyl thiourea derivative with metal ions as bidentate (a) or monodentate (b). Available: [Link]
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Al-Ktaifani, M. M., et al. (2022). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules. Available: [Link]
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Al-Hamdani, A. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics. Available: [Link]
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Kaimosi BioChem Tech Co., Ltd (2023). 2H-Azepin-2-one,hexahydro-. Available: [Link]
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Cardiff University (2014). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. ORCA. Available: [Link]
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Taylor & Francis Online (2023). A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 591990, 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-. Available: [Link]
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Georgieva, I., et al. (2023). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. MDPI. Available: [Link]
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ResearchGate (2020). Synthesis and Structural Characterization of Tin(II) and Zinc(II) Derivatives of Cyclic α-Hydroxyketones, Including the Structures of Sn(maltol)2, Sn(tropolone)2, Zn(tropolone)2, and Zn(hinokitiol)2. Available: [Link]
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Preprints.org (2024). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Available: [Link]
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Jara, G., et al. (2022). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules. Available: [Link]
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Cheméo (2023). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. Available: [Link]
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Catalytic Applications of Thiocaprolactam-Metal Complexes: A Technical Guide for Researchers
This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring thiocaprolactam as a critical ligand. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the underlying principles, provides field-proven insights, and delivers detailed protocols for the synthesis and application of these versatile catalysts. We will delve into the unique characteristics of thiocaprolactam that make it an advantageous ligand and explore its utility in key organic transformations, including cross-coupling reactions and ring-opening polymerizations.
The Thiocaprolactam Ligand: A Unique Scaffold for Catalysis
Thiocaprolactam, a cyclic thioamide, presents a compelling set of features as a ligand for transition metal catalysis. Its ambidentate nature, with potential coordination through both the sulfur and nitrogen atoms, allows for the formation of stable chelate rings with a metal center. The "soft" sulfur donor atom exhibits a strong affinity for late transition metals such as palladium, nickel, and copper, which are mainstays in cross-coupling catalysis.[1] Conversely, the "harder" nitrogen donor can coordinate to a variety of metal centers, including those used in polymerization.
The electronic properties of the thiocaprolactam ligand can be readily tuned through substitution on the lactam ring, allowing for fine control over the steric and electronic environment of the metal catalyst. This adaptability is crucial for optimizing catalytic activity and selectivity for specific substrates. Furthermore, the thioamide functional group can participate in metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in the catalytic cycle.[2]
Application in Cross-Coupling Reactions: A Phosphine-Free Approach
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3] While phosphine ligands have traditionally dominated this field, their air and moisture sensitivity can be problematic.[1] Thiocaprolactam-metal complexes offer a robust, phosphine-free alternative.
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. Thiocaprolactam can act as a stabilizing and activating ligand for the palladium catalyst.
Causality of Experimental Choices: The choice of a palladium(II) precursor like PdCl₂ allows for the in situ formation of the active Pd(0) catalyst. The thiocaprolactam ligand coordinates to the palladium center, preventing its precipitation as palladium black and facilitating the key steps of the catalytic cycle. The sulfur atom's strong σ-donation stabilizes the metal center, while the overall ligand structure influences the rates of oxidative addition and reductive elimination.[4]
Mechanistic Insights: The catalytic cycle, illustrated below, is believed to proceed through the established steps of oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.[4]
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Hexahydro-2H-azepine-2-thione: A Versatile Thiolactam in Modern Organic Synthesis
Hexahydro-2H-azepine-2-thione, more commonly known as ε-thiocaprolactam, is a sulfur-containing analog of the widely used industrial monomer ε-caprolactam. While its oxygen counterpart is the cornerstone of Nylon-6 production, ε-thiocaprolactam offers a unique set of reactive properties that make it a valuable building block for the synthesis of diverse sulfur-containing heterocycles and other complex organic molecules. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed protocols and mechanistic insights for researchers and professionals in organic synthesis and drug development.
Introduction to this compound
This compound is a cyclic thioamide, or thiolactam, with a seven-membered ring structure. The replacement of the carbonyl oxygen of ε-caprolactam with a sulfur atom significantly alters the electronic and steric properties of the molecule, rendering the thiocarbonyl group highly reactive and amenable to a variety of chemical transformations. Its primary utility in organic synthesis stems from its role as a precursor to more complex molecular architectures, particularly those incorporating sulfur, a common element in many pharmaceutically active compounds.
Synthesis of this compound via Thionation
The most direct and widely employed method for the synthesis of this compound is the thionation of its lactam precursor, ε-caprolactam. This transformation is most effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide), a well-established thionating agent for carbonyl compounds, including amides and lactams.
Mechanism of Thionation with Lawesson's Reagent
The reaction mechanism involves the interaction of the carbonyl oxygen of ε-caprolactam with the phosphorus-sulfur framework of Lawesson's reagent. The reagent is thought to exist in equilibrium with a more reactive dithiophosphine ylide species in solution. This species reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl compound and a stable P=O by-product. This process is mechanistically similar to the Wittig reaction.
Caption: General mechanism for the thionation of ε-caprolactam.
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the thionation of ε-caprolactam using Lawesson's reagent.
Materials:
-
ε-Caprolactam (1 equivalent)
-
Lawesson's Reagent (0.5-0.6 equivalents)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ε-caprolactam (1.0 eq) in anhydrous toluene (or THF).
-
Add Lawesson's reagent (0.6 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Self-Validation and Causality:
-
Choice of Solvent: Anhydrous toluene or THF are commonly used as they are relatively non-polar and have appropriate boiling points for the reaction. The absence of water is crucial to prevent the hydrolysis of Lawesson's reagent.
-
Stoichiometry of Lawesson's Reagent: Typically, 0.5 to 0.6 equivalents of Lawesson's reagent are sufficient, as one molecule of the reagent can thionate two molecules of the carbonyl compound.
-
Aqueous Work-up: The wash with saturated sodium bicarbonate solution is important to neutralize any acidic by-products from the Lawesson's reagent.
-
Chromatographic Purification: This step is necessary to remove the phosphorus-containing by-products and any unreacted starting material, yielding the pure thiolactam.
Applications of this compound in Organic Synthesis
The thiocarbonyl group in this compound is a versatile functional handle for a variety of synthetic transformations. Key applications include its use as a precursor for S-alkylation reactions and in the synthesis of more complex heterocyclic systems.
S-Alkylation Reactions: Formation of Thioimidates
The sulfur atom of the thiolactam is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides, to form stable S-alkylated products known as thioimidates. These thioimidates are valuable intermediates in their own right.
Caption: S-Alkylation of this compound.
Protocol: S-Methylation of this compound
Materials:
-
This compound (1 equivalent)
-
Methyl iodide (1.1 equivalents)
-
Potassium carbonate (1.5 equivalents)
-
Acetone or Acetonitrile (anhydrous)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, though often the product is of sufficient purity after filtration and solvent removal.
Insight: The resulting S-methyl thioimidate can be used in various subsequent reactions. For example, the methylthio group can act as a leaving group in the presence of a suitable nucleophile, allowing for the introduction of other functionalities at the carbon atom of the original thiocarbonyl group.
Synthesis of Fused Heterocyclic Systems
This compound can serve as a starting material for the construction of fused heterocyclic systems, which are of interest in medicinal chemistry. For instance, it can react with α-haloketones or other bifunctional electrophiles to form thiazole-fused azepine derivatives.
Data Summary Table:
| Reaction Type | Reagents | Product Class | Potential Applications |
| Thionation | ε-Caprolactam, Lawesson's Reagent | Thiolactam | Precursor for sulfur-containing compounds |
| S-Alkylation | Alkyl Halides, Base | S-Alkyl Thioimidates | Synthetic Intermediates |
| Cyclocondensation | α-Haloketones | Thiazole-fused azepines | Scaffolds for drug discovery |
Conclusion
This compound, while less known than its lactam counterpart, is a valuable and reactive intermediate in organic synthesis. Its straightforward preparation via the thionation of readily available ε-caprolactam provides access to a versatile building block. The applications highlighted herein, particularly in S-alkylation and the synthesis of fused heterocycles, demonstrate its potential for the construction of complex molecules with potential biological activity. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
ResearchGate. (2025). Mechanochemical Synthesis of Thiolactams and other Thioamides Using Lawesson's Reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]
-
Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]
Application Notes and Protocols for the N-Alkylation of Hexahydro-2H-azepine-2-thione
Introduction
Hexahydro-2H-azepine-2-thione, also known as ε-thiocaprolactam, is a seven-membered cyclic thioamide of significant interest in synthetic and medicinal chemistry. Its N-alkylated derivatives are versatile building blocks for the synthesis of a variety of heterocyclic compounds, agrochemicals, and pharmaceutical intermediates. The introduction of alkyl substituents on the nitrogen atom can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its biological activity.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of this compound. We will delve into the mechanistic principles governing the reaction, with a particular focus on achieving high regioselectivity for N-alkylation over the competing S-alkylation. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize N-alkylated this compound derivatives.
Mechanistic Insights: The Challenge of Regioselectivity
The alkylation of this compound presents a classic case of ambident nucleophilicity. Upon deprotonation with a base, the resulting thioamide anion exists as a resonance hybrid with negative charge density on both the nitrogen and sulfur atoms. This duality allows for alkylation to occur at either site, leading to the formation of the desired N-alkyl product or the isomeric S-alkyl product (a thioimidate).
Caption: Ambident reactivity of the thioamide anion.
The regiochemical outcome of the alkylation is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle . This theory posits that hard acids prefer to react with hard bases, while soft acids favor reaction with soft bases[1][2].
-
Nitrogen Atom: The nitrogen atom in the thioamide anion is considered a hard nucleophilic center . It has a higher charge density and is less polarizable.
-
Sulfur Atom: The sulfur atom is a soft nucleophilic center , being larger and more polarizable[3].
Therefore, the choice of the alkylating agent (the electrophile) is critical in directing the reaction towards the desired N-alkylation product.
-
Hard Electrophiles: These are typically small, highly charged, and not easily polarized. Examples include dimethyl sulfate and alkyl halides with small, electron-withdrawing groups. According to the HSAB principle, hard electrophiles will preferentially react with the hard nitrogen center, favoring N-alkylation .
-
Soft Electrophiles: These are larger, have a lower charge density, and are more polarizable. Examples include alkyl iodides and benzyl halides. Soft electrophiles will favor reaction with the soft sulfur center, leading to S-alkylation .
By judiciously selecting the alkylating agent and reaction conditions, one can exert significant control over the regioselectivity of this transformation.
Experimental Protocols
Two primary methods for the N-alkylation of this compound are presented: a classical approach using a strong base and an alkyl halide, and a more modern approach utilizing phase-transfer catalysis for enhanced efficiency and milder conditions.
Protocol 1: Classical N-Alkylation with Sodium Hydride and Methyl Iodide
This protocol describes the N-methylation of this compound using sodium hydride as the base and methyl iodide as the alkylating agent. Methyl iodide, being a relatively soft electrophile, can lead to a mixture of N- and S-alkylation products. However, under specific conditions, N-methylation can be favored.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the thioamide will be deprotonated.
-
Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired N-methyl-hexahydro-2H-azepine-2-thione.
Caption: Workflow for classical N-alkylation.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation with Benzyl Bromide
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases[4][5][6]. For the N-alkylation of this compound, PTC offers several advantages, including milder reaction conditions, the use of less hazardous bases, and often improved yields and selectivity[7][8]. This protocol describes the N-benzylation using benzyl bromide as the alkylating agent and tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene and water to form a biphasic mixture.
-
Stir the mixture vigorously and add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-benzyl-hexahydro-2H-azepine-2-thione.
Caption: Workflow for PTC N-alkylation.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of this compound based on analogous reactions of lactams and thioamides. Actual yields and regioselectivity may vary and should be determined experimentally.
| Entry | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Major Product |
| 1 | Methyl Iodide | NaH | - | THF | RT | 12-16 | N-Methyl |
| 2 | Benzyl Bromide | K₂CO₃ | TBAB | Toluene/H₂O | 60 | 4-6 | N-Benzyl |
| 3 | Ethyl Bromide | K₂CO₃ | TBAB | Toluene/H₂O | 60 | 6-8 | N-Ethyl |
| 4 | Dimethyl Sulfate | K₂CO₃ | - | Acetone | Reflux | 4-6 | N-Methyl |
Characterization of Products
The successful synthesis of N-alkylated this compound and the determination of the N- versus S-alkylation ratio can be confirmed by a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for distinguishing between N- and S-alkylated products.
-
N-Alkylated Product: The IR spectrum will show a strong absorption band corresponding to the C=S stretching vibration, typically in the range of 1100-1250 cm⁻¹. The N-H stretching vibration present in the starting material (around 3200 cm⁻¹) will be absent.
-
S-Alkylated Product: The S-alkylated product will exhibit a C=N stretching vibration, which typically appears at a higher frequency than the C=S stretch, often in the range of 1600-1650 cm⁻¹. The N-H band will also be absent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.
-
¹H NMR:
-
N-Alkylation: The appearance of new signals corresponding to the protons of the introduced alkyl group will be observed. For example, in N-methyl-hexahydro-2H-azepine-2-thione, a singlet for the N-CH₃ group would be expected around 3.0-3.5 ppm. The protons on the carbon adjacent to the nitrogen will also experience a shift.
-
S-Alkylation: The protons of the S-alkyl group will appear in a different region, typically more downfield than the corresponding N-alkyl protons. The most significant change will be observed for the protons on the carbon adjacent to the double bond in the thioimidate ring.
-
-
¹³C NMR:
-
N-Alkylation: A new signal for the carbon of the N-alkyl group will be present. The chemical shift of the thiocarbonyl carbon (C=S) is a key diagnostic peak, typically appearing in the downfield region of the spectrum (>180 ppm).
-
S-Alkylation: The carbon of the S-alkyl group will have a characteristic chemical shift. The carbon of the C=N bond in the thioimidate will appear in the range of 150-170 ppm, which is significantly upfield from the thiocarbonyl carbon in the N-alkylated product.
-
The following table provides expected ¹H and ¹³C NMR chemical shifts for N-methyl-hexahydro-2H-azepine-2-thione, based on data for the analogous N-methyl-ε-caprolactam[9].
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.1 | ~35 |
| C2 (C=S) | - | >180 |
| C3 | ~1.8 | ~30 |
| C4 | ~1.6 | ~28 |
| C5 | ~1.6 | ~26 |
| C6 | ~1.8 | ~38 |
| C7 | ~3.3 | ~50 |
Conclusion
The N-alkylation of this compound is a valuable transformation for accessing a diverse range of functionalized seven-membered heterocyclic compounds. By understanding the principles of ambident nucleophilicity and applying the HSAB theory, researchers can strategically select reagents and conditions to favor the desired N-alkylation pathway. The protocols provided in this guide, based on both classical and modern synthetic methods, offer robust starting points for the synthesis of these important molecules. Careful characterization using IR and NMR spectroscopy is crucial to confirm the structure of the products and to assess the regioselectivity of the alkylation reaction.
References
- Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
- What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?
- Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine by ε -Caprolactam and Dimethylcarbonate as Methyl Reagents.
- Mechanisms of soft and hard electrophile toxicities. PubMed Central.
- HSAB theory. Wikipedia.
- A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. PubMed.
- Phase-Transfer-Catalyzed Alkyl
- A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Synthesis of N-allyl-ε-caprolactam: An Application Note and Labor
- Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
- Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candid
- Synthesis of α-Thiooximes by Addition of Thiols to N,N-Bis(oxy)-enamines: A Comparative Study of S-, N-, and O-Nucleophiles in Michael Reaction with Nitrosoalkene Species.
- Industrial Phase-Transfer C
- Preparation , Characterazation, With Study Biological Activities With Some Newchalcone Derivatives.
- Two Consecutive PTC N-Alkyl
- A remarkably efficient phase-transfer catalyzed amination of α-bromo-α, β-unsaturated ketones in w
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
- Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8). Cheméo.
- APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PubMed Central.
- 2H-Azepin-2-one, hexahydro-1-methyl-. NIST WebBook.
- 2H-azepine. PubChem.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Domino ring opening and selective O/S-alkylation of cyclic ethers and thioethers. PubMed.
- Silylation and alkylation of thioamide dianions of N-arylmethyl secondary thioamides, and reduction of the resulting thioamides leading to secondary and primary amines.
- Density Functional Theory Calculations for Multiple Conformers Explaining the Regio‐ and Stereoselectivity of Ti‐Catalyzed Hydroaminoalkylation Reactions.
- A rapid method of N-alkylation of amines. Journal of the Chemical Society C.
- Infrared Spectra of Thioamides and Selenoamides. SciSpace.
- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Science Publishing.
- Azepines. Thieme.
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Application Notes & Protocols: Synthesis of Bioactive Molecules from Thiocaprolactam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of bioactive molecules derived from thiocaprolactam. Thiocaprolactam, a seven-membered thiolactam, serves as a versatile scaffold in medicinal chemistry for the generation of novel therapeutic agents. Its unique structural features and reactive thioamide functionality allow for the construction of diverse heterocyclic systems with a wide range of biological activities, including antimicrobial and anticancer properties. This guide moves beyond a simple recitation of procedural steps, offering in-depth explanations of the underlying chemical principles, causality behind experimental choices, and field-proven insights to ensure technical accuracy and reproducibility. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.
Introduction: The Therapeutic Potential of Thiocaprolactam Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide array of biological targets.[1] Among these, sulfur and nitrogen-containing heterocycles are of particular interest due to their diverse pharmacological profiles. Thiocaprolactam, as a cyclic thioamide, presents a unique combination of a conformationally flexible seven-membered ring and a reactive sulfur-nitrogen moiety. This combination makes it an attractive starting material for the synthesis of fused heterocyclic systems, which are privileged structures in drug discovery.[1]
The thioamide group in thiocaprolactam is a key reactive center, enabling a variety of chemical transformations. It can act as a binucleophile, participating in condensation reactions to form fused thiazole and pyrimidine rings. These resulting fused systems, such as thiazolo[3,2-a]azepines and pyrimido[2,1-b]thiazines, are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. This guide will focus on practical, step-by-step protocols for the synthesis of such bioactive derivatives, providing the necessary details for successful implementation in a research and development setting.
Synthesis of Fused Heterocyclic Systems from Thiocaprolactam
The fusion of a second heterocyclic ring onto the thiocaprolactam scaffold can significantly enhance its biological activity. This section provides detailed protocols for the synthesis of thiazole and pyrimidine-fused derivatives.
Synthesis of Thiazolo[3,2-a]azepine Derivatives
The synthesis of thiazolo[3,2-a]azepines from thiocaprolactam typically proceeds via a Hantzsch-type condensation reaction with an α-haloketone. This reaction provides a straightforward and efficient method for constructing the fused thiazole ring.
Caption: Workflow for the synthesis of thiazolo[3,2-a]azepine derivatives.
Materials:
-
Thiocaprolactam
-
Substituted phenacyl bromide (α-haloketone)
-
Anhydrous ethanol
-
Saturated sodium bicarbonate solution
-
Ice
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve thiocaprolactam (10 mmol) in anhydrous ethanol (30 mL).
-
Addition of Reagent: To the stirred solution, add the substituted phenacyl bromide (10 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The disappearance of the starting materials indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice (50 g).
-
Neutralization and Precipitation: Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases. The solid product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the pure 2-aryl-5,6,7,8-tetrahydro-4H-thiazolo[3,2-a]azepine derivative.
Expert Insights: The use of anhydrous ethanol is crucial to prevent side reactions. The neutralization step is important to remove any hydrobromic acid formed during the reaction, which can affect the stability and purity of the final product.
Synthesis of Pyrimido[2,1-b]thiazine Derivatives
Caption: Conceptual workflow for a one-pot synthesis of pyrimido[2,1-b]thiazine derivatives.
Materials:
-
Thiocaprolactam
-
Aryl aldehyde
-
β-ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Ethanol
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine thiocaprolactam (10 mmol), the aryl aldehyde (10 mmol), the β-ketoester (10 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration and purify by recrystallization from an appropriate solvent like ethanol or ethyl acetate.
Rationale: This one-pot, multi-component reaction, analogous to the Biginelli reaction, offers an efficient route to highly functionalized pyrimidine-fused systems. The choice of catalyst and solvent can significantly influence the reaction yield and purity of the product.
Biological Activity of Thiocaprolactam Derivatives
Derivatives of thiocaprolactam have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents. The incorporation of different functional groups and the formation of fused heterocyclic systems can modulate the biological activity of the parent scaffold.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiazole and pyrimidine-fused heterocycles.[4][5] The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.
| Compound Class | Target Organisms | Reported Activity | Reference |
| Thiazolo[3,2-a]azepines | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activity. | [4] |
| Pyrimido[2,1-b]thiazines | Bacillus subtilis, Candida albicans | Promising antimicrobial and antifungal activity. | [2][3] |
| N-substituted Thiocaprolactams | Mycobacterium luteum, Aspergillus niger | Some derivatives show significant antimicrobial and antifungal effects. | [6] |
Anticancer Activity
Fused pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways involved in cancer progression.[7] While specific data on thiocaprolactam-derived pyrimido[2,1-b]thiazines is emerging, related structures have shown significant cytotoxic effects against various cancer cell lines.
Self-Validating Systems and Quality Control
To ensure the integrity of the synthesized compounds, a rigorous characterization process is essential.
-
Purity Assessment: The purity of the final compounds should be determined by High-Performance Liquid Chromatography (HPLC) and confirmed by the absence of starting material signals in the NMR spectra.
-
Structural Elucidation: The chemical structure of the synthesized derivatives must be unequivocally confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Conclusion
Thiocaprolactam is a valuable and versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space of thiocaprolactam derivatives and to develop novel therapeutic agents. The synthetic routes are robust and can be adapted to generate a library of compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. Further investigations into the biological activities of these compounds are warranted to fully elucidate their therapeutic potential.
References
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
ResearchGate. (2024, January 3). Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. Retrieved from [Link]
-
ARKAT USA, Inc. (2002). N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][4][8]thiazine and thiazolo[3,2-a]pyrimidine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of new substituted thienopyrimidines, their tetrazolyl and sugar derivatives. Retrieved from [Link]
-
Bentham Science. (2025, July 16). Exploring Thiazolo[3,2-a]pyrimidine Derivatives: Synthetic Strategies and Biological Implications. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][4][8]thiazine and thiazolo[3,2-a]pyrimidine derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of pyrimido[2,1-b][4][8]thiazine,[4][8]thiazino[3,2-a]purine and[4][8][9]triazolo[4,5-d][4][8]thiazino[3,2-a]pyrimidine derivatives and thiazole analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Anticonvulsant Activity of Some New thiazolo[3,2-a][4][8]diazepine, benzo[d .... Retrieved from https://pubmed.ncbi.nlm.nih.gov/21835565/
-
PubMed. (n.d.). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Retrieved from [Link]
-
Semantic Scholar. (2020, June 24). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Retrieved from [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
-
Science Publishing Group. (n.d.). Synthesis of Novel Pyrimido Thiazine and Their Derivatives. Retrieved from [Link]
-
MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]
-
PubMed. (2015, February 13). Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization and biological evaluation of fused thiazolo[3,2-a]pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
-
Baghdad Science Journal. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Retrieved from [Link]
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Application of thiocaprolactam in the development of corrosion inhibitors
An in-depth guide to the application and evaluation of Thiocaprolactam and its derivatives as novel corrosion inhibitors.
Introduction: The Imperative for Advanced Corrosion Inhibitors
Corrosion of metallic materials, particularly steel, in acidic environments is a pervasive challenge across numerous industries, including oil and gas, chemical processing, and metal finishing.[1] The financial and safety implications of unchecked corrosion necessitate the development of effective mitigation strategies. Among the most practical of these is the use of organic corrosion inhibitors—chemical compounds that, when added in small concentrations to a corrosive environment, significantly reduce the rate of corrosion.[2]
The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. Compounds containing heteroatoms such as sulfur, nitrogen, and oxygen, along with multiple bonds or aromatic rings, are particularly effective. These features act as active centers for adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3]
This application note focuses on Thiocaprolactam , a cyclic thioamide, as a promising candidate for a new class of corrosion inhibitors. While its direct precursor, caprolactam, is a cornerstone of the polymer industry, the thionated form, thiocaprolactam, possesses the critical thioamide functional group (-C(=S)N-). This group is a well-established toxophore for corrosion inhibition, found in highly effective inhibitors like thiourea and thiosemicarbazide derivatives.[4][5] The presence of both sulfur and nitrogen atoms with lone pair electrons, and its stable cyclic structure, make thiocaprolactam a molecule of significant interest for researchers developing novel anti-corrosion technologies.
This guide provides a comprehensive overview of the theoretical basis for thiocaprolactam's inhibitory action, protocols for its synthesis and derivatization, and detailed, field-proven methodologies for its evaluation as a corrosion inhibitor for mild steel in acidic media.
Section 1: Proposed Mechanism of Inhibition
The primary mechanism by which organic inhibitors protect metals is through adsorption onto the metal surface, which can occur via two main processes: physisorption and chemisorption.[6]
-
Physisorption (Physical Adsorption): This process involves electrostatic attraction between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, while the inhibitor can become protonated. Chloride or sulfate ions from the acid first adsorb onto the positive metal surface, creating a negatively charged layer that facilitates the adsorption of the protonated (cationic) inhibitor molecules.
-
Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the sulfur and nitrogen atoms of the thiocaprolactam molecule can be shared with the vacant d-orbitals of iron atoms on the steel surface. This creates a stable, coordinated protective layer.[3]
For thiocaprolactam, a synergistic mechanism involving both physisorption and chemisorption is anticipated. The molecule's ability to block both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites classifies it as a mixed-type inhibitor.[4]
Section 2: Synthesis and Derivatization
2.1 Synthesis of Thiocaprolactam
Thiocaprolactam is readily synthesized from its inexpensive and widely available precursor, ε-caprolactam. The most common laboratory and industrial method involves thionation using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Protocol 2.1: Synthesis of Thiocaprolactam
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve ε-caprolactam (1 mole equivalent) in anhydrous toluene.
-
Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (0.5 mole equivalent) portion-wise to the stirred solution. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove solid byproducts. Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure thiocaprolactam.
2.2 Derivatization Strategies
To enhance the inhibition efficiency or solubility of thiocaprolactam, its structure can be modified. Introducing additional functional groups can increase the electron density at the active centers or increase the molecule's surface coverage area. Potential strategies include N-alkylation or N-arylation to introduce aromatic rings or long alkyl chains.[7]
Section 3: Comprehensive Experimental Workflow for Inhibitor Evaluation
Evaluating a novel corrosion inhibitor requires a multi-faceted approach, combining gravimetric, electrochemical, and surface analysis techniques. This ensures a holistic understanding of the inhibitor's performance and mechanism.
Section 4: Detailed Application Protocols
4.1 Protocol: Weight Loss Measurement
This gravimetric method provides a direct, physical measurement of material loss and is a reliable way to determine the average corrosion rate. The protocol should adhere to standards such as ASTM G1/G31.
Protocol 4.1: Weight Loss Measurement
-
Coupon Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5cm x 2.0cm x 0.1cm). Polish the coupons sequentially with different grades of emery paper (e.g., 200, 400, 600, 800, 1200 grit). Degrease with acetone, rinse with deionized water, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each coupon to four decimal places (W₁).
-
Immersion: Suspend the coupons in beakers containing 100 mL of the corrosive medium (e.g., 1 M HCl) with and without various concentrations of thiocaprolactam (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified period (e.g., 6 hours).
-
Cleaning and Final Weighing: After immersion, remove the coupons. Clean them with a cleaning solution (e.g., HCl containing rodine inhibitor), rinse thoroughly with deionized water and acetone, dry, and reweigh (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
-
ΔW = Weight Loss (W₁ - W₂) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of mild steel (approx. 7.85 g/cm³)
-
-
Inhibition Efficiency (IE%) : IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the absence of inhibitor.
-
CRᵢ = Corrosion rate in the presence of inhibitor.
-
-
Table 1: Example Data from Weight Loss Measurements
| Inhibitor Conc. (ppm) | Weight Loss (ΔW, g) | Corrosion Rate (CR, mm/year) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 0.0955 | 12.85 | - |
| 50 | 0.0382 | 5.14 | 60.0% |
| 100 | 0.0210 | 2.82 | 78.0% |
| 200 | 0.0115 | 1.55 | 88.0% |
| 500 | 0.0067 | 0.90 | 93.0% |
4.2 Protocol: Electrochemical Studies
Electrochemical methods offer rapid and mechanistic insights into the corrosion process. A standard three-electrode cell is used, containing the mild steel sample as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).
Protocol 4.2.1: Potentiodynamic Polarization (PDP)
This technique determines the corrosion current (Icorr) and reveals whether the inhibitor acts on the anodic or cathodic reaction.
-
Setup: Place the prepared working electrode in the electrochemical cell with the test solution. Allow the system to stabilize for 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Scan: Apply a potential scan from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Analysis: Plot the potential (E) versus the log of the current density (log i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Interpretation:
-
A significant decrease in Icorr indicates effective inhibition.
-
If Ecorr shifts by more than ±85 mV, the inhibitor is considered anodic or cathodic; otherwise, it is a mixed-type.[8]
-
Protocol 4.2.2: Electrochemical Impedance Spectroscopy (EIS)
EIS provides information about the resistance of the protective film and the charge transfer process at the metal-solution interface.
-
Setup: Use the same three-electrode setup and allow the OCP to stabilize.
-
Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analysis: Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The plot for an inhibited system is typically a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
Calculations:
-
Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Rct₀ = Charge transfer resistance in the absence of inhibitor.
-
Rctᵢ = Charge transfer resistance in the presence of inhibitor.
-
-
The double-layer capacitance (Cdl) can also be calculated, which typically decreases in the presence of an effective inhibitor as it displaces water molecules at the surface.[4]
-
Table 2: Example Data from Electrochemical Measurements
| Inhibitor Conc. (ppm) | Ecorr (mV vs SCE) | Icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% (from Icorr) | IE% (from Rct) |
| 0 (Blank) | -475 | 1150 | 45 | 350 | - | - |
| 100 | -460 | 253 | 210 | 120 | 78.0% | 78.6% |
| 500 | -452 | 80.5 | 650 | 65 | 93.0% | 93.1% |
4.3 Protocol: Surface Analysis
Visualizing and chemically analyzing the steel surface after exposure provides direct evidence of the inhibitor's protective action.
Protocol 4.3: Sample Preparation and Analysis
-
Exposure: Immerse prepared steel coupons in the blank and inhibitor-containing solutions for the test duration (e.g., 6 hours).
-
Rinsing: Gently remove the coupons and rinse carefully with deionized water to remove loose corrosion products, followed by a quick rinse with acetone to aid drying. Crucially, do not mechanically scrub the surface , as this will remove the adsorbed inhibitor film.
-
Drying: Dry the samples under a stream of nitrogen gas.
-
SEM Analysis: Mount the dried samples on stubs and use a Scanning Electron Microscope (SEM) to observe the surface morphology. Look for a smoother surface with reduced pitting and damage in the inhibited sample compared to the heavily corroded blank.
-
XPS Analysis: For X-ray Photoelectron Spectroscopy (XPS), immediately transfer the dried sample to the high-vacuum chamber of the XPS instrument to minimize atmospheric contamination. XPS analysis will confirm the presence of elements from the inhibitor molecule (e.g., Sulfur, Nitrogen for thiocaprolactam) on the steel surface, providing direct proof of adsorption.
4.4 Protocol: Adsorption Isotherm Analysis
To understand the interaction between the inhibitor and the metal surface, data from weight loss or electrochemical experiments at various concentrations can be fitted to different adsorption isotherm models.
Protocol 4.4: Isotherm Fitting
-
Calculate Surface Coverage (θ): θ = IE% / 100.
-
Test Isotherm Models: Plot the experimental data according to the linearized forms of different isotherms. The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[5]
-
Langmuir Isotherm Equation: C / θ = 1 / K_ads + C
-
C = Inhibitor concentration
-
K_ads = Adsorption-desorption equilibrium constant
-
-
-
Analysis: Plot C/θ versus C. If a straight line is obtained, the adsorption follows the Langmuir isotherm. The linearity (R² value) indicates the goodness of fit. The K_ads value can be calculated from the intercept and used to determine the Gibbs free energy of adsorption (ΔG°ads), which helps differentiate between physisorption and chemisorption.[9]
Conclusion
Thiocaprolactam represents a structurally promising molecule for the development of new, effective corrosion inhibitors. Its thioamide functional group provides the necessary active centers for strong adsorption onto steel surfaces, offering protection in aggressive acidic environments. The true potential of thiocaprolactam and its derivatives can be systematically unlocked by following the comprehensive evaluation workflow detailed in this guide. Through a combination of gravimetric, electrochemical, and surface analysis techniques, researchers can rigorously quantify inhibitor performance, elucidate the underlying protective mechanisms, and pave the way for its application in industrial corrosion management.
References
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Exploring the synthesis, characterization, and corrosion inhibition of new tris-thiosemicarbazone derivatives for acidic steel settings using computational and experimental studies. (2024). Scientific Reports. Available at: [Link]
-
Electrochemical studies on the corrosion resistance of mild steel in 1 M HCl solution before and after emulsion coating. (2023). ResearchGate. Available at: [Link]
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Surface and Protein Adsorption Properties of 316L Stainless Steel Modified with Polycaprolactone Film. (2017). PubMed. Available at: [Link]
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Synthesis of ϵ‐caprolactam derivatives. (n.d.). ResearchGate. Available at: [Link]
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Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2024). MDPI. Available at: [Link]
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Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. (2014). ResearchGate. Available at: [Link]
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Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). National Institutes of Health. Available at: [Link]
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Inhibition of corrosion on API 5L X52 pipeline steel in acid media by Tradescantia spathacea. (2022). Scielo. Available at: [Link]
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SYNTHESIS OF CORROSION INHIBITORS BASED ON (THIO)UREA AND ORTHOPHOSPHORIC ACID. (2024). American Journal of Engineering, Mechanics and Architecture. Available at: [Link]
-
Review on Mechanistic Action of Inhibitors on Steel Corrosion in Acidic Media. (2016). Portugaliae Electrochimica Acta. Available at: [Link]
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Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric Acid and Formaldehyde and Their Inhibition Efficiency. (2025). Baghdad Science Journal. Available at: [Link]
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Electrochemical Studies on CaP Electrodeposition on Three Dimensional Surfaces of Selective Laser Melted Titanium Scaffold. (2019). MDPI. Available at: [Link]
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Download PDF. (n.d.). Southern Journal of Sciences. Available at: [Link]
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Electrochemical Studies on the Corrosion Behavior of Mild Steel in NaCl Aqueous Solutions with Zinc Ions. (2021). ResearchGate. Available at: [Link]
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Review of Corrosion Inhibiting Mechanisms in Coatings. (2017). Bureau of Reclamation. Available at: [Link]
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The role of some thiosemicarbazide derivatives as corrosion inhibitors for C-steel in acidic media. (2012). ResearchGate. Available at: [Link]
-
Electrochemical and Adsorption Studies of Telmisartan for Mild Steel in Acidic Medium. (2019). Semantic Scholar. Available at: [Link]
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Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. (2022). Benha Journal of Applied Sciences. Available at: [Link]
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Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Activated Empty Palm Fruit Bunch for the Adsorption of Heavy Metal Ions. (2022). Engineering, Technology & Applied Science Research. Available at: [Link]
-
Corrosion inhibition of mild steel by N(4)-substituted thiosemicarbazone in hydrochloric acid media. (2016). ResearchGate. Available at: [Link]
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Adsorption isotherms of Fe (II) and Al (III) on NMHAp at 25°C. (n.d.). ResearchGate. Available at: [Link]
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Exploring adsorption dynamics of heavy metals onto varied commercial microplastic substrates: Isothermal models and kinetics analysis. (2023). National Institutes of Health. Available at: [Link]
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Application Notes & Protocols: Thiocaprolactam-Based Polymers for Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of thiocaprolactam-based polymers in drug delivery systems. These polymers offer unique advantages, including biocompatibility and stimuli-responsive behavior, making them promising candidates for targeted and controlled drug release. This guide details step-by-step protocols for polymer synthesis via ring-opening polymerization, the formulation of drug-loaded nanoparticles, and robust characterization methodologies. Furthermore, it delves into the mechanistic insights behind experimental choices, ensuring a thorough understanding of the principles governing the performance of these advanced drug delivery vehicles.
Introduction: The Promise of Thiocaprolactam-Based Polymers
The development of effective drug delivery systems (DDS) is paramount for enhancing therapeutic efficacy while minimizing systemic toxicity.[1] Biodegradable polymers have emerged as leading candidates for constructing these systems, offering controlled and sustained release of therapeutic agents.[2] Among these, thiocaprolactam-based polymers, analogous to the well-studied polycaprolactone (PCL), present a compelling platform due to their biocompatibility, biodegradability, and the introduction of sulfur atoms into the polymer backbone.[3][4] This unique chemistry opens avenues for creating stimuli-responsive systems, particularly those sensitive to the redox environment characteristic of many disease states, such as cancer and inflammation.[5][6]
The presence of thioether linkages allows for the design of nanoparticles that can release their therapeutic payload in response to elevated levels of reactive oxygen species (ROS), a hallmark of the tumor microenvironment.[7][8] This targeted release mechanism can significantly improve the therapeutic index of potent drugs by concentrating their action at the site of disease.[9] This guide will provide the foundational knowledge and practical protocols to harness the potential of thiocaprolactam-based polymers for cutting-edge drug delivery applications.
Polymer Synthesis: Anionic Ring-Opening Polymerization (AROP)
The most versatile and widely used method for producing polyamides from lactam monomers is anionic ring-opening polymerization (AROP).[10][11] This technique allows for the synthesis of high molecular weight polymers with controlled architectures.[12][13]
Principle of Anionic Ring-Opening Polymerization
AROP of thiocaprolactam is an initiated chain-growth polymerization. The process is initiated by a strong base that deprotonates a monomer to form a lactamate anion. This anion then acts as a nucleophile, attacking another monomer to propagate the polymer chain.[10][13] The reaction is typically carried out in bulk or in an appropriate solvent under anhydrous conditions to prevent premature termination.
Diagram: Anionic Ring-Opening Polymerization of Thiocaprolactam
Caption: Mechanism of Anionic Ring-Opening Polymerization.
Protocol: Synthesis of Poly(thiocaprolactam)
Materials:
-
Thiocaprolactam monomer
-
Anhydrous Toluene
-
Sodium Hydride (NaH) as initiator
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Drying of Glassware: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve the desired amount of thiocaprolactam monomer in anhydrous toluene under an inert atmosphere.
-
Initiation: In a separate Schlenk flask, carefully add sodium hydride to anhydrous toluene. Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care in an inert atmosphere glovebox or under a robust inert gas flow.
-
Polymerization: Slowly add the initiator solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture may become viscous as the polymerization proceeds. The polymerization is typically allowed to proceed for 24-48 hours.
-
Termination: Quench the reaction by adding a small amount of degassed methanol.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at 40°C until a constant weight is achieved.
Polymer Characterization
Thorough characterization of the synthesized polymer is crucial to ensure it meets the required specifications for drug delivery applications. Key parameters include molecular weight, molecular weight distribution (polydispersity), and thermal properties.
| Parameter | Technique | Typical Expected Results |
| Molecular Weight (Mn, Mw) | Gel Permeation Chromatography (GPC) | Mn: 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | PDI: 1.2 - 2.0 |
| Chemical Structure | ¹H NMR, ¹³C NMR, FTIR | Confirmation of polymer structure and purity |
| Thermal Properties (Tg, Tm) | Differential Scanning Calorimetry (DSC) | Dependent on molecular weight |
Formulation of Drug-Loaded Nanoparticles
The single emulsion-solvent evaporation technique is a common and effective method for preparing drug-loaded nanoparticles from preformed polymers.[7] This method is particularly suitable for encapsulating hydrophobic drugs.[14]
Principle of Single Emulsion-Solvent Evaporation
In this method, the polymer and the hydrophobic drug are dissolved in a volatile organic solvent. This organic phase is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water (O/W) emulsion. The organic solvent is subsequently removed by evaporation, leading to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated within the polymer matrix.[14]
Diagram: Single Emulsion-Solvent Evaporation Workflow
Caption: Workflow for Nanoparticle Formulation.
Protocol: Preparation of Drug-Loaded Poly(thiocaprolactam) Nanoparticles
Materials:
-
Synthesized Poly(thiocaprolactam)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dichloromethane (DCM) or other suitable volatile organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of poly(thiocaprolactam) and the hydrophobic drug in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (typically 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and immediately homogenize at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a stable oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for several hours to allow the dichloromethane to evaporate completely.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Washing: Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered sample for long-term storage.
Characterization of Drug-Loaded Nanoparticles
A thorough characterization of the drug-loaded nanoparticles is essential to ensure their quality and predict their in vivo performance.[15]
| Parameter | Technique | Significance |
| Particle Size & Distribution | Dynamic Light Scattering (DLS) | Affects biodistribution and cellular uptake[16] |
| Zeta Potential | DLS with Electrophoretic Mobility | Indicates colloidal stability |
| Morphology | SEM, TEM | Visualizes particle shape and surface characteristics |
| Drug Loading & Encapsulation Efficiency | UV-Vis Spectroscopy, HPLC | Quantifies the amount of drug successfully encapsulated |
Protocol: Determination of Drug Loading and Encapsulation Efficiency
-
Drug Loading (DL %):
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent to break the nanoparticles and release the drug.
-
Quantify the drug concentration using UV-Vis spectroscopy or HPLC against a standard curve.
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
-
Encapsulation Efficiency (EE %):
-
Quantify the amount of unencapsulated drug in the supernatant after the first centrifugation step.
-
EE (%) = ((Total drug added - Unencapsulated drug) / Total drug added) x 100
-
In Vitro Drug Release Studies
In vitro drug release studies are performed to evaluate the release kinetics of the encapsulated drug from the nanoparticles under physiological conditions.[17] For redox-responsive systems, the release is also assessed in the presence of a reducing agent like glutathione (GSH) to mimic the intracellular environment.[18]
Protocol: In Vitro Drug Release
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
PBS with Glutathione (GSH), typically 10 mM
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath at 37°C
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of release medium (PBS with and without GSH).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro and In Vivo Biocompatibility and Cytotoxicity Assessment
Before any potential clinical application, the biocompatibility and cytotoxicity of the nanoparticles must be thoroughly evaluated.[19] In vitro cell viability assays are the first step in this process.[20]
Protocol: In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa) and a normal cell line (e.g., fibroblasts)
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of drug-loaded nanoparticles, empty nanoparticles, and the free drug for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 3-4 hours.
-
Remove the medium and dissolve the formed formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
For in vivo studies, animal models are used to assess the biodistribution, therapeutic efficacy, and systemic toxicity of the nanoparticle formulations.[21] These studies are crucial for the translation of the drug delivery system to clinical applications.[15][22]
Conclusion
Thiocaprolactam-based polymers represent a versatile and promising platform for the development of advanced drug delivery systems. Their tunable properties and potential for stimuli-responsive behavior offer significant advantages for targeted and controlled drug release. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize these novel polymeric carriers for a wide range of therapeutic applications. Rigorous characterization and biological evaluation are essential to ensure the safety and efficacy of these systems as they progress towards clinical translation.
References
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- PubMed. (2024, October 1). ROS-responsive thioketal nanoparticles delivering system for targeted ulcerative colitis therapy with potent HDAC6 inhibitor, tubastatin A.
- National Institutes of Health. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release.
- PMC. Biocompatible and Biomaterials Application in Drug Delivery System in Oral Cavity.
- The Royal Society of Chemistry. (2022, August 4). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications.
- ResearchGate. Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects.
- PubMed. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
- ResearchGate. (2022, June 18). Synthesis of N‐vinylcaprolactam and methacrylic acid based hydrogels and investigation of drug release characteristics.
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- PMC. Polymers for Drug Delivery Systems.
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- CentAUR. (2025, June 29). In vitro and in vivo toxicity of thiolated and PEGylated organosilica nanoparticles.
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- PMC. (2021, August 8). Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications.
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Application Notes and Protocols: The Use of Thiocaprolactam in the Synthesis of Novel Photographic Sensitizers
Introduction: A New Frontier in Spectral Sensitization
The synthesis of photographic sensitizers, particularly cyanine and merocyanine dyes, has been a cornerstone of photographic science, enabling the extension of the spectral sensitivity of silver halide emulsions beyond their intrinsic blue and UV light absorption. Historically, a diverse range of heterocyclic precursors have been employed in the construction of these complex chromophores. This document explores the theoretical application of a less conventional precursor, thiocaprolactam , in the design and synthesis of novel merocyanine dyes for photographic sensitization.
While direct utilization of thiocaprolactam for this purpose is not extensively documented in mainstream literature, its chemical structure presents a compelling platform for the development of new heterocyclic nuclei for sensitizing dyes. Thiocaprolactam, a cyclic thioamide, possesses reactive sites at the sulfur, nitrogen, and adjacent methylene groups, offering versatile handles for synthetic elaboration. By leveraging established principles of cyanine dye chemistry, we propose a scientifically grounded, albeit novel, pathway to thiocaprolactam-derived photographic sensitizers.[1]
These application notes are intended for researchers and scientists in the fields of organic chemistry, materials science, and photographic engineering. The protocols provided are based on analogous and well-established chemical transformations and are presented as a robust starting point for the exploration of this new class of sensitizing dyes.
Theoretical Framework and Rationale
The synthesis of merocyanine dyes typically involves the condensation of two key heterocyclic fragments: one containing an active methyl or methylene group (often a quaternized nitrogen heterocycle) and another possessing a ketomethylene group.[1] Our proposed strategy is to chemically modify thiocaprolactam to serve as the former, a quaternized heterocyclic precursor with an activated methylene group.
The rationale is as follows:
-
Activation of Thiocaprolactam: The inherent reactivity of the thiocarbonyl group in thiocaprolactam allows for S-alkylation, converting the thiolactam to a more reactive thiolactim ether.
-
Quaternization and Methylene Activation: Subsequent N-alkylation (quaternization) of the thiolactim ether will generate a cyclic iminium salt. The protons on the methylene group alpha to the now positively charged nitrogen atom are expected to be sufficiently acidic to participate in condensation reactions.
-
Dye Synthesis: This activated thiocaprolactam derivative can then be reacted with a suitable ketomethylene compound, such as N-substituted rhodanine, to form a novel merocyanine dye.
This approach opens the door to a new family of sensitizing dyes where the spectral and electrochemical properties can be tuned by modifications on the thiocaprolactam ring, the N-alkyl substituent, and the partnering ketomethylene heterocycle.
Proposed Synthetic Workflow
The overall proposed synthesis is a three-step process, starting from commercially available thiocaprolactam.
Caption: Proposed workflow for the synthesis of a thiocaprolactam-derived merocyanine sensitizer.
Experimental Protocols
Part 1: Synthesis of the Quaternized Thiocaprolactam Intermediate
Protocol 1.1: Synthesis of S-Methyl-thiocaprolactam (Thiolactim Ether)
-
Principle: This step involves the S-alkylation of thiocaprolactam. Methyl iodide is a suitable alkylating agent. The reaction is typically carried out under basic conditions to deprotonate the thiol tautomer of thiocaprolactam, although direct alkylation on the sulfur is also feasible.
-
Materials:
-
Thiocaprolactam
-
Methyl iodide
-
Sodium methoxide
-
Anhydrous methanol
-
Diethyl ether
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve thiocaprolactam (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium methoxide (1.05 equivalents) in methanol dropwise over 30 minutes.
-
After the addition is complete, add methyl iodide (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude S-methyl-thiocaprolactam.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Protocol 1.2: Synthesis of N-Ethyl-S-Methyl-thiocaprolactam Quaternary Salt
-
Principle: This step involves the quaternization of the nitrogen atom of the synthesized thiolactim ether.[2] This creates the desired heterocyclic salt with an activated methylene group alpha to the nitrogen.
-
Materials:
-
S-Methyl-thiocaprolactam
-
Ethyl iodide
-
Anhydrous acetonitrile
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the purified S-methyl-thiocaprolactam (1 equivalent) in anhydrous acetonitrile.
-
Add ethyl iodide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0°C to maximize precipitation.
-
Collect the solid product by filtration, wash with cold, dry diethyl ether, and dry under vacuum.
-
The resulting N-ethyl-S-methyl-thiocaprolactam quaternary salt can be used in the next step without further purification if of sufficient purity, or it can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Part 2: Synthesis of the Merocyanine Dye
Protocol 2.1: Condensation to Form Thiocaprolactam-Derived Merocyanine
-
Principle: This is a classic Knoevenagel-type condensation reaction used in the synthesis of merocyanine dyes.[1] The activated methylene group of the quaternized thiocaprolactam salt condenses with the carbonyl group of an active methylene compound in the presence of a basic catalyst. Here, we use rhodanine as the active methylene component.
-
Materials:
-
N-Ethyl-S-Methyl-thiocaprolactam quaternary salt (from Protocol 1.2)
-
Rhodanine
-
Anhydrous ethanol
-
Triethylamine or piperidine (basic catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the quaternized thiocaprolactam salt (1 equivalent) and rhodanine (1 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of triethylamine or piperidine (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and stir for 4-8 hours. The solution should develop a deep color, indicative of dye formation.
-
Monitor the reaction by TLC, observing the formation of a colored spot.
-
Upon completion, cool the reaction mixture to room temperature. The dye may precipitate from the solution.
-
If precipitation occurs, collect the solid dye by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
If the dye remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
| Reagent | Molar Mass ( g/mol ) | Equivalents | Purpose |
| Protocol 1.1 | |||
| Thiocaprolactam | 115.21 | 1.0 | Starting material |
| Methyl Iodide | 141.94 | 1.1 | S-alkylating agent |
| Sodium Methoxide | 54.02 | 1.05 | Base |
| Protocol 1.2 | |||
| S-Methyl-thiocaprolactam | ~129.24 | 1.0 | Intermediate |
| Ethyl Iodide | 155.97 | 1.5 | N-alkylating agent |
| Protocol 2.1 | |||
| Quaternized Salt | ~285.21 | 1.0 | Activated heterocycle |
| Rhodanine | 133.19 | 1.0 | Active methylene compound |
| Triethylamine | 101.19 | ~0.2 | Basic catalyst |
| Table 1: Key Reagents for the Proposed Synthesis of a Thiocaprolactam-Derived Merocyanine Dye. |
Mechanism of Photographic Sensitization
The synthesized merocyanine dye is expected to function as a spectral sensitizer for silver halide (AgX) photographic emulsions. The mechanism of sensitization involves several key steps:
-
Adsorption: The dye molecules adsorb onto the surface of the silver halide crystals in the photographic emulsion. The sulfur atoms in both the thiocaprolactam and rhodanine moieties are expected to promote strong adsorption to the silver ions on the crystal lattice.
-
Light Absorption: The dye molecule, with its extended conjugated system, absorbs light at longer wavelengths (e.g., in the green or red region of the spectrum) than the silver halide crystal itself. This absorption excites an electron in the dye from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron Transfer: In the excited state, the dye can inject an electron into the conduction band of the silver halide crystal. This process is energetically favorable if the LUMO of the dye is at a higher energy level than the bottom of the conduction band of the silver halide.
-
Latent Image Formation: The injected electron is then free to move through the crystal lattice until it is trapped at a sensitivity speck (typically a silver sulfide site). This trapped electron attracts a mobile silver ion, which is reduced to a silver atom. Repetition of this process leads to the formation of a small cluster of silver atoms, which constitutes the latent image.
-
Dye Regeneration: The oxidized dye molecule can be regenerated by accepting an electron from a donor species in the emulsion or from the silver halide itself.
Caption: Mechanism of spectral sensitization by a dye molecule on a silver halide crystal.
Characterization and Evaluation
The newly synthesized dye should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye in various solvents, which will indicate the region of the spectrum to which it will sensitize.
-
Electrochemical Analysis (Cyclic Voltammetry): To determine the HOMO and LUMO energy levels of the dye, which are crucial for predicting the efficiency of electron transfer to the silver halide.
The performance of the dye as a photographic sensitizer should be evaluated by incorporating it into a silver halide emulsion and measuring the spectral sensitivity of the resulting photographic material. Key performance indicators include the wavelength of maximum sensitization, the increase in photographic speed at that wavelength, and the effect on fog levels.
Conclusion and Future Outlook
The protocols and theoretical framework presented here provide a roadmap for the synthesis and evaluation of a novel class of photographic sensitizers derived from thiocaprolactam. This approach, grounded in established principles of dye chemistry, offers the potential for the creation of sensitizers with unique spectral and photographic properties. Further research in this area could involve the synthesis of a library of such dyes with various substituents on the thiocaprolactam ring and the use of different active methylene compounds to fine-tune their performance for specific photographic applications.
References
Sources
Application Notes and Protocols for the Evaluation of Antimicrobial and Antifungal Activity of Thiocaprolactam Derivatives
For Researchers, Scientists, and Drug Development Professionals
A Note on the Current State of Research
The exploration of novel antimicrobial and antifungal agents is a critical endeavor in the face of rising drug resistance. Thiocaprolactam, a seven-membered cyclic thioamide, presents an intriguing scaffold for the development of new therapeutics. However, a comprehensive review of the current scientific literature reveals a notable scarcity of studies specifically focused on the antimicrobial and antifungal properties of thiocaprolactam derivatives. In contrast, extensive research has been conducted on structurally related compounds, particularly thiourea and thiosemicarbazide derivatives, which share the key thioamide functional group.
This guide, therefore, has been meticulously crafted to provide a robust framework for the investigation of thiocaprolactam derivatives by drawing principled analogies from the well-established methodologies and mechanistic insights of these closely related chemical classes. The protocols and theoretical discussions presented herein are intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of thiocaprolactam-based compounds. We will proceed with the understanding that the principles of antimicrobial action and evaluation for thiourea and thiosemicarbazide derivatives offer the most scientifically sound starting point for the investigation of their cyclic analogue, thiocaprolactam.
Introduction: The Therapeutic Potential of the Thioamide Moiety
The thioamide functional group is a cornerstone of many biologically active molecules, exhibiting a broad range of therapeutic properties. In the context of antimicrobial and antifungal drug discovery, the sulfur atom's unique electronic and steric characteristics are often pivotal to the compound's mechanism of action. It is hypothesized that, similar to their acyclic counterparts, thiocaprolactam derivatives may exert their antimicrobial effects through one or more of the following mechanisms:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the caprolactam ring, combined with the hydrogen bonding capacity of the thioamide group, may facilitate the insertion of these derivatives into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and cell death.
-
Inhibition of Key Metabolic Enzymes: The sulfur atom can act as a soft nucleophile or a metal chelator, potentially interacting with and inhibiting essential enzymes involved in microbial metabolism.
-
Interference with Virulence Factor Production: Some sulfur-containing compounds have been shown to inhibit the formation of biofilms, a critical virulence factor in many pathogenic microorganisms.
Synthesis of Thiocaprolactam Derivatives: A General Approach
While specific synthesis protocols for antimicrobial thiocaprolactam derivatives are not widely reported, a general approach for creating a library of N-substituted derivatives for screening can be adapted from established methods for caprolactam and thioamide synthesis.
Protocol 1: Synthesis of N-Aryl/Alkyl Thiocaprolactam Derivatives
This protocol describes a general two-step process for the synthesis of N-substituted thiocaprolactam derivatives, starting from ε-caprolactam.
Step 1: Thionation of ε-Caprolactam
-
To a solution of ε-caprolactam (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ε-thiocaprolactam.
Step 2: N-Substitution of ε-Thiocaprolactam
-
To a solution of ε-thiocaprolactam (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or THF), add a suitable base such as sodium hydride (NaH, 1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted thiocaprolactam derivative.
In Vitro Evaluation of Antimicrobial and Antifungal Activity
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure the reproducibility and comparability of results.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of a compound.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.[1]
Elucidating the Mechanism of Action
Understanding the mechanism by which a compound exerts its antimicrobial or antifungal effect is crucial for its development as a therapeutic agent. Based on the activities of related thioamide compounds, the following assays can be employed to investigate the potential mechanisms of action of thiocaprolactam derivatives.
Cell Membrane Permeability Assay
This assay assesses the ability of the test compound to disrupt the integrity of the microbial cell membrane.
-
Grow the test microorganism to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Incubate the cell suspension with the test compound at its MIC and 2x MIC.
-
At various time points, take aliquots and centrifuge to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids. An increase in absorbance indicates membrane damage.
Ergosterol Biosynthesis Inhibition Assay (for Antifungal Activity)
Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.
-
Grow the fungal cells in the presence of sub-inhibitory concentrations of the test compound.
-
Extract the sterols from the fungal cells using an appropriate solvent system.
-
Analyze the sterol composition by spectrophotometry or gas chromatography-mass spectrometry (GC-MS).
-
A reduction in the ergosterol content and an accumulation of its precursors compared to the untreated control suggests inhibition of the ergosterol biosynthesis pathway.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the thiocaprolactam scaffold and subsequent evaluation of the antimicrobial and antifungal activities of the resulting derivatives can provide valuable insights into the structure-activity relationship.
Table 1: Hypothetical Antimicrobial and Antifungal Activity of N-Substituted Thiocaprolactam Derivatives
| Compound ID | R-Group on Nitrogen | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans |
| TCAP-01 | H | 128 | >256 | 256 | >256 |
| TCAP-02 | Phenyl | 64 | 128 | 128 | 256 |
| TCAP-03 | 4-Chlorophenyl | 16 | 32 | 32 | 64 |
| TCAP-04 | 4-Nitrophenyl | 8 | 16 | 16 | 32 |
| TCAP-05 | Benzyl | 32 | 64 | 64 | 128 |
| TCAP-06 | 4-Methoxybenzyl | 64 | 128 | 128 | >256 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.
From this hypothetical data, a preliminary SAR can be deduced. For instance, the introduction of electron-withdrawing groups on the phenyl ring (e.g., chloro and nitro groups) appears to enhance both antibacterial and antifungal activity. This observation aligns with findings for some thiourea derivatives where such substitutions increase the compound's potency.
Visualizing Workflows and Mechanisms
Diagrams are invaluable tools for illustrating experimental workflows and hypothetical mechanisms of action.
Figure 1: General workflow for the synthesis and evaluation of thiocaprolactam derivatives.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiocaprolactam with Lawesson's Reagent
Welcome to the technical support center for the synthesis of thiocaprolactam using Lawesson's Reagent. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful synthesis and purification of thiocaprolactam. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges in this synthetic transformation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thionation of caprolactam with Lawesson's reagent, providing a foundational understanding of the reaction.
1. What is the mechanism of action for Lawesson's Reagent in the thionation of caprolactam?
Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely utilized thionating agent in organic synthesis.[1] In solution, it exists in equilibrium with a more reactive dithiophosphine ylide monomer.[1][2] The thionation of caprolactam proceeds via a cycloaddition of this reactive monomer to the carbonyl group of the lactam, forming a transient four-membered thiaoxaphosphetane intermediate.[2][3] The driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocaprolactam and a stable phosphorus-oxygen double bond-containing byproduct.[2][3] This mechanism is analogous to the Wittig reaction.[1]
Diagram of the Thionation Mechanism
Caption: Mechanism of caprolactam thionation with Lawesson's reagent.
2. What are the typical reaction conditions for this synthesis?
The thionation of amides and lactams with Lawesson's reagent is typically performed in anhydrous, non-polar aprotic solvents such as toluene or tetrahydrofuran (THF).[1][4] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the chosen solvent.[1][5] For lactams, heating is often necessary to achieve a reasonable reaction rate. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[4]
3. How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be chosen to achieve good separation between the starting material (caprolactam), the product (thiocaprolactam), and the byproducts. The spots can be visualized under UV light. Thioamides are generally more polar than their corresponding amides.[6]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of thiocaprolactam.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Lawesson's Reagent: The reagent can degrade upon exposure to moisture. 2. Insufficient Reaction Temperature/Time: The thionation of lactams can be sluggish at lower temperatures. 3. Poor Solubility of Reagents: Inadequate dissolution of caprolactam or Lawesson's reagent can hinder the reaction. | 1. Use freshly opened or properly stored Lawesson's reagent. Consider recrystallizing the reagent if its quality is suspect. 2. Gradually increase the reaction temperature to reflux and extend the reaction time, monitoring progress by TLC.[1] 3. Ensure the chosen solvent effectively dissolves both reactants at the reaction temperature. THF is often a good choice for room temperature reactions due to better solubility.[1] |
| Presence of Multiple Unidentified Spots on TLC | 1. Side Reactions: Potential side reactions include ring-opening of the caprolactam or polymerization. 2. Degradation of Lawesson's Reagent: Decomposed reagent can lead to multiple phosphorus-containing impurities. 3. Impurities in Starting Material: Commercial caprolactam may contain impurities that can react with Lawesson's reagent. | 1. Consider running the reaction at a lower temperature for a longer duration to minimize side reactions. Ensure strictly anhydrous conditions. 2. Use high-quality Lawesson's reagent. 3. Use purified caprolactam as the starting material. |
| Difficult Purification of Thiocaprolactam | 1. Co-elution with Phosphorus Byproduct: The main phosphorus-containing byproduct often has a similar polarity to the desired thioamide, making chromatographic separation challenging.[6] 2. Formation of an Oily Product: The crude product may be an oil, making handling and purification difficult. | 1. After the reaction is complete, add a diol such as ethylene glycol or an alcohol like ethanol to the reaction mixture and heat. This will decompose the phosphorus byproduct into more polar, water-soluble species, simplifying purification.[4][6] 2. Attempt to induce crystallization of the crude oil by trituration with a non-polar solvent like hexane or by cooling. If this fails, column chromatography is necessary. |
| Product is Contaminated with a Foul Odor | 1. Residual Lawesson's Reagent or Byproducts: These sulfur-containing compounds are notoriously malodorous. | 1. Thorough purification, including the workup with ethylene glycol/ethanol and column chromatography, is essential. A final wash of the purified product with a saturated sodium bicarbonate solution may also help. |
III. Detailed Experimental Protocols
1. Synthesis of Thiocaprolactam
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Materials:
-
ε-Caprolactam
-
Lawesson's Reagent
-
Anhydrous Toluene (or THF)
-
Ethylene Glycol (or Ethanol)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ε-caprolactam (1.0 equivalent) and Lawesson's reagent (0.5-0.6 equivalents).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.[5]
-
Monitor the reaction progress by TLC until the starting caprolactam is consumed.
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethylene glycol (or ethanol) to the mixture and heat to reflux for 1-2 hours to decompose the phosphorus byproduct.[4]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude thiocaprolactam.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Workflow for Thiocaprolactam Synthesis and Purification
Caption: Step-by-step workflow for the synthesis of thiocaprolactam.
2. Characterization of Thiocaprolactam
The identity and purity of the synthesized thiocaprolactam should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the methylene groups of the seven-membered ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum is particularly useful for confirming the conversion of the carbonyl group to a thiocarbonyl group, which will result in a significant downfield shift of the corresponding carbon signal.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of thiocaprolactam (C₆H₁₁NS, MW: 129.23 g/mol ).[7]
| Technique | Expected Observations for Thiocaprolactam |
| ¹H NMR | Signals corresponding to the protons on the seven-membered ring. |
| ¹³C NMR | A characteristic downfield signal for the thiocarbonyl carbon (C=S). |
| MS (EI) | Molecular ion peak (M⁺) at m/z = 129.[7] |
IV. Potential Side Reactions
While the thionation of caprolactam is generally efficient, several side reactions can occur, leading to reduced yields and purification challenges.
1. Ring-Opening Polymerization:
Under certain conditions, particularly at elevated temperatures or in the presence of acidic or basic impurities, both caprolactam and the resulting thiocaprolactam can undergo ring-opening polymerization.[8][9] This can lead to the formation of oligomeric or polymeric byproducts, which can complicate the purification process.
2. Reactions with Impurities in the Starting Material:
Commercial ε-caprolactam can contain various impurities, such as adipic acid, aniline, and other organic compounds, which may react with Lawesson's reagent. This can consume the reagent and introduce additional byproducts into the reaction mixture.
3. Decomposition of Lawesson's Reagent:
Lawesson's reagent is sensitive to moisture and can decompose, especially at higher temperatures.[7] This decomposition can lead to the formation of various phosphorus- and sulfur-containing impurities, which can be difficult to remove.
Logical Flow of Potential Side Reactions
Caption: Potential reaction pathways in thiocaprolactam synthesis.
V. References
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6937. [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of poly (ε-caprolactone): A comparative study. (2014). International Journal of Scientific Research Engineering & Technology, 3(5), 634-639.
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journal of Organic Chemistry, 17, 989–997. [Link]
-
Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam. (2020). Organic Process Research & Development, 24(10), 2114-2124.
-
Spectra from ¹H NMR and ¹³C NMR for the cyclic dimer and caprolactam. ResearchGate. [Link]
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022). Chemical Society Reviews, 51(19), 8112-8143. [Link]
-
Thiocaprolactam. PubChem. [Link]
-
Cationic Ring Opening Polymerization of ε-caprolactam by a Montmorillonite Clay Catalyst. (2006). International Journal of Polymeric Materials, 55(11), 999-1010.
-
Modification of organic compounds with Lawesson's reagent. (2015). Russian Journal of Organic Chemistry, 51(2), 148-160.
-
Use of Lawesson's Reagent in Organic Syntheses. (2007). Chemical Reviews, 107(1), 133-181.
-
Poly(lactide-co-ε-caprolactone) copolymers prepared using bis-thioetherphenolate group 4 metal complexes: synthesis, characterization and morphology. (2015). RSC Advances, 5(82), 67107-67118.
-
Reactive Processing of ε-caprolactam for Application in Thermoplastic Resin Transfer Moulding (TP-RTM). (2020). The University of Queensland eSpace.
-
13C NMR spectrum of poly (εcaprolactam). ResearchGate. [Link]
-
LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and... ResearchGate. [Link]
-
Beyond nylon 6: polyamides via ring opening polymerization of designer lactam monomers for biomedical applications. (2022). PubMed. [Link]
-
Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. (2016). The Journal of Organic Chemistry, 81(16), 7049-7058. [Link]
-
Scalable Access to Functional Nylon 6 via Ring-Opening Copolymerization of Biobased δ-Valerolactam with ε- Caprolactam. (2022). ACS Sustainable Chemistry & Engineering, 10(4), 1645-1653.
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journal of Organic Chemistry, 17, 989-997.
-
Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. (2020). Polymers, 12(11), 2586.
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP003884. MassBank. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org.
-
Ring-opening polymerization of ∈-caprolactam and ∈-caprolactone via microwave irradiation. (2002). Journal of Polymer Science Part A: Polymer Chemistry, 40(14), 2264-2275.
-
Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers. (2021). Polymers, 13(16), 2758.
-
Caprolactam. NIST WebBook. [Link]
-
ACS Applied Polymer Materials Ahead of Print. ACS Publications.
-
The ¹H NMR spectra (a) and the ¹³C NMR spectra (b) of P(ACL-co-CPL). ResearchGate. [Link]
-
Caprolactam. NIST WebBook. [Link]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 6. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
- 7. Thiocaprolactam | C6H11NS | CID 3003736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hexahydro-2H-azepine-2-thione by Recrystallization
Welcome to the technical support center for the purification of Hexahydro-2H-azepine-2-thione (also known as Azepane-2-thione or ε-Thiocaprolactam). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification process effectively.
Introduction to the Purification Challenge
This compound is a valuable cyclic thioamide intermediate. A common and efficient route to its synthesis is the thionation of ε-caprolactam using Lawesson's reagent. While effective, this reaction can introduce several impurities that need to be removed to ensure the quality of the final product. The primary impurities include unreacted ε-caprolactam and various phosphorus- and sulfur-containing byproducts derived from Lawesson's reagent.
Recrystallization is a powerful and scalable technique for the purification of solid organic compounds. The success of this method hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. This guide will walk you through a robust recrystallization protocol and provide solutions to common issues you may encounter.
Physical and Chemical Properties
Understanding the physical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NS | [1] |
| Molecular Weight | 129.23 g/mol | [1] |
| Calculated Melting Point | ~61 °C (334.18 K) | [1] |
| Appearance | Typically an off-white to yellowish solid | General Knowledge |
| Calculated LogP | 1.477 | [1] |
Recommended Recrystallization Protocol
This protocol is based on the principles of recrystallization and draws analogies from the well-established purification of ε-caprolactam. Solvent selection is critical; based on patent literature for the analogous ε-caprolactam, aliphatic hydrocarbons (ethers) and some halogenated hydrocarbons are promising candidates. Toluene has also been shown to be effective for the recrystallization of sulfur-containing compounds.[2][3]
Step 1: Solvent Selection
The ideal solvent should dissolve the crude this compound at an elevated temperature but exhibit poor solubility at lower temperatures. The impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for hot filtration).
Recommended Solvents to Screen:
-
Toluene: Often a good choice for sulfur-containing compounds.
-
Cyclohexane: A non-polar solvent that can provide good differential solubility.
-
Heptane/Ethyl Acetate Mixture: A non-polar/polar mixture that can be fine-tuned for optimal solubility.
-
Dichloromethane/Hexane Mixture: Another versatile mixed solvent system.
Step 2: Dissolution
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the product in solution upon cooling.[4]
Step 3: Decolorization (Optional)
If the solution is colored due to high molecular weight byproducts, a small amount of activated charcoal can be added.
-
Briefly cool the solution before adding the charcoal to prevent bumping.
-
Add a spatula-tip of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
Step 4: Crystallization
-
Allow the hot, saturated solution to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath.
Step 5: Isolation and Drying
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Causality: Using cold solvent minimizes the loss of the desired product, which has some solubility in the solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[5] - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of pure this compound. |
| Oiling out (product separates as a liquid). | - The melting point of the compound is lower than the boiling point of the solvent. - The compound is highly impure, leading to a significant melting point depression. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. - Try a lower-boiling point solvent or a mixed solvent system. |
| Low yield of recovered crystals. | - Too much solvent was used. - The crystals were washed with solvent that was not cold enough. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.[5] - Ensure the wash solvent is thoroughly chilled. - Preheat the filtration apparatus and use a fluted filter paper to speed up hot filtration. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities. - Co-crystallization of impurities. | - Repeat the recrystallization, possibly with the addition of activated charcoal during the dissolution step. - Ensure slow cooling to allow for selective crystallization. - Consider a different solvent in which the impurity has higher solubility. |
| Crystallization is too rapid. | - The solution is too concentrated. - The cooling rate is too fast. | - Add a small amount of additional hot solvent before cooling. - Insulate the flask to slow the cooling process.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about when synthesizing this compound with Lawesson's reagent?
A1: The main impurities are typically unreacted ε-caprolactam and byproducts from Lawesson's reagent, such as 4-methoxyphenylphosphonodithioic acid anhydride. An aqueous workup after the reaction can help remove some of the more polar byproducts before recrystallization.[5][6]
Q2: How do I choose the best solvent for recrystallization without prior data?
A2: A systematic approach is best. Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol). A good solvent will dissolve your compound when hot but not at room temperature. The principle of "like dissolves like" can be a useful starting point; given the structure of this compound, solvents of intermediate polarity are likely good candidates.[7]
Q3: My compound is still impure after one recrystallization. What should I do?
A3: A second recrystallization is often necessary to achieve high purity. You can use the same solvent system or switch to a different one for potentially better separation of persistent impurities.
Q4: Can I use a mixed solvent system? How does that work?
A4: Yes, a mixed solvent system is a powerful tool. It typically consists of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid (cloudy). Reheat to get a clear solution and then cool slowly. This allows for fine-tuning of the solubility properties.[8]
Q5: What is the importance of using a seed crystal?
A5: A seed crystal provides a nucleation site for crystal growth to begin. This can be particularly useful when a solution is supersaturated but reluctant to crystallize. It also helps in obtaining larger and more well-formed crystals, which are generally purer. The use of seed crystals is a common industrial practice to control crystal size and morphology.[7]
Visualizing the Workflow
Recrystallization Process Flow
Caption: A streamlined workflow for the recrystallization of this compound.
References
-
ResearchGate. Synthesis of ε-caprolactam from biobased chemicals. [Link]
- Google Patents.
-
Cheméo. azepane-2-thione - Chemical & Physical Properties. [Link]
-
PMC - NIH. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Structures of cyclic amides. Part III. Thio- and seleno-lactams. [Link]
-
ResearchGate. What's the by-product of Lawesson's reagent?. [Link]
-
ResearchGate. Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). [Link]
-
Sulzer. Caprolactam purification from reclaimed polyamide. [Link]
-
ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]
-
MPG.PuRe. Crystallization‐Based Separation of ε‐Caprolactam from a Depolymerization Reaction Mixture. [Link]
-
ResearchGate. Modification of organic compounds with Lawesson's reagent. [Link]
-
PMC. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]
- Google Patents.
-
Instructables. How to Purify Sulfur by Recrystallization With Xylene. [Link]
-
PubMed - NIH. Thionation using fluorous Lawesson's reagent. [Link]
-
University of California, Riverside. Recrystallization. [Link]
-
Wikipedia. Lawesson's reagent. [Link]
-
ChemSynthesis. 1,3-dihydro-2H-azepine-2-thione. [Link]
-
PubChem. Azepane-2,5-dione. [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
Sources
- 1. azepane-2-thione - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. US3882102A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103420913A - Crystallization refining method and preparation method of caprolactam - Google Patents [patents.google.com]
- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Thionation of Caprolactam
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the thionation of ε-caprolactam. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize ε-thiocaprolactam, a valuable intermediate in various fields of chemical synthesis. The conversion of the carbonyl group in caprolactam to a thiocarbonyl presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning your experiment.
Q1: What is the most common and effective reagent for the thionation of caprolactam?
The most widely used and generally effective reagent for converting amides and lactams, including caprolactam, to their thio-analogs is Lawesson's Reagent (LR) .[1][2] Its formal name is 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide. Compared to alternatives like phosphorus pentasulfide (P₄S₁₀), LR is often more effective under milder conditions, leading to higher yields and fewer side products.[3]
Q2: What is the general mechanism for the thionation of caprolactam using Lawesson's reagent?
The reaction mechanism is a well-established process. In solution, Lawesson's Reagent (a dimer) is in equilibrium with a more reactive monomeric dithiophosphine ylide.[4][5] This ylide attacks the carbonyl oxygen of the caprolactam. The resulting intermediate then undergoes cyclization to form a four-membered thiaoxaphosphetane ring. The driving force for the reaction is the subsequent cycloreversion, which is analogous to the Wittig reaction, to form the desired thiocaprolactam and a stable phosphorus-oxygen double bond in the byproduct.[2][4]
Caption: Mechanism of Lawesson's Reagent Thionation.
Q3: What are the key safety precautions when working with Lawesson's reagent?
Safety is paramount when handling Lawesson's Reagent.
-
Toxicity: LR is harmful if swallowed or inhaled and causes skin and eye irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Moisture Sensitivity: LR reacts with water to liberate toxic and flammable gases, including hydrogen sulfide (H₂S), which has a characteristic rotten egg smell.[8][9] It is crucial to store LR in a tightly sealed container in a dry environment and to use anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) for the reaction.[7]
-
Fire Hazard: While the reagent itself is not highly flammable, its reaction with water produces flammable gases. Use dry chemical powder or CO₂ for fire suppression; avoid water.[7]
Q4: How can I monitor the progress of the reaction?
The most convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC) . Spot the reaction mixture alongside your starting caprolactam. The product, thiocaprolactam, is typically less polar than the starting material. Therefore, you should see a new spot with a higher Rf value appearing as the reaction progresses, while the spot corresponding to caprolactam diminishes. A typical eluent system would be a mixture of ethyl acetate and hexane.
Q5: Are there any alternatives to Lawesson's reagent?
Yes, several alternatives exist, though each has its own profile of reactivity and application scope.
-
Phosphorus Pentasulfide (P₄S₁₀): The classical thionating agent, but it often requires higher temperatures and longer reaction times, which can lead to lower yields and more side products.[3][10]
-
Davy Reagents: A class of reagents that can be more soluble in a wider range of organic solvents.
-
Modern Reagents: Newer, specialized reagents have been developed to be odorless, more stable, and environmentally benign, addressing some of the key drawbacks of traditional agents like LR.[11] However, these are often more expensive and less readily available.
Part 2: Troubleshooting Guide
This section provides a systematic approach to solving specific problems you may encounter during the experiment.
Caption: Logical workflow for troubleshooting thionation reactions.
Issue 1: Low or No Conversion of Caprolactam
-
Possible Cause A: Inactive or Degraded Lawesson's Reagent
-
Explanation: Lawesson's Reagent is a slight yellow powder when fresh.[7] If it appears dark yellow, orange, or clumpy, it has likely degraded due to moisture or prolonged storage. As it reacts with ambient moisture, its potency decreases significantly.
-
Solution:
-
Visual Inspection: Only use LR that is a free-flowing, pale yellow powder.
-
Proper Handling: Always handle LR under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen). Weigh it quickly and seal the container immediately.
-
Storage: Store in a desiccator or a nitrogen cabinet, away from light and moisture.
-
Purchase Fresh: If in doubt, it is best to use a freshly opened bottle or a recently purchased batch.
-
-
-
Possible Cause B: Suboptimal Reaction Temperature or Time
-
Explanation: Thionation is a thermally driven process. While lactams are generally more reactive than esters, the reaction often requires elevated temperatures to proceed at a reasonable rate.[2][4] Room temperature reactions are typically very slow or do not occur.
-
Solution:
-
Increase Temperature: The reaction is commonly performed in refluxing toluene (~110 °C) or dioxane (~101 °C). If using a lower-boiling solvent like THF (~66 °C), the reaction will require a significantly longer time.[12]
-
Monitor with TLC: Do not rely on a fixed reaction time. Monitor the reaction every 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
-
-
Possible Cause C: Incorrect Stoichiometry
-
Explanation: Lawesson's reagent is a dimer, and one molecule can theoretically thionate two carbonyl groups. Therefore, the ideal stoichiometric ratio is 0.5 equivalents of LR for every 1 equivalent of caprolactam. Using too little will result in incomplete conversion.
-
Solution:
-
Verify Calculations: Ensure you are using at least 0.5 equivalents of LR.
-
Consider a Slight Excess: In practice, using a slight excess (e.g., 0.55 - 0.6 equivalents) can help drive the reaction to completion, especially if the reagent's purity is not guaranteed.
-
-
-
Possible Cause D: Presence of Moisture
-
Explanation: Water rapidly and irreversibly reacts with Lawesson's reagent, quenching it before it can react with the caprolactam.[8] This not only stops the desired reaction but also generates hazardous H₂S gas.
-
Solution:
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and handle them under an inert atmosphere.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon.
-
-
Issue 2: Difficulty in Purifying the Thiocaprolactam Product
-
Possible Cause: Co-elution of Phosphorus Byproducts
-
Explanation: The main challenge in purifying products from Lawesson's reagent reactions is the removal of the phosphorus-containing byproducts.[12] These byproducts often have polarities similar to the desired thiocaprolactam, leading to difficult separation by standard column chromatography.[3]
-
Solution:
-
Optimized Column Chromatography: Use a high-resolution silica gel and a shallow solvent gradient during elution to maximize separation. Test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) by TLC first.
-
Byproduct Quenching (Recommended): A highly effective method involves a workup procedure designed to decompose the phosphorus byproducts into more polar, water-soluble species. An established protocol uses ethylene glycol for this purpose.[3]
-
Protocol: After the reaction is complete, cool the mixture and quench it by slowly adding it to a stirred solution of ethylene glycol. Heat the mixture for a short period (e.g., 60 °C for 30 minutes). This breaks down the P-O-P structures. After cooling, proceed with a standard aqueous workup and extraction. The decomposed byproducts will preferentially remain in the aqueous layer.
-
-
Filtration: In some cases, if the product is highly soluble in a nonpolar solvent and the byproducts are not, you can attempt to precipitate the byproducts by concentrating the reaction mixture and triturating with a solvent like hexane, followed by filtration.
-
-
Part 3: Protocols & Data
Experimental Protocol: Thionation of ε-Caprolactam with Lawesson's Reagent
This is a representative protocol and may require optimization.
-
Setup: Under a nitrogen atmosphere, add ε-caprolactam (1.0 eq.) and anhydrous toluene (to make a ~0.2 M solution) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: While stirring, add Lawesson's Reagent (0.55 eq.) to the solution in one portion.
-
Reaction: Heat the reaction mixture to reflux (~110 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Redissolve the crude residue in a minimal amount of dichloromethane.
-
-
Purification:
-
Load the crude material onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 40%) to isolate the pure ε-thiocaprolactam.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the final product.
-
Table 1: Typical Reaction Conditions for Thionation of Amides/Lactams
| Parameter | Condition | Rationale / Comment |
| Thionating Agent | Lawesson's Reagent | Mild and efficient for lactams.[2] |
| Equivalents of LR | 0.5 - 0.6 eq. | Stoichiometrically, 0.5 eq. is needed. A slight excess ensures completion. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. Toluene is common due to its high boiling point. |
| Temperature | 65 - 110 °C (Reflux) | Thermally driven reaction. Higher temperatures lead to faster rates.[12] |
| Reaction Time | 2 - 12 hours | Highly dependent on substrate, solvent, and temperature. Must be monitored by TLC. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent quenching of the reagent by atmospheric moisture. |
References
-
Ramakrishna, S., & Prasad, K. (2017). Caprolactam: A review of its synthesis and industrial applications. International Journal of Engineering Research and Applications, 7(5), 33–39. [Source: Adapted from general knowledge on caprolactam applications, see also[13]]
-
Jesberger, M., Davis, T. P., & Barner, L. (2003). Thionation using Lawesson's Reagent. Synthesis, 2003(13), 1929-1958. DOI: 10.1055/s-2003-41047. [Source: Organic Chemistry Portal, https://www.organic-chemistry.org/namedreactions/lawessons-reagent.shtm][2]
-
Ozturk, T., Ertas, E., & Mert, O. (2007). A Berzelius Reagent, Phosphorus Pentasulfide (P₄S₁₀), in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278. [Source: Mentioned as a key thionating agent in multiple reviews][3][10]
-
Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628. [Source: Organic Chemistry Portal, https://www.organic-chemistry.org/abstracts/lit2/278.shtm][2][14]
-
Varma, R. S., & Kumar, D. (1999). Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters, 1(5), 697-700. [Source: Organic Chemistry Portal, https://www.organic-chemistry.org/abstracts/lit3/053.shtm][2][14]
-
Saeed, A., Shaheen, M., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7036. [Source: MDPI, https://www.mdpi.com/1420-3049/26/22/7036][3][4]
-
Fisher Scientific. (2025). Safety Data Sheet: Lawesson's Reagent. Fisher Scientific. [Source: Fisher Scientific, https://www.fishersci.com/sds][9]
-
Central Drug House (P) Ltd. (n.d.). Lawesson's Reagent Material Safety Data Sheet. CDH Fine Chemical. [Source: CDH Fine Chemical, https://www.cdhfinechemical.com/images/product/msds/25355_1.pdf][8]
-
TCI Chemicals. (2025). Safety Data Sheet: Lawesson's Reagent. TCI Chemicals. [Source: TCI Chemicals, https://www.tcichemicals.com/GB/en/assets/sf/B1133/M001_EN.pdf][6]
-
Loba Chemie. (2019). Lawesson's Reagent For Synthesis Safety Data Sheet. Loba Chemie. [Source: Loba Chemie, https://www.lobachemie.com/lab-chemicals-msds/lawessons-reagent-for-synthesis-msds-cas-no-19172-47-5-msds.aspx][7]
-
SigutLabs. (2022). Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Source: SigutLabs, https://www.sigutlabs.com/reagents-of-the-month-april-lawessons-and-woollins-reagents/][5]
-
ACS Publications. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H₂S Emission. Journal of Organic Chemistry. [Source: ACS Publications, https://pubs.acs.org/doi/10.1021/acs.joc.5c01579][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. rjwave.org [rjwave.org]
- 14. Thioamide synthesis by thionation [organic-chemistry.org]
Technical Support Center: Investigating the Thermal Degradation Pathways of Poly(thiocaprolactam)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thiocaprolactam-based polymers. Understanding the thermal stability and degradation pathways of these unique sulfur-containing polyamides is critical for defining processing parameters, predicting material lifetime, and ensuring product integrity.
This guide provides foundational knowledge, detailed experimental protocols, and field-tested troubleshooting advice. Given that poly(thiocaprolactam) is a specialized polymer, some of the mechanistic insights presented here are expertly synthesized from the established principles of polyamide degradation and the known behavior of sulfur-containing macromolecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions you may have before beginning your experiments.
Q1: What is poly(thiocaprolactam) and how does its structure influence thermal degradation?
A: Poly(thiocaprolactam), also known as Nylon 6-thioamide, is the sulfur-containing analog of poly(caprolactam) (Nylon 6). It is synthesized from thiocaprolactam monomer. The key structural difference is the replacement of the amide carbonyl group (C=O) with a thioamide group (C=S). This substitution is significant; the carbon-sulfur double bond is weaker and more polarizable than a carbon-oxygen double bond. Consequently, the thermal degradation pathways are expected to be more complex than those of traditional polyamides, involving both thioamide bond cleavage and reactions involving the sulfur atom.
Q2: What are the primary thermal degradation pathways expected for poly(thiocaprolactam)?
A: Based on the chemistry of polyamides and sulfur polymers, we can anticipate two competing primary degradation pathways:
-
Thioamide Bond Scission & Depolymerization: Similar to Nylon 6, which can revert to its caprolactam monomer, poly(thiocaprolactam) is expected to undergo chain scission at the thioamide linkage. This can lead to depolymerization (unzipping) that yields the thiocaprolactam monomer.
-
Sulfur-Mediated Reactions: The presence of sulfur introduces unique degradation routes. The initial stage of degradation for many sulfur-containing polymers involves the scission of weak S-S or C-S bonds.[1] This can lead to the extrusion of sulfur-containing compounds like hydrogen sulfide (H₂S), carbon disulfide (CS₂), or sulfur dioxide (SO₂) if oxygen is present.[1] These reactions can catalyze further polymer backbone cleavage.
Q3: What are the likely volatile products of thermal degradation?
A: The evolved gas profile during thermal analysis will likely be a complex mixture. Key products to monitor for include:
-
Thiocaprolactam monomer: From depolymerization.
-
Small sulfur compounds: H₂S, CS₂, SO₂ (in an oxidative environment).
-
Nitrogen-containing fragments: Ammonia (NH₃), nitriles, and imines resulting from thioamide group decomposition.[2]
-
Hydrocarbons: Alkanes and alkenes from the cleavage of the polymer's aliphatic backbone.[2]
Q4: Which analytical techniques are essential for studying the thermal degradation of poly(thiocaprolactam)?
A: A multi-faceted analytical approach is required:
-
Thermogravimetric Analysis (TGA): To determine the onset temperature of degradation, the maximum degradation rate, and the percentage of mass loss.[3]
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm), which are crucial for defining the material's processing window.[4][5]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is the most powerful technique for identifying the individual volatile degradation products.[6][7] The polymer is rapidly heated (pyrolyzed), and the resulting fragments are separated by GC and identified by MS.
-
TGA coupled with FTIR or MS (TGA-FTIR/TGA-MS): This provides real-time identification of the evolved gases as the polymer degrades during the TGA experiment, correlating specific gas evolution with mass loss events.[8]
Q5: At what temperature range should I expect poly(thiocaprolactam) to degrade?
A: While specific data is limited, we can estimate the degradation range. Sulfur-containing polymers synthesized via inverse vulcanization often show thermal resistance up to 220 °C, with significant decomposition occurring between 200-300 °C.[9] Polyamide 6 (Nylon 6) degradation begins around 400 °C.[2] Therefore, it is reasonable to hypothesize that the degradation onset for poly(thiocaprolactam) will be in the 250-400 °C range, potentially lower than Nylon 6 due to the weaker C=S bond, but still possessing significant thermal stability.
Section 2: Experimental Protocols & Key Methodologies
These protocols provide a standardized starting point for your analyses. Always refer to your specific instrument's operating manual for safety and detailed operational procedures.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[3]
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Ensure the polymer sample is dry by placing it in a vacuum oven at 60 °C for at least 12 hours to remove residual moisture or solvent.
-
Weigh 5-10 mg of the dried polymer into a clean TGA pan (typically alumina or platinum).
-
-
Typical Experimental Parameters:
-
Purge Gas: High-purity Nitrogen (or Air/O₂ for oxidative degradation studies) at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min. Note: Varying the heating rate can provide kinetic data.[3]
-
Temperature Range: 30 °C to 600 °C (or higher if degradation is incomplete).
-
-
Data Analysis:
-
Plot mass (%) vs. temperature (°C).
-
Determine the onset temperature of degradation (T_onset), often defined as the temperature at 5% mass loss (T₅).
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of maximum degradation rate (T_max).
-
Quantify the residual mass at the end of the experiment.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).[4]
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Weigh 5-10 mg of the dried polymer sample into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
Typical Experimental Parameters (Heat-Cool-Heat Cycle):
-
Purge Gas: Nitrogen at 50 mL/min.
-
1st Heating Scan: Heat from 25 °C to a temperature just below the expected T_onset from TGA (e.g., 250 °C) at 10 °C/min. This scan erases the polymer's prior thermal history.
-
Cooling Scan: Cool the sample from 250 °C to 25 °C at 10 °C/min.
-
2nd Heating Scan: Heat from 25 °C to 250 °C at 10 °C/min. This scan reveals the intrinsic thermal properties of the material.
-
-
Data Analysis:
-
Analyze the 2nd heating scan.
-
Identify the glass transition (Tg) as a step-change in the heat flow curve.
-
Identify the melting temperature (Tm) as an endothermic peak.
-
Identify crystallization (Tc) as an exothermic peak on the cooling scan.
-
Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Principle: A small amount of the sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry.[6]
-
Apparatus: A pyrolyzer unit coupled to a GC/MS system.
-
Sample Preparation:
-
Place approximately 0.1-0.5 mg of the dried polymer into a pyrolysis sample cup.
-
-
Typical Experimental Parameters:
-
Pyrolysis Temperature: 500-600 °C (should be well above the T_max from TGA to ensure complete fragmentation).
-
GC Inlet Temperature: 280 °C.
-
Carrier Gas: Helium.
-
GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
GC Oven Program: Start at 40 °C (hold for 2 min), ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
MS Scan Range: 35-500 m/z.
-
-
Data Analysis:
-
Identify peaks in the resulting chromatogram (pyrogram).
-
Analyze the mass spectrum of each peak.
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify the chemical structure of each degradation product.
-
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
TGA Issues
-
Q: My TGA curve shows a two-step or multi-step degradation profile. What does this indicate?
-
Possible Cause: This is common for complex polymers and suggests multiple degradation mechanisms occurring at different temperatures. For poly(thiocaprolactam), an initial mass loss at a lower temperature could correspond to the scission of weak sulfur linkages and the release of small sulfur compounds, while the second, larger mass loss at a higher temperature could be the degradation of the main polymer backbone.[1]
-
Recommended Solution: Use a TGA-FTIR or TGA-MS system to identify the gases evolved during each distinct mass loss step. This will allow you to assign specific chemical events to each stage of the degradation profile.
-
-
Q: The onset of degradation in my sample is much lower than expected. What are potential causes?
-
Possible Causes:
-
Residual Monomer/Catalyst: Unreacted thiocaprolactam monomer or residual polymerization catalyst can lower the overall thermal stability.
-
Oxidation: If the experiment was run in air or the nitrogen purge was insufficient, oxidative degradation will begin at a much lower temperature than thermal degradation.
-
Hydrolysis: The presence of absorbed water can lead to hydrolytic cleavage of the thioamide bonds at elevated temperatures.[2]
-
-
Recommended Solutions:
-
Purify the Polymer: Reprecipitate the polymer from a suitable solvent to remove low-molecular-weight impurities.
-
Ensure Inert Atmosphere: Verify the nitrogen flow rate and ensure there are no leaks in the TGA system.
-
Thoroughly Dry the Sample: Use the vacuum oven drying procedure described in Protocol 1.
-
-
-
Q: I see a significant char residue (>5%) at 600 °C under a nitrogen atmosphere. What could it be?
-
Possible Cause: Sulfur-containing polymers are known to form a carbonaceous and sulfurated char upon pyrolysis. The sulfur atoms can promote cross-linking reactions at high temperatures, leading to a thermally stable residue.
-
Recommended Solution: Analyze the residue using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition (presence of C, N, S).
-
DSC Issues
-
Q: I don't see a clear glass transition (Tg) or melting (Tm) peak in my DSC scan. Why?
-
Possible Causes:
-
Amorphous Nature: If the polymer is completely amorphous, you will not see a melting peak. The Tg may be broad and difficult to detect.
-
High Crystallinity: A highly crystalline polymer may have a very weak Tg signal.
-
Cross-linking: If the polymer has started to cross-link or degrade during the scan, it can obscure the thermal transitions.
-
-
Recommended Solutions:
-
Increase Sample Size: Use a larger sample (15-20 mg) to amplify the signal.
-
Use Modulated DSC (MDSC): This technique is more sensitive and can often resolve weak transitions that are invisible in standard DSC.
-
Lower the Heating Rate: A slower heating rate (e.g., 5 °C/min) can sometimes improve the resolution of the Tg.
-
-
-
Q: My DSC scan shows an unexpected exothermic peak before the main degradation event. What could this be?
-
Possible Cause: This is likely a "cold crystallization" peak or an exothermic reaction like cross-linking. If the polymer was cooled rapidly from the melt, it may be in an amorphous state. Upon heating, it gains enough mobility to crystallize, releasing heat. Alternatively, sulfur-mediated cross-linking reactions can be exothermic.[10]
-
Recommended Solution: Compare the first and second heating scans. If the exotherm is present in the first heat but absent in the second (after controlled cooling), it is likely cold crystallization. If it persists, it may be an irreversible cross-linking reaction.
-
Py-GC/MS Issues
-
Q: My pyrogram is extremely complex with many unidentifiable peaks. How can I simplify the analysis?
-
Possible Cause: High pyrolysis temperatures can cause extensive, non-specific fragmentation of the polymer, creating a forest of small hydrocarbon peaks.
-
Recommended Solution: Perform a stepped pyrolysis experiment. Analyze the sample at several different temperatures (e.g., 350 °C, 450 °C, 550 °C). The lower temperature pyrograms will be simpler and should highlight the products from the initial, more specific degradation pathways, while higher temperatures will reveal products from secondary degradation.
-
-
Q: I am not detecting the thiocaprolactam monomer in the pyrolyzate. Does this mean depolymerization isn't occurring?
-
Possible Cause: Not necessarily. It's possible that under the rapid heating conditions of pyrolysis, chain scission followed by fragmentation into smaller molecules is kinetically favored over the "unzipping" depolymerization reaction. The monomer may also be thermally unstable and decompose further upon formation.
-
Recommended Solution: Analyze the data for products that would be formed from the monomer's degradation, such as fragments corresponding to the loss of H₂S or cleavage of the ring. Also, consider using a lower pyrolysis temperature, which might favor the formation of the stable monomer over further fragmentation.
-
Section 4: Data Interpretation & Visualization
Proposed Thermal Degradation Pathways
The following diagram illustrates the hypothesized major pathways for poly(thiocaprolactam) degradation under inert conditions.
Caption: Hypothesized thermal degradation pathways for poly(thiocaprolactam).
Typical Analytical Workflow
This diagram shows the logical progression of experiments for a comprehensive thermal analysis.
Caption: Recommended experimental workflow for thermal characterization.
Summary of Expected Thermal Data
The following table summarizes the expected thermal properties and degradation products. Note that temperature ranges are expert estimations based on related polymer classes.
| Parameter / Product | Expected Value / Formula | Analytical Technique | Origin / Comment |
| Glass Transition (Tg) | 50 - 80 °C | DSC | Expected to be slightly higher than Nylon 6 due to the bulkier sulfur atom. |
| Melting Temperature (Tm) | 180 - 220 °C | DSC | Dependent on crystallinity; likely lower than Nylon 6. |
| Onset of Degradation (T₅) | 250 - 350 °C | TGA | Lower stability expected compared to Nylon 6 due to C=S bond. |
| Temp. of Max Degradation (T_max) | 350 - 450 °C | TGA (DTG) | Temperature at which the primary backbone scission is most rapid. |
| Thiocaprolactam Monomer | C₆H₁₁NS | Py-GC/MS | Product of depolymerization pathway. |
| Hydrogen Sulfide | H₂S | Py-GC/MS, TGA-MS | Product of sulfur-mediated scission. |
| Carbon Disulfide | CS₂ | Py-GC/MS, TGA-MS | Product of sulfur-mediated scission. |
| 5-Cyanopentyl Radical | •C₅H₈CN | Py-GC/MS | Example of a nitrile fragment from backbone cleavage. |
| Char Residue | - | TGA | Sulfur-promoted cross-linking at high temperatures. |
Section 5: References
-
ResearchGate. (2025). Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers | Request PDF. Available at: [Link]
-
MDPI. (n.d.). Changes in the Thermal and Structural Properties of Polylactide and Its Composites During a Long-Term Degradation Process. Available at: [Link]
-
INIS-IAEA. (n.d.). Thermal degradation of poly(caprolactone), poly(lactic acid), and poly(hydroxybutyrate) studied by TGA/FTIR and other analytical techniques. Available at: [Link]
-
MDPI. (n.d.). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Available at: [Link]
-
ResearchGate. (2025). Main products and kinetics of the thermal degradation of polyamides. Available at: [Link]
-
ResearchGate. (2018). Thermal degradation of poly(caprolactone), poly(lactic acid), and poly(hydroxybutyrate) studied by TGA/FTIR and other analytical techniques | Request PDF. Available at: [Link]
-
Taylor & Francis Online. (2008). Thermal Stabilities and the Thermal Degradation Kinetics of Poly(ε-Caprolactone). Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetric Analysis (TGA) of the sulfur polymers. Two mass.... Available at: [Link]
-
Chemir. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). Available at: [Link]
-
PubMed. (n.d.). Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone). Available at: [Link]
-
MDPI. (2024). Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam. Available at: [Link]
-
MDPI. (2021). Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. Available at: [Link]
-
Symbiosis Online Publishing. (2020). Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for. Available at: [Link]
-
University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Available at: [Link]
-
MDPI. (n.d.). Mechanical and Electrical Properties of Sulfur-Containing Polymeric Materials Prepared via Inverse Vulcanization. Available at: [Link]
-
Semantic Scholar. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Available at: [Link]
-
Oxford Academic. (n.d.). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Available at: [Link]
-
NIH. (2020). Thermal Insulation and Mechanical Properties of Polylactic Acid (PLA) at Different Processing Conditions. Available at: [Link]
-
YouTube. (2019). DSC Analysis of Polymers. Available at: [Link]
-
RSC Publishing. (n.d.). The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry. Available at: [Link]
-
Innovatech Labs. (2021). What a DSC Analysis of a Polymer Can Discover. Available at: [Link]
-
ResearchGate. (2019). Study on Synthesis and Thermal Properties of Polylactic Acid. Available at: [Link]
-
Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis of poly(ε-caprolactone) before and after filling with 3 wt.. Available at: [Link]
-
ResearchGate. (2025). Thermal analysis of sulfurization of polyacrylonitrile with elemental sulfur. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Available at: [Link]
-
Pressure Sensitive Tape Council. (n.d.). PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. Available at: [Link]
-
MDPI. (n.d.). Determination of Thermodynamic Parameters of Polylactic Acid by Thermogravimetry under Pyrolysis Conditions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. What a DSC Test of a Polymer Can Discover [innovatechlabs.com]
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- 8. Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Hexahydro-2H-azepine-2-thione
Welcome to the comprehensive technical support guide for the hydrolysis of Hexahydro-2H-azepine-2-thione (ε-thiocaprolactam). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The information herein is grounded in established chemical principles and aims to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and hydrolysis of this compound.
Q1: What is this compound and what are its key properties?
This compound, also known as ε-thiocaprolactam, is a cyclic thiolactam. It is the sulfur analog of ε-caprolactam, a precursor to Nylon 6. Its key feature is the thioamide functional group within a seven-membered ring. This structure influences its reactivity, particularly its susceptibility to hydrolysis.
Q2: What is the expected product of this compound hydrolysis?
The hydrolysis of this compound breaks the cyclic thioamide bond, yielding 6-aminohexanethioic acid. This reaction involves the nucleophilic attack of water on the carbonyl carbon of the thioamide group.
Q3: What are the general conditions for hydrolyzing this compound?
Hydrolysis can be achieved under both acidic and basic conditions.[1][2]
-
Acid-catalyzed hydrolysis: Typically employs strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous solution. The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Base-catalyzed (saponification) hydrolysis: Utilizes strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This method is also typically performed at elevated temperatures.
The choice between acidic and basic conditions will depend on the stability of the desired product and the presence of other functional groups in the molecule.
Q4: How does the reactivity of this compound compare to its oxygen analog, ε-caprolactam, in hydrolysis?
Thioamides, like the one in this compound, are generally more susceptible to hydrolysis than their corresponding amides (like in ε-caprolactam). This is because the carbon-sulfur double bond (C=S) is weaker and more polarizable than the carbon-oxygen double bond (C=O), making the carbonyl carbon more electrophilic and prone to nucleophilic attack. Thioesters are generally the most favorable for hydrolysis among carboxylic acid derivatives.[3][4][5]
Q5: How can I monitor the progress of the hydrolysis reaction?
Several analytical techniques can be employed to monitor the reaction progress:[6][7]
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method for monitoring the concentrations of both the reactant and the product over time. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid is a good starting point.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the starting material and product are sufficiently volatile or can be derivatized to be so.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.
Troubleshooting Guide
This section provides solutions to common problems encountered during the hydrolysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete or Slow Reaction | 1. Insufficient temperature or reaction time.2. Inadequate concentration of acid or base catalyst.3. Poor solubility of the starting material. | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential degradation. Higher temperatures provide the necessary activation energy for the reaction.2. Increase Catalyst Concentration: If the reaction stalls, cautiously add more acid or base. Be mindful that excessively high concentrations can lead to side reactions.3. Use a Co-solvent: If solubility is an issue, consider adding a water-miscible organic solvent (e.g., ethanol, dioxane) to improve the dissolution of the starting material. |
| Formation of Side Products | 1. Under acidic conditions: Potential for dehydration or other acid-catalyzed side reactions.2. Under basic conditions: Potential for elimination or other base-catalyzed side reactions.3. Oxidation: The thiol group in the product is susceptible to oxidation, especially at elevated temperatures and in the presence of air. | 1. Optimize Acid Concentration and Temperature: Use the lowest effective concentration of acid and temperature to minimize side reactions.2. Optimize Base Concentration and Temperature: Similarly, use the mildest basic conditions that afford a reasonable reaction rate.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol product. The addition of a small amount of a reducing agent might also be beneficial. |
| Product Degradation | The product, 6-aminohexanethioic acid, may be unstable under the reaction conditions, particularly at high temperatures or extreme pH. | 1. Lower Reaction Temperature: If product degradation is observed, reduce the reaction temperature and extend the reaction time.2. Careful pH Adjustment during Workup: Neutralize the reaction mixture carefully and promptly at the end of the reaction to bring the pH to a range where the product is most stable. |
| Difficult Product Isolation | The amino acid-like structure of the product (containing both an amine and a thioic acid) can make it highly soluble in water and difficult to extract. | 1. Ion-Exchange Chromatography: This is often the most effective method for isolating amino acids and their derivatives. A cation-exchange resin can be used to bind the product, which can then be eluted with a suitable buffer.2. Crystallization: Attempt to crystallize the product by carefully adjusting the pH of the aqueous solution to the isoelectric point of 6-aminohexanethioic acid, where its solubility will be at a minimum. |
Experimental Protocols
Acid-Catalyzed Hydrolysis of this compound
This protocol provides a general procedure. Optimization may be required based on your specific experimental goals.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a 1 M aqueous solution of HCl or H₂SO₄.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every hour).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with a saturated solution of NaHCO₃ or a dilute solution of NaOH until the pH is approximately 7. Be cautious as CO₂ evolution may occur if using NaHCO₃.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
The product, 6-aminohexanethioic acid, will likely remain in the aqueous layer.
-
-
Isolation:
-
Isolate the product from the aqueous layer using ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce crystallization.
-
If crystallized, filter the solid, wash with cold water, and dry under vacuum.
-
Workflow for Troubleshooting Hydrolysis Reactions
Caption: A flowchart for troubleshooting common issues in the hydrolysis of this compound.
Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting.
Acid-Catalyzed Hydrolysis Mechanism
The acid-catalyzed hydrolysis of a thiolactam proceeds through a series of protonation and nucleophilic attack steps.[9]
-
Protonation of the Thioamide: The sulfur atom of the thioamide is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom of the amide.
-
Cleavage of the C-N Bond: The lone pair of electrons on the oxygen atom reforms the double bond, leading to the cleavage of the carbon-nitrogen bond and the departure of the amine as a leaving group.
-
Deprotonation: The protonated thioic acid is deprotonated to yield the final product, 6-aminohexanethioic acid.
Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.
References
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
PubChem. 2H-azepine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry 2. (2024). Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Retrieved from [Link]
-
ResearchGate. Synthesis of ε-caprolactam from biobased chemicals. Retrieved from [Link]
- Cox, R. A., & Yates, K. (1979). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 57(22), 2844-2852.
- Rosenthal, D., & Taylor, T. I. (1957). The spontaneous and acid-catalysed hydrolysis of thiolcarboxylic acids. Journal of the American Chemical Society, 79(11), 2684-2690.
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
- Bonomo, R. A., & Drawz, S. M. (2010). β-Lactamases: A Focus on Current Challenges. Protein and Peptide Letters, 17(9), 1049–1071.
-
ResearchGate. (2025). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
-
CORE. Thioester Hydrolysis Reactivity of Metal Complexes. Retrieved from [Link]
-
YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]
-
YouTube. (2019). Hydrolysis of thio-acetal: Three different strategies to get back the carbonyl group. Retrieved from [Link]
-
RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. Retrieved from [Link]
-
Oxford Academic. (1968). Synthesis of ε-Caprolactam from Cyclohexanecarboxylic Acid by Using Liquid Sulfur Dioxide. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Retrieved from [Link]
-
MDPI. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ScienceDirect. (2012). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Azepinethione, hexahydro-, (Z)-. Retrieved from [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from [Link]
-
ChemSynthesis. 1,3-dihydro-2H-azepine-2-thione. Retrieved from [Link]
-
Frontiers. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
-
ACS Catalysis. (2019). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Retrieved from [Link]
-
Reddit. (2019). Organic Chem 1 - How do you get good at synthesis-type problems?. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids. Retrieved from [Link]
- Google Patents. Synthesis of caprolactam from lysine.
-
PubChem. 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. Retrieved from [Link]
-
Chemcess. (2024). Industrial Production Of ε-Caprolactam. Retrieved from [Link]
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- 9. m.youtube.com [m.youtube.com]
Minimizing impurities in the synthesis of thiocaprolactam
Welcome to the technical support center for the synthesis of thiocaprolactam. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize impurities in their synthesis protocols. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in thiocaprolactam synthesis?
A1: The primary impurities in thiocaprolactam synthesis stem from three main sources: the starting material (caprolactam), the thionation process, and subsequent degradation.
-
Unreacted Starting Material: Residual ε-caprolactam is a common impurity. Its presence indicates an incomplete reaction and can affect the polymerization and final properties of thiocaprolactam-based materials.
-
Thionating Reagent Byproducts: When using Lawesson's reagent, phosphorus-containing byproducts are a significant source of impurities. These byproducts can have similar polarities to thiocaprolactam, making them challenging to remove via chromatography alone.[1] With phosphorus pentasulfide (P4S10), residual phosphorus species can also contaminate the product.
-
Hydrolysis Products: The precursor, ε-caprolactam, can undergo hydrolysis to form 6-aminocaproic acid, especially in the presence of water.[2][3] While thiocaprolactam is generally more stable to hydrolysis than its oxygen analog, residual moisture in the reaction can still lead to the presence of this impurity.
-
Side-Reaction Products: Impurities from the synthesis of the caprolactam precursor, such as octahydrophenazine from the Beckmann rearrangement, can be carried over and persist in the final thiocaprolactam product.[4]
Q2: Which thionating reagent is better for minimizing impurities: Lawesson's Reagent or Phosphorus Pentasulfide (P4S10)?
A2: Both reagents have their advantages and disadvantages, and the choice often depends on the specific reaction conditions and purification capabilities.
-
Lawesson's Reagent: It is generally considered a milder and more selective thionating agent than P4S10.[5] Reactions can often be carried out at lower temperatures, potentially reducing the formation of thermal degradation byproducts. However, the phosphorus-containing byproducts are notoriously difficult to remove.[1]
-
Phosphorus Pentasulfide (P4S10): This is a more powerful thionating agent but may require higher reaction temperatures.[5] While it also produces phosphorus-containing byproducts, some researchers find them easier to manage during workup compared to those from Lawesson's reagent, especially when used in combination with reagents like hexamethyldisiloxane (HMDO), which can simplify the removal of byproducts.[6] A P4S10-pyridine complex has also been shown to produce cleaner reactions.[7]
Q3: How critical is the purity of the starting caprolactam?
A3: The purity of the starting ε-caprolactam is paramount. Any impurities present in the starting material are likely to be carried through the synthesis and may even react with the thionating agent to form new, difficult-to-remove byproducts. For instance, volatile base impurities in caprolactam can affect the final product quality.[8] It is highly recommended to use high-purity caprolactam (≥99%) and to consider a purification step for the starting material if its purity is questionable.
Q4: What are the best analytical techniques for identifying and quantifying impurities in thiocaprolactam?
A4: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[4][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating non-volatile impurities and can be coupled with UV or MS detectors for identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of unknown impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the crude product.[10]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of thiocaprolactam.
Problem 1: Low Yield and Purity of Crude Thiocaprolactam
Low yield and purity are often interconnected and can be traced back to several factors in the reaction setup and execution.
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of the thionating reagent.
-
Solution:
-
Reaction Monitoring: Regularly monitor the reaction progress using TLC. The disappearance of the caprolactam spot indicates reaction completion.[10]
-
Temperature and Time Optimization: Gradually increase the reaction temperature and/or extend the reaction time. For Lawesson's reagent, reactions are often conducted at the reflux temperature of the solvent (e.g., toluene or THF).[11]
-
Stoichiometry: Ensure the correct molar ratio of the thionating reagent to caprolactam. A slight excess of the thionating reagent may be necessary to drive the reaction to completion, but a large excess can lead to more byproducts.
-
-
-
Presence of Water:
-
Cause: Residual moisture in the starting materials or solvent can react with the thionating reagent and inhibit the desired reaction.[12]
-
Solution:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry the caprolactam under vacuum before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Degradation of Product or Reagents:
-
Cause: Prolonged exposure to high temperatures can lead to the degradation of thiocaprolactam or the thionating reagent.
-
Solution:
-
Temperature Control: Avoid unnecessarily high temperatures. Once the reaction is complete, cool the mixture promptly.
-
-
Caption: Workflow for optimizing thiocaprolactam synthesis.
Problem 2: Difficulty in Removing Phosphorus-Containing Byproducts
This is a common issue, particularly when using Lawesson's reagent. These byproducts often have polarities similar to the desired thiocaprolactam, making chromatographic separation challenging.[1]
-
Inadequate Work-up:
-
Cause: Direct purification of the crude reaction mixture without a proper work-up to remove the phosphorus byproducts.
-
Solution:
-
Aqueous Wash: A thorough aqueous work-up is crucial. Washing the organic extract with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to hydrolyze and remove the phosphorus-containing impurities.
-
Filtration through Silica Gel: Passing the crude product through a short plug of silica gel can sometimes remove a significant portion of the polar phosphorus byproducts before final purification.[6]
-
-
-
Co-crystallization:
-
Cause: The phosphorus byproducts may co-crystallize with the thiocaprolactam, leading to a persistently impure solid product.
-
Solution:
-
Solvent Selection for Recrystallization: Choose a recrystallization solvent or solvent system that maximizes the solubility of the impurities while minimizing the solubility of the thiocaprolactam at low temperatures. A trial-and-error approach with small amounts of material is often necessary.[13]
-
-
-
Dissolution: Dissolve the crude thiocaprolactam in a minimum amount of a suitable hot solvent. Potential solvents include toluene, ethyl acetate, or a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane).[14][15]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. Slow cooling generally leads to larger, purer crystals.[16]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Toluene | Non-polar | 111 | Good for dissolving non-polar to moderately polar compounds when hot.[14] |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a range of polarities. |
| Hexane/Ethyl Acetate | Variable | Variable | A good system for fine-tuning polarity to achieve optimal separation. |
| Ethanol | Polar protic | 78 | Can be effective, but the high polarity may lead to co-dissolving of polar impurities.[13] |
Problem 3: Product Degradation (e.g., Hydrolysis)
The presence of degradation products, such as 6-aminocaproic acid from the hydrolysis of the caprolactam precursor, can affect the quality of the final product.
-
Moisture in Reaction or Work-up:
-
Cause: Water present during the reaction or work-up can lead to hydrolysis of the lactam or thiolactam ring.
-
Solution:
-
Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere.[8]
-
Non-Aqueous Work-up: If hydrolysis during work-up is a concern, consider a non-aqueous work-up procedure, although this may make removing ionic impurities more difficult.
-
-
-
Acidic or Basic Conditions:
-
Cause: Strong acidic or basic conditions, especially at elevated temperatures, can catalyze the hydrolysis of the lactam or thiolactam.
-
Solution:
-
Neutral pH: Maintain a neutral pH during the work-up and purification steps as much as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
-
Caption: Relationship between impurity sources and types.
References
-
Han, J. (2019). [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. Se Pu, 37(4), 444-448. [Link]
- CN108530358B - Method for crystallizing and purifying caprolactam - Google Patents. (n.d.).
-
Selection and evaluation of alternative solvents for caprolactam extraction. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
A Comprehensive Review of Phosphorus Removal Technologies and Processes. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
- US3113966A - Process of hydrolyzing caprolactams - Google Patents. (n.d.).
-
Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis - General tips for improving yield? : r/chemistry. (2020). Reddit. Retrieved January 23, 2026, from [Link]
-
[Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy]. (2019). PubMed. Retrieved January 23, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules. Retrieved January 23, 2026, from [Link]
-
Caprolactam purification from reclaimed polyamide - Sulzer. (n.d.). Retrieved January 23, 2026, from [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
- US3882102A - Process for the purification of caprolactam - Google Patents. (n.d.).
-
Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Polymerization of lactams. 98: Influence of water on the non-activated polymerization of ε-caprolactam. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Main products and kinetics of the thermal degradation of polyamides. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model. (2020). MDPI. Retrieved January 23, 2026, from [Link]
-
Purification of ε-caprolactam by means of a new dry-sweating technique. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Phosphorus Pentasulfide (P4S10). (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (n.d.). Encyclopedia.pub. Retrieved January 23, 2026, from [Link]
-
Picking a recrystallization solvent? : r/chemhelp. (2019). Reddit. Retrieved January 23, 2026, from [Link]
-
Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. (n.d.). RJ Wave. Retrieved January 23, 2026, from [Link]
-
Determination of impurities in industrial caprolactam produced from toluene by SPME and GC–MS. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journals. Retrieved January 23, 2026, from [Link]
-
Phosphorus Pentasulfide (P4S10). (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Method for producing high-purity caprolactam. (n.d.). European Patent Office. Retrieved January 23, 2026, from [Link]
-
Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(N-vinylcaprolactam) Utilizing Hydrophilic and Hydrophobic Monomers. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Caprolactam - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved January 23, 2026, from [Link]
-
How to select the best solvent or re crystallization? (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
-
ɛ-Caprolactamium Hydrogen Sulfate: An Ionic Liquid Used for Decades in the Large-Scale Production of ɛ-Caprolactam. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 23, 2026, from [Link]
-
Optimization of reaction time (a), optimization of reaction temperature (b), optimization of initiators (c), optimization of crosslinker (d), optimization of acrylamide and acrylic acid ratio (e), optimization of acrylic acid and acrylamide ratio (f), optimization of sodium alginate and sericin ratio (g). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
(PDF) Use of Lawesson's Reagent in Organic Syntheses. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Thiocaprolactam | C6H11NS | CID 3003736. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Thin-layer Chromatography-Nuclear Magnetic Resonance Spectroscopy - A Versatile Tool for Pharmaceutical and Natural Products Analysisa. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
Sources
- 1. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
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- 4. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. US3882102A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Chromatography-Free Purification of Thioamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatography-free purification of thioamides. This guide is designed for researchers, scientists, and drug development professionals who are seeking efficient and scalable alternatives to chromatographic separation for isolating thioamide compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to troubleshoot common issues and optimize your purification strategies.
Thioamides are crucial isosteres of amides, finding applications in medicinal chemistry, peptide science, and materials science due to their unique physicochemical properties.[1] However, their synthesis, often employing aggressive thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), can result in complex crude mixtures.[2] While chromatography is a powerful tool, it can be costly, time-consuming, and difficult to scale. This guide focuses on robust, chromatography-free methods such as recrystallization, liquid-liquid extraction, and precipitation.
Core Principles of Chromatography-Free Purification
Understanding the "why" behind each technique is critical for effective troubleshooting. The choice of method hinges on the distinct properties of thioamides compared to their corresponding amides and potential impurities.
-
Enhanced Acidity and Hydrogen Bonding: The N-H protons of a thioamide are significantly more acidic than those of an amide.[3] Thioamide N-H groups are also better hydrogen bond donors, while the thiocarbonyl sulfur is a weaker hydrogen bond acceptor compared to an amide oxygen.[3] These properties are fundamental to designing effective liquid-liquid extraction and selective precipitation protocols.
-
Solubility Profile: The replacement of oxygen with the larger, more polarizable sulfur atom alters the molecule's polarity and solubility.[3] This difference is the cornerstone of purification by recrystallization, where a solvent system is chosen to maximize the solubility of the thioamide at high temperatures and minimize it at low temperatures, leaving impurities behind in the mother liquor.
-
Chemical Stability: Thioamides can be susceptible to degradation, particularly under strongly acidic conditions which can cause chain scission adjacent to the thioamide bond.[4][5] This sensitivity must be considered during acid-base extractions and workup procedures.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
1. Recrystallization Issues
Recrystallization is often the most effective method for obtaining high-purity crystalline thioamides. Success depends almost entirely on solvent selection.
Q: My thioamide product is an "oil" and will not crystallize. What should I do?
A: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.
-
Causality: This typically occurs when the solute's solubility is too high in the chosen solvent, or when the solution is cooled too rapidly. The presence of impurities can also inhibit crystal formation by disrupting the lattice.
-
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil fully dissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Then, allow the solution to cool to room temperature very slowly, followed by further cooling in an ice bath or refrigerator. Insulation (e.g., wrapping the flask in glass wool) can promote slow cooling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid thioamide, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the Solvent System: Your solvent may be too good. Add a miscible "anti-solvent" (one in which your thioamide is poorly soluble) dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Q: The purity of my recrystallized thioamide is still low. How can I improve it?
A: Low purity after recrystallization indicates that impurities are co-precipitating with your product.
-
Causality: This can happen if the impurities have a similar solubility profile to your thioamide or if they are trapped within the crystal lattice (occlusion) due to rapid crystal growth.
-
Solutions:
-
Perform a Second Recrystallization: A subsequent recrystallization from the same or a different solvent system can significantly improve purity.
-
Optimize the Solvent: The ideal recrystallization solvent should dissolve the thioamide well when hot but poorly when cold, while dissolving the impurities well at all temperatures (so they remain in the mother liquor) or very poorly at all temperatures (so they can be filtered out of the hot solution).
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use charcoal sparingly, as it can also adsorb your product.
-
Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot gravity filtration to remove them before allowing the filtrate to cool.
-
2. Liquid-Liquid Extraction (LLE) Issues
LLE is excellent for removing water-soluble or acid/base-reactive impurities, such as byproducts from thionating agents.
Q: I'm performing an aqueous workup after thionation with Lawesson's reagent, and a persistent emulsion has formed. How can I break it?
A: Emulsions are colloidal suspensions of one liquid in another, stabilized by impurities, and are common in crude reaction mixtures.
-
Causality: Finely divided solids or amphiphilic byproducts from the reaction can stabilize the interface between the organic and aqueous layers, preventing separation.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to destabilize the emulsion and break up the droplets.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.
-
Filtration: Filter the entire emulsion through a pad of Celite® or glass wool. This can physically disrupt the droplets and break the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent (e.g., diethyl ether or ethyl acetate) can sometimes alter the phase properties enough to resolve the emulsion.
-
Q: How can I effectively remove phosphorus-containing byproducts from Lawesson's reagent or P₄S₁₀ without chromatography?
A: These byproducts are often acidic and can be removed with a basic wash. However, a more robust method has been proposed for reactions using Lawesson's reagent.[6]
-
Causality: The phosphorus-containing byproducts are polar and can be hydrolyzed to phosphoric acids or their derivatives.
-
Solutions:
-
Basic Wash: Perform multiple washes of the organic layer with a dilute aqueous base such as 1 M NaOH, NaHCO₃, or Na₂CO₃ solution. This will deprotonate the acidic byproducts, making them water-soluble. Be cautious if your thioamide has base-sensitive functional groups.
-
Ethylene Glycol Treatment: An efficient workup involves treating the reaction mixture with ethylene glycol, which reacts with phosphorus byproducts to form soluble species that can be easily washed away, often avoiding the need for chromatography entirely.[6]
-
Precipitation/Filtration: In some cases, byproducts may precipitate upon addition of a co-solvent. The crude mixture can be diluted with a solvent like dichloromethane, and the insoluble phosphorus byproducts can be removed by filtration before further workup.
-
Workflow Diagram: Selecting a Purification Strategy
This diagram provides a logical decision-making process for choosing the appropriate chromatography-free purification method.
Caption: Decision tree for selecting a chromatography-free purification method.
Frequently Asked Questions (FAQs)
Q: My thioamide appears to be degrading during an acid-base workup. What are the stability limitations?
A: Thioamides can be sensitive to strong acids. The thiocarbonyl sulfur is nucleophilic and can participate in intramolecular cyclization with an adjacent activated carbonyl group, leading to chain scission.[5] This is a known issue during peptide synthesis when using strong acids like trifluoroacetic acid (TFA) for cleavage from a resin.[4][5] For purification, it is advisable to use milder acidic conditions (e.g., dilute HCl, citric acid) and minimize exposure time. If your molecule is particularly sensitive, avoid acidic washes altogether and rely on recrystallization or neutral extractions.
Q: Can I use an acid-base extraction to purify my primary or secondary thioamide?
A: Yes, this can be a very powerful technique. The N-H proton of a primary or secondary thioamide is significantly more acidic (pKa ≈ 15-17) than the corresponding amide (pKa ≈ 21-25).[3] This means you can selectively deprotonate the thioamide with a moderately strong base that will not deprotonate a corresponding amide impurity.
-
Mechanism: By washing the organic solution with an appropriate aqueous base (e.g., 1 M NaOH), the thioamide is converted to its conjugate base (a thio-enolate), which is water-soluble. The organic layer, now containing non-acidic impurities (like unreacted starting amide), can be separated and discarded. The aqueous layer is then re-acidified (e.g., with 1 M HCl) to precipitate the pure thioamide, which can be collected by filtration or extracted back into an organic solvent.
Experimental Protocols
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude thioamide in 0.5 mL of various solvents (see table below) at room temperature and upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: Place the crude thioamide in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating (e.g., on a hot plate) and swirling until the solid is just completely dissolved. Do not add excessive solvent, as this will reduce your yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good for moderately polar thioamides. Often used in a solvent/anti-solvent pair with water. |
| Methanol | 65 | 6.6 | Similar to ethanol but more polar; can lead to higher solubility. |
| Isopropanol | 82 | 4.3 | Less polar than ethanol; good for less polar thioamides. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent for a wide range of polarities. |
| Toluene | 111 | 2.4 | Excellent for non-polar aromatic thioamides. High boiling point allows for a large temperature gradient. |
| Hexanes / Heptane | 69 / 98 | 0.0 | Often used as an anti-solvent or for precipitating non-polar compounds. |
| Dichloromethane | 40 | 3.4 | Low boiling point makes it easy to remove, but the small temperature range can be a disadvantage. |
This protocol assumes the main impurity is the starting amide, which is less acidic.
Caption: Workflow for purification of an acidic thioamide via acid-base extraction.
References
-
Hansen, T. N., & Olsen, C. A. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
-
Mitchell, N. J., & Moody, T. S. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Molecules, 25(4), 895. [Link]
-
VanVeller, B., et al. (n.d.). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Walters, C. R., et al. (2021). Incorporating Thioamides into Proteins by Native Chemical Ligation. Methods in Molecular Biology, 2341, 103–133. [Link]
-
Shaaban, M. R., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. [Link]
-
VanVeller, B., et al. (2022). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 87(10), 6511–6519. [Link]
-
Jesberger, M., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3535. [Link]
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Stability issues of Hexahydro-2H-azepine-2-thione under acidic/basic conditions
Welcome to the technical support center for Hexahydro-2H-azepine-2-thione (ε-thiocaprolactam). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use.
Introduction to the Stability of this compound
This compound, a seven-membered thiolactam, is a valuable building block in organic synthesis. However, like its lactam analog (ε-caprolactam), its thioamide functional group is susceptible to hydrolysis under both acidic and basic conditions. Understanding the factors that influence its stability is crucial for designing robust experimental protocols and ensuring the integrity of your results. This guide will delve into the mechanisms of its degradation, provide practical advice for minimizing it, and offer methods for its detection.
Frequently Asked Questions (FAQs)
General Stability
Q1: How stable is this compound in aqueous solutions?
A1: this compound exhibits moderate stability in neutral aqueous solutions at room temperature. However, its stability is significantly compromised under acidic or basic conditions, leading to hydrolysis. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.[1][2][3] Medium-sized lactam rings, such as the seven-membered ring in this compound, are generally less susceptible to hydrolysis compared to strained systems like β-lactams.[1][2]
Q2: What are the primary degradation products of this compound hydrolysis?
A2: The primary product of hydrolysis is 6-aminocaproic thioacid. Under strongly acidic or basic conditions, this intermediate may further degrade. For instance, the thioacid could be hydrolyzed to 6-aminocaproic acid and hydrogen sulfide.
Q3: How does the stability of this compound compare to its oxygen analog, ε-caprolactam?
A3: Thioamides are generally more susceptible to hydrolysis than amides. Therefore, this compound is expected to be less stable than ε-caprolactam under similar hydrolytic conditions. The carbon of the thiocarbonyl group is more electrophilic than the carbonyl carbon of a lactam, making it more prone to nucleophilic attack.
Acidic Conditions
Q4: What is the mechanism of acid-catalyzed hydrolysis of this compound?
A4: The acid-catalyzed hydrolysis proceeds via protonation of the thiocarbonyl sulfur atom, which enhances the electrophilicity of the carbon atom. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amino group result in the ring-opened product, 6-aminocaproic thioacid.[3][4][5]
Visualizing Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis pathway.
Basic Conditions
Q5: What is the mechanism of base-catalyzed hydrolysis of this compound?
A5: Under basic conditions, a hydroxide ion acts as a nucleophile and directly attacks the electrophilic thiocarbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the C-N bond and the formation of the ring-opened product, the 6-aminocaproate thioacid anion.[6]
Visualizing Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Inconsistent reaction yields or unexpected side products. | Degradation of the starting material. | Verify the purity of your this compound before use. Use analytical techniques like HPLC or NMR to check for the presence of hydrolysis products. Store the compound in a cool, dry, and inert atmosphere to prevent degradation during storage. |
| Reaction mixture changes color or a foul odor (rotten eggs) is detected. | Formation of hydrogen sulfide (H₂S). | This indicates significant degradation of the thiolactam, likely through hydrolysis of the thioacid intermediate. Work in a well-ventilated fume hood. Consider adjusting your reaction conditions to be milder (lower temperature, less extreme pH) to minimize this decomposition pathway. |
| Difficulty in isolating the desired product from the reaction mixture. | Presence of water-soluble hydrolysis byproducts. | The hydrolysis product, 6-aminocaproic thioacid, is polar and may complicate purification. Employ extraction techniques with appropriate pH adjustments to separate the desired product from the acidic or basic byproducts. For example, neutralizing the solution might precipitate your desired product if it is less soluble at that pH. |
| Chromatographic analysis (TLC, HPLC) shows streaking or multiple unexpected spots. | On-plate/on-column degradation or presence of impurities. | The stationary phase (e.g., silica gel) can be acidic and may cause degradation of sensitive compounds.[7] Consider using a different stationary phase (e.g., alumina or a polymer-based reverse-phase column). For TLC, adding a small amount of a volatile base like triethylamine to the eluent can help neutralize the silica gel. For HPLC, ensure your mobile phase is compatible with the stability of your compound.[8] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound under specific conditions.
Objective: To quantify the degradation of this compound over time at a given pH and temperature.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate buffer for neutral, acetate buffer for acidic, borate buffer for basic)
-
HPLC-grade water and acetonitrile
-
Formic acid or phosphoric acid (for mobile phase acidification)[8]
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of this compound in the desired buffer solution to a specific concentration.
-
Incubation: Maintain the sample solution at a constant temperature.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution. Quench any further reaction by diluting the aliquot in the mobile phase.
-
HPLC Analysis: Inject the standards and the time-point samples onto the HPLC system. A suitable mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[8] Monitor the elution at a wavelength where the thiolactam has significant absorbance.
-
Data Analysis: Construct a calibration curve from the standards. Quantify the concentration of this compound remaining at each time point. Plot the concentration versus time to determine the degradation kinetics.
Workflow for Stability Testing
Caption: General workflow for stability assessment.
References
-
Chad's Prep. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]
-
NIST. (n.d.). 2H-Azepin-2-one, hexahydro-1-methyl-. NIST Chemistry WebBook. [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. [Link]
-
SIELC Technologies. (2018, May 16). 2-Azepinethione, hexahydro-, (Z)-. [Link]
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Bracher, P. J., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41, 399–412. [Link]
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Hipkin, J., & Satchell, D. P. N. (1965). The spontaneous and acid-catalysed hydrolysis of thiolcarboxylic acids. Tetrahedron, 21(4), 835–842. [Link]
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SciSpace. (n.d.). Seven-Membered Rings. [Link]
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OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
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Chemistry Tutor. (2019, December 20). Hydrolysis of thio-acetal: Three different strategies to get back the carbonyl group. YouTube. [Link]
-
PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
National Institutes of Health. (2024, February 8). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. [Link]
-
ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. [Link]
-
ResearchGate. (2025, August 6). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]
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MDPI. (n.d.). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. [Link]
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National Institutes of Health. (n.d.). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. [Link]
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Chemistry LibreTexts. (2024, April 3). 7.12: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
Canadian Science Publishing. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. [Link]
-
Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]
-
Springer. (2025, August 5). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. [Link]
-
Sci-Hub. (2012). ChemInform Abstract: Synthesis of 4‐Azepanones and Heteroaromatic‐Fused Azepines. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
-
PubMed. (n.d.). Characterization of the Caprolactam Degradation Pathway in Pseudomonas Jessenii Using Mass Spectrometry-Based Proteomics. [Link]
-
ResearchGate. (2025, August 6). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. [Link]
-
Johns Hopkins University. (1992). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. [Link]
-
PubMed. (n.d.). Factors affecting the rate of hydrolysis of starch in food. [Link]
-
ResearchGate. (2025, August 6). The kinetics and mechanism of acid catalysed hydrolysis of lactams. [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of seven- and eight-membered rings by radical strategies. [Link]
-
PharmaTutor. (n.d.). Oxidative Degradation Kinetic Study of Thiocolchicoside using Stability Indicating High Performance Thin Layer Chromatographic Method. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
PubMed. (1991, January). [Stability of beta-lactamase inhibitors and beta-lactam antibiotics in parenteral formulations as well as in body fluids and tissue homogenates. Comparison of sulbactam, clavulanic acid, ampicillin and amoxicillin]. [Link]
-
ACS Publications. (n.d.). ACS Applied Polymer Materials Ahead of Print. [Link]
-
PubMed. (2018, May 15). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. [Link]
-
Pearson. (2024, September 4). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
ResearchGate. (2024, January 1). Seven-membered ring systems. [Link]
-
ARC Journals. (n.d.). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. [Link]
-
ChemSynthesis. (2025, May 20). 1,3-dihydro-2H-azepine-2-thione. [Link]
-
Semantic Scholar. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
-
化源网. (2025, September 25). Hexahydro-1-methyl-2H-azepine-2-thione结构式. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Thiolactam Synthesis: Lawesson's Reagent vs. Phosphorus Pentasulfide
Introduction: The Critical Role of Thiolactams and the Thionation Challenge
Thiolactams, the sulfur analogs of lactams, are pivotal structural motifs in medicinal chemistry and organic synthesis. Their unique electronic and steric properties make them valuable as synthetic intermediates and as core components of pharmacologically active molecules, including enzyme inhibitors and antibacterial agents. The most direct and common route to a thiolactam is the thionation of its corresponding lactam precursor. This transformation, which involves the replacement of a carbonyl oxygen atom with a sulfur atom, is dominated by two key reagents: the traditional, inorganic powerhouse, phosphorus pentasulfide (P₄S₁₀), and the more modern, milder organosulfur compound, Lawesson's Reagent (LR).
For researchers in discovery and development, selecting the appropriate thionating agent is a critical decision that impacts reaction efficiency, substrate compatibility, yield, and purification complexity. This guide provides an in-depth, objective comparison of Lawesson's Reagent and phosphorus pentasulfide, grounded in mechanistic principles and experimental data, to empower scientists to make informed decisions for their specific synthetic challenges.
Part 1: The Heart of the Reaction - A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount to troubleshooting and optimizing any chemical transformation. The pathways for LR and P₄S₁₀ differ significantly, which dictates their respective reactivity profiles and ideal use cases.
Lawesson's Reagent (LR): A Controlled, Wittig-like Pathway
Lawesson's Reagent itself is a stable dimer. The key to its reactivity lies in its behavior in solution, where it exists in a crucial equilibrium with its monomeric, highly reactive dithiophosphine ylide.[1][2][3][4] This monomer is the workhorse of the thionation.
The mechanism is a well-accepted two-step process that bears a strong resemblance to the Wittig reaction.[1][3]
-
[2+2] Cycloaddition: The electron-rich sulfur of the dithiophosphine ylide attacks the electrophilic carbonyl carbon of the lactam, while the carbonyl oxygen attacks the electrophilic phosphorus atom. This occurs in a concerted fashion to form a transient, four-membered thiaoxaphosphetane intermediate.[1][3][4]
-
Cycloreversion: This intermediate rapidly collapses in a retro-[2+2] cycloreversion. This step is the rate-determining stage of the reaction.[3] The immense thermodynamic driving force is the formation of a very stable phosphorus-oxygen double bond (P=O) in the byproduct, which propels the reaction to completion, yielding the desired thiolactam.[1]
Caption: Mechanism of Lactam Thionation using Lawesson's Reagent.
Phosphorus Pentasulfide (P₄S₁₀): A Heterogeneous, Brute-Force Approach
Phosphorus pentasulfide exists as a stable, cage-like structure with an adamantane framework. Unlike Lawesson's Reagent, it has very poor solubility in most common organic solvents, meaning reactions are often performed as heterogeneous slurries.[1] This physical characteristic is a primary reason why P₄S₁₀ reactions typically demand higher temperatures (e.g., refluxing high-boiling solvents like toluene or xylene) to achieve a sufficient reaction rate.[1][5][6]
The precise mechanism is less defined than that of LR but is believed to involve the direct interaction of the P₄S₁₀ cage with the carbonyl oxygen. The reaction can be envisioned as a series of nucleophilic attacks by the carbonyl oxygen onto the phosphorus centers and subsequent rearrangements that ultimately replace the oxygen with sulfur. This process can be complex and may involve partially sulfurized intermediates.
Caption: Simplified Mechanism of Lactam Thionation using P₄S₁₀.
Part 2: Performance Head-to-Head - A Comparative Analysis
The choice between LR and P₄S₁₀ hinges on a balance of reactivity, experimental conditions, and practical considerations like workup and safety.
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) | Field Insights & Rationale |
| Solubility | Good solubility in common organic solvents (THF, Toluene, Dioxane).[1][7] | Poorly soluble; reactions are often heterogeneous slurries. | Causality: LR's organic substituents (p-methoxyphenyl groups) confer solubility, enabling homogeneous reactions at lower temperatures. P₄S₁₀'s inorganic, cage-like structure limits its solubility. |
| Reaction Temp. | Mild to moderate (Room temp. to ~80 °C).[1] | High (Typically reflux in toluene or xylene, >110 °C).[1][5] | Causality: Homogeneous LR reactions proceed efficiently at lower temperatures. The poor solubility and lower reactivity of P₄S₁₀ necessitate high thermal energy to drive the reaction. |
| Selectivity | Generally higher. The reactivity order (Amide > Ketone > Ester) allows for chemoselective thionation in multifunctional molecules.[1][2][6] | Generally lower. High temperatures can lead to side reactions and decomposition of sensitive functional groups. | Causality: The milder conditions used with LR preserve sensitive functional groups that would not survive refluxing with P₄S₁₀. |
| Byproducts | Organophosphorus byproduct, ArP(=S)=O. | Inorganic phosphorus oxysulfides. | Self-Validation: The nature of the byproduct directly impacts the purification strategy, a key consideration in process development. |
| Workup/Purification | Often requires column chromatography to remove the soluble byproduct.[8][9] | Byproducts can often be removed by aqueous workup (quenching) and filtration. A modified P₄S₁₀/HMDO system yields byproducts removable by simple filtration.[8][9] | Trustworthiness: A simplified workup is a significant advantage. The P₄S₁₀/HMDO method is particularly attractive as it combines the low cost of P₄S₁₀ with a purification profile superior to that of LR.[8][9] |
| Safety & Handling | Unpleasant odor.[10] Water-reactive, produces toxic H₂S gas.[11][12] Toxic and irritant.[13] | Extremely unpleasant odor (rotten eggs) upon hydrolysis.[10] Vigorously water-reactive, producing highly toxic and flammable H₂S gas.[14] Flammable solid.[14] | Expertise: Both reagents require handling in a well-ventilated fume hood with appropriate PPE. P₄S₁₀'s reaction with water is particularly vigorous and must be managed with extreme care, especially during quenching. |
Part 3: From Theory to Practice - Experimental Protocols
The following protocols are representative procedures. Researchers should always first perform reactions on a small scale to optimize conditions for their specific substrate.
General Experimental Workflow
Caption: A Standard Workflow for Thiolactam Synthesis.
Protocol 1: Thionation using Lawesson's Reagent (LR)
This protocol is advantageous for thermally sensitive substrates due to its milder conditions.
-
Materials:
-
Starting Lactam (1.0 eq)
-
Lawesson's Reagent (0.5 - 0.6 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting lactam (1.0 eq) and anhydrous toluene (or THF) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add Lawesson's Reagent (0.55 eq) to the solution in one portion. Rationale: Using a slight excess of one thionating equivalent (LR provides two) ensures complete conversion.
-
Reaction: Heat the reaction mixture to 80 °C (for toluene) or reflux (~66 °C for THF) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench unreacted reagent and acidic species.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying & Concentration: Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the thiolactam from the organophosphorus byproduct.
-
Protocol 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
This protocol is a cost-effective choice for robust, less-sensitive substrates.
-
Materials:
-
Starting Lactam (1.0 eq)
-
Phosphorus Pentasulfide (0.5 eq, based on P₂S₅ formula)
-
Anhydrous Toluene
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Setup: To a flame-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and N₂/Ar inlet, add the starting lactam (1.0 eq) and anhydrous toluene.[5][15]
-
Reagent Addition: Add phosphorus pentasulfide (0.5 eq) portion-wise to the stirred suspension. Rationale: Portion-wise addition helps control the initial exotherm.
-
Reaction: Heat the heterogeneous mixture to reflux and maintain vigorous stirring.[5][15]
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often slower and may require several hours to overnight.
-
Workup (Critical Step): Cool the flask in an ice bath to 0-5 °C. UNDER VIGOROUS STIRRING and in a well-ventilated fume hood , VERY SLOWLY and CAREFULLY quench the reaction by adding ice-cold water dropwise. This step is highly exothermic and releases large volumes of toxic H₂S gas.[5][15]
-
Basification & Extraction: Once the quench is complete, slowly add saturated NaHCO₃ solution until the aqueous layer is basic. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product is often purer than with LR. If necessary, purify by recrystallization or flash column chromatography.
-
Conclusion and Recommendations
Both Lawesson's Reagent and phosphorus pentasulfide are effective reagents for the synthesis of thiolactams, each with a distinct profile of advantages and disadvantages.
-
Choose Lawesson's Reagent for:
-
Sensitive Substrates: When the lactam contains delicate functional groups that are incompatible with high temperatures or harsh acidic conditions.
-
Improved Predictability: Its homogeneous nature and well-defined mechanism often lead to cleaner reactions and more predictable outcomes.
-
Small to Medium Scale Synthesis: When the cost of the reagent and the need for chromatographic purification are not prohibitive.
-
-
Choose Phosphorus Pentasulfide for:
-
Large-Scale and Cost-Driven Projects: P₄S₁₀ is significantly cheaper, making it the reagent of choice for industrial applications.
-
Robust Substrates: When the starting material is thermally stable and lacks sensitive functional groups.
-
Simplified Workup is a Priority: Especially when using the P₄S₁₀/HMDO variant, the ability to avoid chromatography is a major process advantage.[8][9]
-
Ultimately, the optimal choice is dictated by the specific chemistry at hand. By understanding the underlying mechanisms and practical considerations detailed in this guide, researchers can confidently select the right tool for the job, accelerating their path to novel and valuable thio-containing molecules.
References
-
Beilstein Journal of Organic Chemistry. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. [Link]
-
LabCoatz. (2023). Making Phosphorus Pentasulfide and Lawesson's Reagent: Useful (And Stinky) Thionating Agents. YouTube. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Ozturk, T., Ertas, E., & Mert, O. (2010). A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 110(6), 3419-3478. [Link]
-
Shaik, F., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
-
Abellán, V., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7049-7061. [Link]
-
Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. [Link]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]
-
National Center for Biotechnology Information. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. [Link]
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A Comparative Guide to Thionating Agents for the Synthesis of ε-Thiocaprolactam
For Researchers, Scientists, and Drug Development Professionals
The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic synthesis, yielding thioamides and thiolactams that are pivotal intermediates in the development of pharmaceuticals and agrochemicals.[1] ε-Thiocaprolactam, the thionated analogue of ε-caprolactam, is a valuable building block for the synthesis of various sulfur-containing heterocyclic compounds. This guide provides a comprehensive comparative analysis of common thionating agents for the synthesis of ε-thiocaprolactam from ε-caprolactam, offering insights into their performance, mechanistic pathways, and practical considerations to aid in reagent selection and experimental design.
Introduction to Thionation and the Significance of ε-Thiocaprolactam
Thionation, the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S), imparts unique chemical properties to the molecule. Thioamides and thiolactams exhibit distinct reactivity compared to their amide and lactam counterparts, making them versatile synthons. ε-Thiocaprolactam, in particular, serves as a precursor to a variety of bioactive molecules and materials.
Comparative Analysis of Thionating Agents
The choice of thionating agent is critical and depends on factors such as substrate reactivity, desired yield, reaction conditions, and ease of purification. Here, we compare three widely used thionating agents: Lawesson's Reagent (LR), Phosphorus Pentasulfide (P4S10), and the more modern Curphey's Reagent (a combination of P4S10 and hexamethyldisiloxane).
| Thionating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Lawesson's Reagent (LR) | Toluene or THF, reflux or room temperature | Mild and convenient, often gives high yields with shorter reaction times compared to P4S10.[1][2] | Can be difficult to remove byproducts, unpleasant odor, unstable at temperatures above 110°C.[1] |
| Phosphorus Pentasulfide (P4S10) | High-boiling solvents (e.g., xylene, pyridine), reflux | Robust and can withstand high temperatures.[1] | Often requires harsh conditions, an excess of reagent, and long reaction times, leading to lower yields and more side products.[1] |
| Curphey's Reagent (P4S10/HMDSO) | Dichloromethane or other organic solvents, room temperature to reflux | High yields, often superior to LR. Byproducts are easily removed by hydrolytic workup, avoiding chromatography.[3] | Requires the use of two reagents. |
Mechanistic Insights: The Action of Lawesson's Reagent
Lawesson's reagent is proposed to function through a dissociative mechanism. The dimeric structure of LR is in equilibrium with a highly reactive monomeric dithiophosphine ylide. This monomer reacts with the carbonyl group of the caprolactam in a [2+2] cycloaddition to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired thiocaprolactam and a stable phosphorus-oxygen byproduct.[2]
Caption: Mechanism of thionation using Lawesson's Reagent.
Experimental Protocols
Protocol 1: Thionation of a Lactam using Lawesson's Reagent
This protocol is a representative procedure for the thionation of a lactam using Lawesson's reagent in a readily available solvent at room temperature.
Materials:
-
Lactam (e.g., ε-caprolactam)
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
Petroleum ether and ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents relative to the lactam) in anhydrous THF.
-
In a separate flask, dissolve the lactam (1 equivalent) in anhydrous THF.
-
Add the lactam solution to the Lawesson's reagent solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is often complete within 30 minutes to a few hours.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Perform an aqueous work-up by adding water to the residue and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether:ethyl acetate) to obtain the pure thiolactam. A yield of approximately 86% can be expected for a similar amide.[4]
Protocol 2: Thionation of a Lactam using Curphey's Reagent (P4S10/HMDSO)
This protocol describes a more modern and efficient method for thionation that often provides high yields and simplifies purification.[3]
Materials:
-
Lactam (e.g., ε-caprolactam)
-
Phosphorus Pentasulfide (P4S10)
-
Hexamethyldisiloxane (HMDSO)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of the lactam (1 equivalent) and phosphorus pentasulfide (0.25-0.5 equivalents) in anhydrous dichloromethane, add hexamethyldisiloxane (2-4 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction mixture by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thiolactam, which is often of high purity. Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for thionation using Curphey's Reagent.
Conclusion and Recommendations
For the synthesis of ε-thiocaprolactam, both Lawesson's reagent and Curphey's reagent (P4S10/HMDSO) represent effective choices. While Lawesson's reagent is a well-established and mild reagent, the purification of the product can be challenging. For cleaner reactions and a more straightforward work-up, Curphey's reagent is highly recommended, often providing comparable or superior yields. The use of microwave irradiation can further accelerate these reactions and improve efficiency. The selection of the optimal thionating agent will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and available equipment.
References
- Curphey, T. J. Thionation of esters and lactones with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 2002, 67(18), 6461-6473.
-
Curphey, T. J. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed, 2002 . [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic letters, 8(8), 1625–1628.
- Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473.
- Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionation using a P4S10-Pyridine Complex in Acetonitrile. The Journal of Organic Chemistry, 76(6), 1546–1553.
- Pathak, U., Pandey, L. K., & Tank, R. (2008). A novel, simple and convenient thionation protocol for carbonyl compounds with the system PSCl3/H2O/Et3N. The Journal of Organic Chemistry, 73(7), 2890–2893.
- Varma, R. S., & Kumar, D. (1999). A convenient synthesis of thioamides from amides using Lawesson's reagent under solvent-free conditions. Organic Letters, 1(5), 697-700.
- Ghosh, T., Si, A., & Misra, A. K. (2020). Facile Transformation of Amides to Thioamides Using Lawesson's Reagent. ACS Omega, 5(30), 18995–19002.
- Belleau, B., & Snieckus, V. (1966). The action of P4S10 on N-substituted amides. A new synthesis of 1,4-dithiins. Tetrahedron Letters, 7(41), 5037-5041.
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
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- 4. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Caprolactam and its Thio-Analogue, Hexahydro-2H-azepine-2-thione
In the landscape of synthetic chemistry and materials science, cyclic amides (lactams) and their sulfur-containing counterparts (thiolactams) serve as fundamental building blocks. Caprolactam, the precursor to Nylon 6, is a cornerstone of the polymer industry, while its thio-analogue, Hexahydro-2H-azepine-2-thione, is a valuable intermediate in organic synthesis, particularly in the formation of compounds with unique biological and chemical properties.[1][2] Understanding the distinct spectroscopic signatures of these two molecules is paramount for researchers in reaction monitoring, quality control, and structural elucidation.
This guide provides an in-depth spectroscopic comparison of caprolactam and this compound, leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the causal relationships between their structural differences—specifically the substitution of a carbonyl oxygen with a sulfur atom—and the resulting spectral shifts, offering field-proven insights for their unambiguous identification.
Molecular Structures and Key Differences
The primary distinction between caprolactam and this compound lies in the exocyclic group: an amide C=O in the former and a thioamide C=S in the latter. This substitution has profound effects on the electronic environment, bond polarities, and vibrational energies within the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei.[3] The substitution of oxygen with the less electronegative but more polarizable sulfur atom induces significant and predictable shifts in the NMR spectra.
¹³C NMR Spectroscopy
The most dramatic difference is observed in the chemical shift of the carbonyl vs. thiocarbonyl carbon.
| Compound | C=O / C=S (ppm) | Cα (to N) (ppm) | Other CH₂ (ppm) |
| Caprolactam | ~179-180 | ~42 | ~23-37 |
| This compound | ~200-210 | ~50 | ~26-31 |
-
Thiocarbonyl Carbon (C=S): The carbon of the thioamide group in this compound is significantly deshielded, appearing approximately 20-30 ppm downfield compared to the carbonyl carbon of caprolactam.[4] This is a hallmark of thioamides and is attributed to the electronic properties and lower energy of the π* orbital of the C=S bond compared to the C=O bond.[5]
-
Alpha-Carbons (Cα): The methylene carbon adjacent to the nitrogen (Cα) also experiences a downfield shift in the thio-analogue, albeit less pronounced. This reflects the altered electronic influence of the thioamide group on the rest of the ring.
¹H NMR Spectroscopy
The proton spectra also show distinct differences, particularly for the protons on the carbons alpha to the nitrogen and the N-H proton itself.
| Compound | N-H (ppm) | Hα (to N) (ppm) | Other CH₂ (ppm) |
| Caprolactam | ~7.5 | ~3.2 | ~1.5-2.4 |
| This compound | ~9.0 | ~3.6 | ~1.7-2.7 |
-
N-H Proton: The thioamide N-H proton is more acidic and thus more deshielded, appearing further downfield than the amide N-H proton.[4] This increased acidity is a known characteristic of thioamides.
-
Alpha-Protons (Hα): The methylene protons adjacent to the nitrogen are shifted downfield in the thio-analogue, consistent with the trends observed in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies.[6] The difference between a C=O and a C=S bond provides a clear and diagnostic distinction.[7]
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | C=S Stretch related (cm⁻¹) |
| Caprolactam | ~3200-3400 | ~1650-1680 | N/A |
| This compound | ~3100-3300 | N/A | ~1120 (±20) & ~700-800 |
-
Amide I Band (C=O Stretch): Caprolactam exhibits a strong, characteristic absorption band between 1650-1680 cm⁻¹, which is attributed to the C=O stretching vibration (Amide I band).[8] This is completely absent in the spectrum of its thio-analogue.
-
Thioamide Bands (C=S character): Identifying a pure "C=S stretch" is complex because the C=S vibration is heavily coupled with other vibrations, such as C-N stretching and N-H bending.[7] Instead of a single strong band analogous to the C=O stretch, thioamides display several characteristic bands. A significant band with C=S character appears around 1120 cm⁻¹.[4] Another key region is between 700-800 cm⁻¹, which is also associated with vibrations having significant C-S single-bond character.[7] The comparison of spectra between an amide and its thio-analogue is often challenging because the changes are so comprehensive.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule.[3] While both compounds have similar ring structures, their fragmentation pathways differ due to the presence of oxygen versus sulfur.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| Caprolactam | 113.16 | Loss of CO (m/z 28), McLafferty-type rearrangements, cleavage of the ring leading to acylium ions.[9][10] |
| This compound | 129.22 | Loss of H₂S (m/z 34), loss of CS (m/z 44), cleavage adjacent to the thioamide group.[11] |
-
Molecular Ion: The molecular ion peak will be clearly different, reflecting their distinct molecular weights (113.16 for caprolactam vs. 129.22 for the thio-analogue).
-
Characteristic Neutral Losses: A key diagnostic in the fragmentation of the thio-analogue is the potential neutral loss of hydrogen sulfide (H₂S), a fragmentation pathway not available to caprolactam.[11] Conversely, caprolactam fragmentation is often characterized by the loss of carbon monoxide (CO).[9] The cleavage of the β-lactam ring is a common and primary fragmentation observed in the low energy activated CID spectrum of most β-lactams.[12]
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The replacement of oxygen with sulfur significantly alters these transitions.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Caprolactam | ~220 | Low | n → π |
| This compound | ~265 | Moderate | n → π |
-
Bathochromic Shift: The thioamide group in this compound causes a significant bathochromic (red) shift in the absorption maximum (λmax) compared to the amide in caprolactam.[4] The n → π* transition for the thioamide occurs at a much longer wavelength (~265 nm) than for the corresponding amide (~220 nm).[4] This is because the π* molecular orbital of a thioamide is lower in energy than that of an amide.[5] This pronounced shift makes UV-Vis spectroscopy a simple and effective method for distinguishing between these two compounds.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.
General Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and which does not have interfering signals in the spectral region of interest. For NMR, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. For UV-Vis, a spectroscopic grade solvent like acetonitrile or ethanol is suitable.
-
Concentration: For NMR, prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent. For UV-Vis, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
Spectroscopic Analysis Workflow
Step-by-Step Methodologies
-
NMR Spectroscopy:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in an NMR tube.
-
Acquire ¹H and ¹³C spectra on a Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).[13]
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and identify the chemical shifts and multiplicities.
-
-
IR Spectroscopy (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
-
Mass Spectrometry (Electron Impact - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).[3]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
-
-
UV-Vis Spectroscopy:
-
Calibrate the spectrophotometer with a blank solution (the pure solvent).
-
Fill a quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Record the absorbance value at λmax.
-
Conclusion
The substitution of the carbonyl oxygen in caprolactam with a sulfur atom to form this compound induces substantial and diagnostic changes across a range of spectroscopic techniques. The most notable signatures for the thio-analogue are the significant downfield shift of the C=S carbon in ¹³C NMR, the replacement of the strong C=O stretch with characteristic thioamide bands in the IR spectrum, a distinct molecular ion peak in the mass spectrum, and a pronounced bathochromic shift of the n → π* transition in the UV-Vis spectrum. By understanding these key differences and their chemical origins, researchers can confidently identify and differentiate these important chemical building blocks, ensuring the integrity and success of their synthetic and analytical endeavors.
References
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Link
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Link
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link
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Mitchell, N. L., et al. (2019). Functional elucidation of TfuA in peptide backbone thioamidation. Nature Communications, 10(1), 1-10. Link
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Dražić, T., et al. (2014). Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5039. Link
-
Belbachir, M., & Bensaoula, A. (2006). The ring opening bulk polymerization of ε-caprolactam catalyzed by Maghnite-H+. Journal of Applied Polymer Science, 102(3), 2586-2592. Link
-
Crombie, L., et al. (1987). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 425-433. Link
-
Ryabova, O. B., et al. (2012). Transformation of low-molecular linear caprolactam oligomers by caprolactam-degrading bacteria. Biochemistry (Moscow), 77(8), 903-911. Link
-
Bagno, A., et al. (2007). Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)C NMR chemical shifts using diastereomeric penam beta-lactams as a test set. Magnetic Resonance in Chemistry, 45(10), 841-848. Link
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Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1286-1292. Link
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Stoleru, E., et al. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Polymers, 16(17), 2321. Link
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Mitchell, N. L., & Cohran, J. C. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 945-956. Link
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Gogoi, P., et al. (2015). An Efficient Three-Component Synthesis of Coumarin-3-carbamides by Use of Ni.lb.NiO Nanoparticles as Magnetically Separable Catalyst. RSC Advances, 5(10), 7351-7359. Link
-
Horak, M., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(20), 7492-7495. Link
-
Gruber, T., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5557-5564. Link
-
Stoleru, E., et al. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. ResearchGate. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964069, 2H-azepine. Link
-
Wang, M., et al. (2020). Sinoflavonoids P–Z, sixteen new prenylated flavonoids from Sinopodophyllum hexandrum. Fitoterapia, 143, 104558. Link
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 2 [Video]. YouTube. Link
-
Buré, C., et al. (2005). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. European Journal of Mass Spectrometry, 11(1), 31-34. Link
-
Stone, P. J., & Thompson, H. W. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 22(8), 1469-1481. Link
-
Studymind. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. Link
-
Kishore, V. N. R. (2016, January 8). How can I quantify amide species in reaction mixture by UV-Vis method preferably? ResearchGate. Link
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15. Link
-
Sun, P., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 934568. Link
-
Wikipedia. (2023, December 2). Fragmentation (mass spectrometry). Link
-
Kumar, A., & Kumar, A. (2025). Synthesis of lactones and lactams via C(sp3)–H bond functionalization. Organic & Biomolecular Chemistry. Link
-
Nichols, P. J., et al. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Link
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Link
-
Contreras, R., et al. (1983). Structural determination of -lactams by 1 H and 13 C NMR. Spectrochimica Acta Part A: Molecular Spectroscopy, 39(2), 113-117. Link
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A Comparative Guide to the Thermal Properties of Polyamide 6 and Poly(thiocaprolactam)
This guide provides an in-depth comparative thermal analysis of two structurally related polymers: Polyamide 6 (PA6), a widely used engineering thermoplastic, and its sulfur-containing analogue, Poly(thiocaprolactam) (PTCL). Understanding the thermal behavior of these materials is paramount for their processing, application, and end-of-life considerations. This document will delve into the fundamental differences in their thermal stability and phase transitions, supported by established experimental data for PA6 and reasoned extrapolations for the less-common PTCL. The insights provided are geared towards researchers, scientists, and professionals in drug development and material science who require a nuanced understanding of polymer properties.
Introduction: A Tale of Two Amides
Polyamide 6, commonly known as Nylon 6, is a semicrystalline polymer synthesized through the ring-opening polymerization of ε-caprolactam.[1] Its excellent mechanical properties, wear resistance, and chemical resistance have cemented its role in various applications, from automotive components to textiles.
Poly(thiocaprolactam), on the other hand, is a specialty polymer where the oxygen atom of the amide group in the repeating unit is replaced by a sulfur atom. This substitution to a thioamide linkage is anticipated to significantly alter the polymer's properties, including its thermal characteristics. While literature on the thermal analysis of PTCL is scarce, we can infer its behavior based on studies of other thioamide-containing polymers.[2]
The Foundation: Understanding TGA and DSC
To appreciate the comparative analysis, a foundational understanding of the primary analytical techniques employed is essential.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining the thermal stability of a material, identifying its decomposition temperature, and quantifying the amount of volatile components or filler materials.[3]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[4] This technique is instrumental in identifying key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as quantifying the enthalpies associated with these transitions.[5]
Synthesis and Structural Considerations
Both PA6 and PTCL are synthesized via the ring-opening polymerization of their respective cyclic monomers: ε-caprolactam for PA6 and ε-thiocaprolactam for PTCL. This process involves the breaking of the amide or thioamide bond within the ring, followed by the propagation of the linear polymer chain.
The key structural difference lies in the amide linkage. The C=O bond in PA6 is highly polar, leading to strong intermolecular hydrogen bonding between adjacent polymer chains. This hydrogen bonding is a primary contributor to the high melting point and good mechanical strength of PA6. In PTCL, the C=S bond is less polar and the hydrogen bonding is weaker. This fundamental difference is expected to have a profound impact on the thermal properties of the resulting polymer.
Comparative Thermal Analysis: PA6 vs. PTCL
Thermal Stability (TGA)
Polyamide 6 (PA6): TGA analysis of PA6 typically shows a single-step decomposition process in an inert atmosphere, with the onset of significant weight loss occurring above 300°C. The decomposition temperature is influenced by factors such as molecular weight and the presence of any additives.
Thermal Transitions (DSC)
Polyamide 6 (PA6): A typical DSC thermogram of PA6 reveals a distinct glass transition temperature (Tg) in the range of 40-60°C, representing the transition from a rigid, glassy state to a more flexible, rubbery state. Further heating reveals a sharp endothermic peak corresponding to the melting temperature (Tm) of the crystalline domains, which is typically around 220°C.
Poly(thiocaprolactam) (PTCL): The weaker intermolecular forces in PTCL due to the less polar thioamide linkage are expected to result in a lower melting temperature compared to PA6. The reduced hydrogen bonding would require less thermal energy to disrupt the crystalline structure. Similarly, the glass transition temperature of PTCL is also anticipated to be lower than that of PA6, as the polymer chains would have greater mobility at lower temperatures.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting TGA and DSC analysis on polyamide samples, adhering to ASTM standards.
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131[4][5])
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (platinum or alumina).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum rate of decomposition (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418[7])
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Setup:
-
Place the sample pan and the reference pan in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at a temperature below the expected Tg (e.g., 0°C). Ramp the temperature to a point above the melting temperature (e.g., 250°C for PA6) at a heating rate of 10°C/min. This step is to erase the thermal history of the sample.
-
Cooling: Cool the sample from 250°C to 0°C at a controlled rate of 10°C/min.
-
Second Heat: Reheat the sample from 0°C to 250°C at a heating rate of 10°C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: From the second heating scan, determine the glass transition temperature (Tg), the melting temperature (Tm), and the enthalpy of fusion (ΔHf).
Visualization of Experimental Workflow
Caption: Workflow for TGA and DSC analysis of polyamide samples.
Summary of Comparative Thermal Properties
| Property | Polyamide 6 (PA6) | Poly(thiocaprolactam) (PTCL) (Hypothesized) | Rationale for Difference |
| Synthesis | Ring-opening polymerization of ε-caprolactam | Ring-opening polymerization of ε-thiocaprolactam | Analogous polymerization of the respective cyclic monomers. |
| Decomposition Temp. (TGA) | > 300°C | < 300°C | Thioamide linkages are generally less thermally stable than amide linkages in polymers.[2] |
| Glass Transition Temp. (Tg) | 40 - 60°C | < 40 - 60°C | Weaker intermolecular forces (hydrogen bonding) in PTCL lead to increased chain mobility at lower temperatures. |
| Melting Temp. (Tm) | ~220°C | < 220°C | Reduced hydrogen bonding in PTCL requires less thermal energy to disrupt the crystalline structure. |
Conclusion
The substitution of the carbonyl oxygen with a sulfur atom in the polyamide backbone, transitioning from Polyamide 6 to Poly(thiocaprolactam), is predicted to have a significant impact on the thermal properties of the polymer. Based on the established behavior of PA6 and the known effects of thionation on other polymers, PTCL is expected to exhibit lower thermal stability, a lower glass transition temperature, and a lower melting temperature. These differences are primarily attributed to the weaker intermolecular hydrogen bonding associated with the thioamide linkage.
For researchers and developers, this implies that while PTCL may offer unique properties due to the presence of sulfur (e.g., altered chemical reactivity, refractive index, or metal coordination), its processing window and high-temperature applications would be more limited compared to PA6. Further experimental investigation into the thermal properties of PTCL is warranted to validate these hypotheses and fully unlock the potential of this specialty polymer.
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ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021,
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,
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A Comparative Guide to the Mechanical Properties of Thiocaprolactam-Based Polymers and Nylon 6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparison of the mechanical properties of thiocaprolactam-based polyamides (polythioamides) and conventional nylon 6 (polyamide 6). By substituting the oxygen atom of the amide group with a sulfur atom, polythioamides exhibit distinct molecular interactions that lead to significant alterations in their mechanical and thermal behavior. This analysis, supported by experimental data and standardized testing protocols, reveals that sulfur-containing polyamides can offer enhanced ductility and toughness. However, these benefits are accompanied by changes in thermal stability and moisture sensitivity, which are critical considerations for material selection in advanced applications.
Introduction: A Tale of Two Amides
Nylon 6, or polycaprolactam, is a widely utilized engineering thermoplastic known for its excellent mechanical strength, durability, and chemical resistance.[1] It is synthesized through the ring-opening polymerization of ε-caprolactam.[2] Thiocaprolactam-based polymers, on the other hand, are a class of sulfur-containing polyamides where the carbonyl oxygen in the amide linkage is replaced by a sulfur atom, forming a thioamide group.[3] This seemingly subtle substitution introduces significant changes to the polymer's fundamental properties due to the different electronegativity, size, and bonding characteristics of sulfur compared to oxygen.[3][4] This guide delves into these differences, providing a comparative analysis of their mechanical properties to inform material selection for specialized applications.
The Foundation of Performance: Molecular Architecture
The distinct mechanical behaviors of nylon 6 and polythioamides originate from their molecular structures. In nylon 6, the hydrogen on one amide group forms a strong hydrogen bond with the oxygen on an adjacent polymer chain.[5] These hydrogen bonds are a primary reason for nylon's good thermal and mechanical properties.[5]
In polythioamides, the thioamide group alters this bonding landscape. Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts.[4][6] The larger van der Waals radius of sulfur compared to oxygen also increases the distance between polymer chains, which can affect chain packing and crystallinity.[4][7] Additionally, the barrier to C-N bond rotation is higher in thioamides, which can limit the conformational flexibility of the polymer chains.[4] These molecular-level differences are the underlying cause of the macroscopic variations in their mechanical properties.
Comparative Analysis of Mechanical Properties
The following sections compare the key mechanical and thermal properties of thiocaprolactam-based polymers and nylon 6. The data presented is a synthesis of values reported in scientific literature and should be considered representative.
Data Summary Table
| Property | Thiocaprolactam-Based Polymer | Nylon 6 (Dry) | Test Standard |
| Tensile Strength | Lower to Comparable | 76 - 97 MPa[8] | ASTM D638 |
| Elongation at Break | Higher | ~50-200% | ASTM D638 |
| Flexural Modulus | Lower | ~2.8 GPa | ASTM D790 |
| Toughness | Higher | Moderate | ASTM D638 |
| Melting Temperature (Tm) | Lower | ~215-220 °C[2] | DSC |
| Glass Transition (Tg) | Lower | ~50-70 °C | DMA/DSC |
| Moisture Absorption | Potentially Lower | High (up to 9%)[9] | ASTM D570 |
In-Depth Analysis
-
Tensile Strength and Modulus: Nylon 6 typically exhibits high tensile strength and a high flexural modulus, indicating a rigid and strong material. Sulfur-containing polyamides, due to potentially disrupted chain packing and altered hydrogen bonding, may show a lower tensile strength and modulus.
-
Elongation and Toughness: A significant advantage of some thiocaprolactam-based polymers is their enhanced ductility. They have been shown to exhibit a high elongation at break and high work-to-break values, which are indicative of high toughness and resistance to deformation.[10] This suggests they can absorb more energy before fracturing compared to the more brittle behavior of dry nylon 6.[1]
-
Thermal Properties: The melting point (Tm) and glass transition temperature (Tg) of polythioamides are generally lower than those of nylon 6. This is attributed to the weaker interchain forces (weaker hydrogen bond acceptance) which require less thermal energy to overcome. The thermal stability of sulfur-containing polyamides can be high, but the onset of degradation may differ from that of nylon 6.[7]
-
Moisture Absorption: Nylon 6 is known for its high moisture absorption, which acts as a plasticizer, significantly reducing its tensile strength and modulus while increasing elongation.[5][8][9][11] The introduction of the more lipophilic sulfur atom in polythioamides could lead to lower moisture absorption, resulting in more stable mechanical properties in humid environments.[4]
Experimental Verification: Protocols and Methodologies
To ensure the trustworthiness and reproducibility of the comparative data, standardized testing protocols are essential. The American Society for Testing and Materials (ASTM) provides widely accepted methods for characterizing polymers.
Key Experimental Protocols
Tensile Properties (ASTM D638): This test method is used to determine the tensile properties of plastics, providing data on tensile strength, modulus, and elongation.[12][13][14]
-
Specimen Preparation: Dumbbell-shaped specimens are injection molded or machined from a plaque to standard dimensions (e.g., Type I).[15]
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours.
-
Testing Machine: A universal testing machine with a suitable load cell is used.[15]
-
Procedure: The specimen is mounted in the grips of the testing machine. An extensometer is attached to the gauge length to accurately measure strain. The specimen is pulled at a constant rate of crosshead movement (e.g., 5 mm/min) until it fractures.[15]
-
Data Acquisition: Load and extension data are recorded throughout the test to generate a stress-strain curve. From this curve, tensile strength, modulus of elasticity, and elongation at break are calculated.
Flexural Properties (ASTM D790): This test measures the flexural strength and modulus of a material, indicating its stiffness in bending.[16][17][18]
-
Specimen Preparation: Rectangular bar specimens are prepared.
-
Conditioning: Specimens are conditioned as per ASTM D638.
-
Testing Setup: A three-point bending fixture is used, where the specimen is supported at two points and a load is applied at the midpoint.[18][19]
-
Procedure: The specimen is placed on the supports, and the loading nose applies a force at a specified rate until the specimen breaks or reaches a 5% strain limit.[16][19]
-
Calculation: Flexural strength and modulus are calculated based on the load-deflection curve.
Experimental Workflow Visualization The following diagram illustrates the general workflow for sample preparation and mechanical testing according to ASTM standards.
Discussion: Bridging Structure and Property
The substitution of oxygen with sulfur in the polyamide backbone is the key determinant of the observed differences in mechanical properties. The increased ductility and toughness of polythioamides can be attributed to a combination of factors. The larger size of the sulfur atom may disrupt the regular, tight packing of polymer chains that is characteristic of the crystalline regions in nylon 6. This leads to a more amorphous structure, allowing for greater chain mobility and deformation before failure.
While this increased chain mobility is beneficial for toughness, it also results in a lower modulus and strength, as the intermolecular forces are less effective at resisting deformation. The lower thermal properties (Tg and Tm) are also a direct consequence of these weakened intermolecular interactions.
The potential for lower moisture absorption in polythioamides is a significant advantage. The plasticizing effect of water on nylon 6 is a well-known limitation, causing a dramatic drop in mechanical performance in humid conditions.[8][9] A material that maintains its properties across a range of environmental conditions is highly desirable for high-performance applications.
Applications and Trade-offs
The choice between a thiocaprolactam-based polymer and nylon 6 depends critically on the specific requirements of the application.
-
Nylon 6 remains the material of choice for applications requiring high rigidity, strength, and well-characterized performance, such as in automotive parts, textiles, and industrial molding, especially where the environment is controlled.[1]
-
Thiocaprolactam-based polymers are promising candidates for applications where high toughness, ductility, and impact resistance are paramount. Their potentially improved hydrolytic stability could make them suitable for use in components exposed to moisture or for specialized biomedical applications where controlled degradation and mechanical integrity are crucial.
Conclusion
Thiocaprolactam-based polymers represent a chemically distinct alternative to traditional nylon 6. The introduction of a sulfur atom into the polyamide backbone fundamentally alters the intermolecular forces, leading to a material with potentially superior toughness and ductility, albeit with a trade-off in stiffness and thermal resistance. For researchers and professionals in materials science and drug development, understanding these structure-property relationships is key to innovating and selecting the optimal material for a given application. Further research into tailoring the properties of these sulfur-containing polyamides could open up new avenues for advanced material design.
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Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers. ResearchGate. Available at: [Link]
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Effects of Moisture Absorption on Nylon 6 through Nylon12 vs Power-Core. In-Position Technologies. Available at: [Link]
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Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing. Available at: [Link]
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Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam. Preprints.org. Available at: [Link]
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Thermal Stability and Dynamic Mechanical Properties of Poly(ε-caprolactone)/Chitosan Composite Membranes. MDPI. Available at: [Link]
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Managing Moisture: The Science Behind Moisture Absorption in Nylon. Teknor Apex. Available at: [Link]
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Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI. Available at: [Link]
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Standard Test Methods for - Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. CSTJ Matériaux composites. Available at: [Link]
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Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. MDPI. Available at: [Link]
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A Comparative Analysis of the Biological Activities of Lactams and Thiolactams: A Guide for Researchers
This guide provides a comprehensive comparative study of the biological activities of lactams and their sulfur-containing analogs, thiolactams. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these heterocyclic compounds. By examining their structural differences, mechanisms of action, and performance in key biological assays, this document aims to provide a foundational understanding to inform future research and drug discovery efforts.
Introduction: The Subtle Yet Significant Structural Distinction
Lactams, cyclic amides, are a cornerstone of medicinal chemistry, most famously represented by the life-saving β-lactam antibiotics.[1] Their biological activity is intrinsically linked to the reactivity of the amide bond within the ring system. Thiolactams, where the carbonyl oxygen of the lactam is replaced by a sulfur atom, represent a structurally analogous yet electronically distinct class of compounds. This seemingly minor substitution can significantly alter the molecule's physicochemical properties, including its electrophilicity, hydrogen bonding capacity, and metabolic stability, leading to divergent biological activities.[2] This guide will delve into these differences, offering a comparative perspective on their therapeutic potential.
Comparative Biological Activities: A Tale of Two Heterocycles
While direct head-to-head comparative studies of lactams and their corresponding thiolactam analogs across a wide spectrum of biological activities are not abundant in the literature, existing research allows for a compelling comparative analysis. This section will explore their known activities in key therapeutic areas.
Antimicrobial Activity: Beyond the Beta-Lactam Paradigm
Lactams: The antibacterial prowess of β-lactams is legendary.[1] Penicillins, cephalosporins, carbapenems, and monobactams all function by inhibiting bacterial cell wall synthesis.[3] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, the structural backbone of the bacterial cell wall.[4] This inhibition leads to a compromised cell wall, ultimately causing cell lysis and bacterial death.[4]
Thiolactams: The antimicrobial profile of thiolactams is less defined and appears to be highly dependent on the specific molecular scaffold. Some studies have explored the synthesis of thiolactam-containing compounds with the aim of discovering novel antimicrobial agents.[5] A particularly interesting class is the N-thiolated β-lactams, which have demonstrated a narrow-spectrum antibacterial activity against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus anthracis.[6] Notably, their mechanism of action is distinct from traditional β-lactams and they are not susceptible to β-lactamase degradation.[6]
Comparative Insight: The primary distinction in antimicrobial activity lies in their mechanism of action. While classical β-lactams target cell wall biosynthesis, the activity of known antimicrobial thiolactams, such as the N-thiolated derivatives, appears to involve different cellular targets.[6] This suggests that thiolactams could be explored as a source of novel antibiotics to combat resistance to existing β-lactam drugs. However, more extensive research, including direct comparative studies of lactam/thiolactam pairs, is necessary to fully elucidate their relative antimicrobial potential.
Anticancer Activity: Emerging Therapeutic Avenues
Lactams: Beyond their antimicrobial applications, certain lactam-containing compounds have demonstrated significant anticancer activity. For instance, N-thiolated β-lactams have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer, while showing selectivity for cancer cells over normal cells.[3][7] Other β-lactam derivatives have been investigated as proteasome inhibitors, a validated target in cancer therapy.[3]
Thiolactams: Thiolactams have also emerged as promising anticancer agents. In a direct comparative study, a β-thiolactone analog of tetrahydrolipstatin was synthesized and evaluated alongside its β-lactam counterpart for its ability to inhibit the growth of a panel of four human cancer cell lines.[8] The results of this study are summarized in the table below.
Comparative Data: Anticancer Activity of Tetrahydrolipstatin Analogs [8]
| Compound | Cell Line | IC50 (µM) |
| β-Lactam Analog | HCT-116 (Colon) | >50 |
| A-549 (Lung) | >50 | |
| PC-3 (Prostate) | >50 | |
| NCI-H460 (Lung) | >50 | |
| β-Thiolactone Analog | HCT-116 (Colon) | 15 |
| A-549 (Lung) | 20 | |
| PC-3 (Prostate) | 18 | |
| NCI-H460 (Lung) | 22 |
As the data indicates, the β-thiolactone analog exhibited significantly greater cytotoxicity against all four cancer cell lines compared to the β-lactam analog, which was largely inactive. This highlights the profound impact of the oxygen-to-sulfur substitution on the anticancer potential of this particular molecular scaffold.
Enzyme Inhibition: Divergent Mechanisms of Action
Lactams: The most well-documented enzyme inhibitory activity of lactams is the inhibition of bacterial β-lactamases by β-lactam antibiotics. These enzymes are a primary mechanism of bacterial resistance, hydrolyzing the amide bond in the β-lactam ring and inactivating the antibiotic.[9] β-lactam antibiotics act as suicide inhibitors, forming a stable acyl-enzyme intermediate with the serine residue in the active site of these enzymes, thereby inactivating them.[10]
Thiolactams: Thiolactams, and thiol-containing compounds in general, can also act as enzyme inhibitors, often through a different mechanism. The thiol group is a known zinc-binding moiety.[11] This property is particularly relevant for the inhibition of metallo-β-lactamases, a class of β-lactamases that utilize zinc ions in their active site for catalysis. Thiol-containing compounds can inhibit these enzymes by chelating the active site zinc, thus disrupting their catalytic function.[11] A study on approved thiol-containing drugs demonstrated their ability to inhibit various metallo-β-lactamases.[11]
Comparative Insight: The differing mechanisms of enzyme inhibition between lactams and thiolactams present exciting opportunities for drug design. While β-lactams are well-established inhibitors of serine-β-lactamases, thiolactams could be developed as potent and selective inhibitors of metallo-β-lactamases, a class of enzymes for which there are currently few clinically available inhibitors.
Comparative Data: Enzyme Inhibition by Tetrahydrolipstatin Analogs [8]
| Compound | Enzyme | IC50 (µM) |
| β-Lactone Analog (Tetrahydrolipstatin) | Porcine Pancreatic Lipase | 0.02 |
| β-Lactam Analog | Porcine Pancreatic Lipase | >100 |
| β-Thiolactone Analog | Porcine Pancreatic Lipase | 0.5 |
In the comparative study of tetrahydrolipstatin analogs, the β-lactone (a close relative of lactams) was the most potent inhibitor of porcine pancreatic lipase. The β-lactam analog was inactive, while the β-thiolactone analog showed moderate inhibitory activity. This further underscores how the nature of the heteroatom in the cyclic ester/amide/thioester system dramatically influences its interaction with the target enzyme.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities discussed above.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the lactam and thiolactam compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay: A General Protocol
This protocol provides a general framework for assessing the inhibitory activity of lactams and thiolactams against a target enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.
Workflow for a General Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the lactam and thiolactam inhibitors in an appropriate buffer.
-
Inhibitor Dilution: Prepare serial dilutions of the inhibitors in the assay buffer.
-
Assay Setup: In a suitable microplate, add the enzyme and varying concentrations of the inhibitors. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in a detectable signal (e.g., absorbance or fluorescence) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Directions
The comparative analysis of lactams and thiolactams reveals a fascinating landscape of biological activity. While lactams, particularly β-lactams, are well-established as potent antibacterial agents, the introduction of a sulfur atom to create a thiolactam can lead to a dramatic shift in biological properties, including enhanced anticancer activity and a different mechanism of enzyme inhibition.
The field of thiolactam research is still relatively nascent compared to that of their lactam counterparts. This guide highlights the need for more direct comparative studies to fully understand the structure-activity relationships and therapeutic potential of this intriguing class of compounds. Future research should focus on:
-
Synthesis and screening of corresponding lactam and thiolactam pairs against a broad range of biological targets to generate robust comparative data.
-
Elucidation of the mechanisms of action of bioactive thiolactams to identify novel cellular targets and pathways.
-
Exploration of the potential of thiolactams as inhibitors of metallo-enzymes , a promising area for the development of new therapeutics.
By systematically exploring the biological landscape of thiolactams and comparing them to their well-studied lactam cousins, the scientific community can unlock new avenues for the development of novel and effective therapeutic agents.
References
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Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]
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Aubry, S., Aubert, G., Cresteil, T., & Crich, D. (2012). Synthesis and biological investigation of the β-thiolactone and β-lactam analogs of tetrahydrolipstatin. Organic & Biomolecular Chemistry, 10(13), 2629–2632. [Link]
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Klingler, F. M., Wichelhaus, T. A., & Proschak, E. (2015). Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria. Journal of Medicinal Chemistry, 58(8), 3626–3630. [Link]
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Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (46), 7278–7280. [Link]
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Miller, M. J., et al. (2008). N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. Journal of Medicinal Chemistry, 51(1), 187-196. [Link]
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The Emerging Potential of Thiocaprolactam Derivatives as Antimicrobial Agents: A Comparative Guide
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising avenues of research, thiocaprolactam derivatives are emerging as a class of compounds with significant potential to address the growing threat of drug-resistant pathogens. This guide provides a comprehensive overview of the current understanding of the antimicrobial efficacy of thiocaprolactam derivatives, drawing comparisons with existing drugs based on available data from structurally related compounds. We delve into their potential mechanisms of action and provide detailed experimental protocols for their evaluation, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this intriguing class of molecules.
Introduction to Thiocaprolactam Derivatives: A Scaffold of Interest
Caprolactam, a well-known precursor to Nylon-6, and its derivatives have been investigated for various biological activities. The introduction of a sulfur atom to form a thiocaprolactam ring modifies the electronic and steric properties of the molecule, often leading to enhanced biological activity. This structural alteration is hypothesized to be a key factor in the antimicrobial potential of these compounds. While direct and extensive comparative studies on thiocaprolactam derivatives are still emerging, research on structurally similar compounds, such as thiourea derivatives and other sulfur-containing heterocycles, provides compelling evidence for their promise.
Comparative Antimicrobial Efficacy: Piecing Together the Evidence
Direct head-to-head comparisons of thiocaprolactam derivatives with established antibiotics are not yet widely available in published literature. However, by examining studies on related compounds, we can infer their potential efficacy.
Antibacterial Activity
Research on various thiourea and N-acyl thiourea derivatives has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiourea derivatives have shown significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL[1]. Some derivatives also exhibited activity against methicillin-resistant S. aureus (MRSA) with MICs between 4 and 64 μg/mL[1]. Furthermore, studies on polyamide 6, a polymer derived from ε-caprolactam, have shown that modifications to introduce antimicrobial properties can lead to high bactericidal rates against S. aureus and Escherichia coli[2].
To provide a tangible, albeit indirect, comparison, the following table summarizes the MIC values of some existing antibiotics against common pathogens. It is important to note that these are general ranges and can vary significantly based on the specific strain and testing conditions.
| Antibiotic | Target Organism | Typical MIC Range (µg/mL) |
| Ciprofloxacin | Escherichia coli | 0.004 - >32[3][4] |
| Staphylococcus aureus | 0.12 - >16 | |
| Penicillin G | Streptococcus pyogenes | ≤0.03 - 2 |
| Staphylococcus aureus (susceptible) | ≤0.12 | |
| Amoxicillin | Escherichia coli | 2 - >256 |
| Staphylococcus aureus | 0.25 - >256 |
Table 1: Typical Minimum Inhibitory Concentration (MIC) ranges for common antibiotics against selected bacteria. These values are for illustrative purposes and can vary.
While direct MIC data for thiocaprolactam derivatives is scarce, the activity of related thiourea compounds suggests that they could fall within a therapeutically relevant range. Further focused studies are crucial to establish their precise potency.
Antifungal Activity
The potential of sulfur-containing heterocyclic compounds extends to antifungal activity. Several studies have highlighted the efficacy of thiourea derivatives against various Candida species, including Candida albicans, with MIC values reported to be in the range of 25 to 100 μg/cm³[5]. Thiazole derivatives, another class of sulfur-containing heterocycles, have also demonstrated potent activity against Candida spp., with some compounds showing efficacy comparable to or even exceeding that of nystatin (MIC = 0.015–7.81 µg/mL)[6]. Given these findings, it is plausible that thiocaprolactam derivatives may also possess significant antifungal properties.
Unraveling the Mechanism of Action: A Look into Potential Pathways
The precise mechanism of action for thiocaprolactam derivatives is yet to be fully elucidated. However, based on the known mechanisms of related compounds, several hypotheses can be proposed.
The presence of the thiocarbonyl group (C=S) is likely crucial for their antimicrobial activity. This functional group can engage in various interactions with biological targets. One proposed mechanism is the inhibition of essential enzymes in microbial metabolic pathways[7]. For instance, thiourea derivatives are known to target enzymes like DNA gyrase and enoyl-ACP reductase (InhA), which are vital for bacterial replication and cell wall synthesis[7].
Another potential mechanism involves the disruption of the microbial cell membrane. The lipophilic nature of the caprolactam ring combined with the reactive sulfur atom could facilitate interaction with and perturbation of the lipid bilayer, leading to increased permeability and eventual cell death.
Caption: Potential antimicrobial mechanisms of thiocaprolactam derivatives.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the antimicrobial potential of novel thiocaprolactam derivatives, standardized and validated experimental protocols are essential. The following outlines the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique.
Materials:
-
Test compounds (thiocaprolactam derivatives)
-
Standard antibiotics (e.g., ciprofloxacin, penicillin) for comparison
-
Bacterial or fungal strains
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of each test compound and standard antibiotic. Perform serial two-fold dilutions in the appropriate broth in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as detected by the naked eye or a microplate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Conclusion and Future Directions
While the direct evidence for the antimicrobial efficacy of thiocaprolactam derivatives is still in its nascent stages, the data from structurally related compounds, particularly thioureas and other sulfur-containing heterocycles, strongly suggest their potential as a promising new class of antimicrobial agents. Their unique chemical scaffold offers opportunities for synthetic modification to optimize potency, spectrum of activity, and pharmacokinetic properties.
Future research should focus on:
-
Systematic Synthesis and Screening: A focused effort to synthesize a library of diverse thiocaprolactam derivatives and screen them against a broad panel of clinically relevant and drug-resistant pathogens.
-
Direct Comparative Studies: Head-to-head comparisons of the most potent thiocaprolactam derivatives with standard-of-care antibiotics to accurately gauge their relative efficacy.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of promising candidates in animal models of infection to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
The journey from a promising chemical scaffold to a clinically useful drug is long and arduous. However, the preliminary indications for thiocaprolactam derivatives are encouraging, warranting their continued exploration in the urgent quest for new antimicrobial therapies.
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A Comparative Guide to the Biodegradability of Polyamide 6 and Thiocaprolactam-Based Polymers
Introduction: The Challenge of Persistent Polymers
In the landscape of materials science, the durability and resilience of synthetic polymers are often their most celebrated attributes. Polyamide 6 (PA6), commonly known as Nylon 6, is a cornerstone of this class, valued for its exceptional mechanical strength, thermal stability, and chemical resistance. However, the very characteristics that make it indispensable in applications ranging from textiles to automotive components also render it remarkably persistent in the environment. This persistence contributes to the global challenge of plastic pollution, spurring researchers to explore novel polymer architectures that retain desirable properties while offering a controlled end-of-life through biodegradation.
This guide provides a detailed comparative analysis of the biodegradability of conventional Polyamide 6 and a structurally analogous alternative: polymers derived from thiocaprolactam. By substituting the oxygen atom of the amide group with sulfur, the resulting thioamide linkage introduces fundamental changes to the polymer backbone's chemical and electronic properties. We will explore the established degradation pathways of PA6, offer a theoretical framework for the potential biodegradability of thiocaprolactam-based polyamides based on the unique nature of the thioamide bond, and provide standardized experimental protocols for empirical validation.
Section 1: Polyamide 6 (PA6) - A Profile in Persistence
Polyamide 6 is a synthetic polymer produced through the ring-opening polymerization of its monomer, ε-caprolactam.[1] The resulting polymer chain is characterized by repeating amide linkages (-CO-NH-), which are responsible for the material's strong intermolecular hydrogen bonding, leading to high crystallinity and a dense, tightly packed structure.
The Mechanism of Polyamide 6 Biodegradation
Traditionally, Polyamide 6 is not considered biodegradable, as it does not readily break down by natural microbial processes and can persist in the environment for extended periods.[2][3] However, under specific conditions, biodegradation can be initiated. The primary mechanism involves the enzymatic hydrolysis of the amide bonds in the polymer backbone.[4] This process requires two key conditions:
-
Accessibility: Water molecules and microbial enzymes, such as amide hydrolases, must be able to physically access the amide linkages.[4]
-
Metabolism: The resulting smaller molecules—oligomers and the monomer 6-aminohexanoic acid—must be metabolizable by microorganisms.[4][5]
The rate-limiting step for PA6 degradation is overwhelmingly the initial breakdown of the high molecular weight polymer. Its highly crystalline nature and hydrophobicity present significant physical barriers that shield the amide bonds from enzymatic attack.[4] Nevertheless, certain specialized microorganisms have demonstrated a capacity to degrade PA6. For instance, white-rot fungi and some thermophilic bacteria, such as Anoxybacillus rupiensis and Geobacillus thermocatenulatus, have been reported to utilize PA6, albeit slowly.[6] This degradation is often an oxidative or hydrolytic surface erosion process, catalyzed by enzymes like proteases, lipases, and cutinases.[7][8][9]
Visualizing the Polymer Structures
The fundamental difference between these two polymers lies in a single atom within the repeating unit, which dictates the bond's character and, consequently, its environmental stability.
Caption: Chemical structures of Polyamide 6 and Poly(thiocaprolactam) repeating units.
Section 2: Thiocaprolactam Polymers - A Theoretical Biodegradability Assessment
Polymers synthesized from thiocaprolactam are direct sulfur analogues of PA6. While extensive experimental data on their biodegradation is not yet widely available, we can construct a robust hypothesis based on the fundamental chemistry of the thioamide bond. The substitution of a carbonyl oxygen with a sulfur atom introduces significant electronic and steric changes.
The Thioamide Bond: A Double-Edged Sword for Stability
The thioamide linkage exhibits properties that could both hinder and potentially facilitate degradation compared to its amide counterpart:
-
Increased Resonance Stabilization: The thioamide bond has a higher degree of resonance stabilization. This is due to the greater contribution of the polar resonance form where a positive charge is on the nitrogen and a negative charge is on the sulfur. This increased double-bond character of the C-N bond makes the thioamide linkage more kinetically stable and resistant to simple hydrolysis—the rate of hydrolysis for thioamides can be up to 10 times slower than for corresponding amides.[10]
-
Weaker Carbon-Sulfur Double Bond: The C=S double bond is inherently weaker and longer than the C=O double bond. This could make it more susceptible to certain types of chemical or enzymatic attack, particularly oxidative processes that target the sulfur atom.
-
Altered Electronic Properties: The π* orbital of a thioamide is lower in energy than that of an amide.[11][12] This makes the thioamide a better electron acceptor, which could influence interactions with enzymatic cofactors or reactive oxygen species, potentially opening alternative degradation pathways unavailable to PA6.
Recent research has highlighted that sulfur-containing polymers are being actively investigated for their degradability, aiming to create materials suitable for a circular economy.[13][14] This suggests a scientific consensus that the inclusion of sulfur can be leveraged to engineer degradability.
Section 3: A Comparative Analysis
The potential for biodegradability is not a simple binary state but a spectrum influenced by bond chemistry, polymer morphology, and the specific environmental conditions.
| Feature | Polyamide 6 | Poly(thiocaprolactam) (Hypothesized) | Rationale for Difference |
| Monomer | ε-Caprolactam | Thiocaprolactam | Direct sulfur-for-oxygen substitution. |
| Polymer Linkage | Amide (-CO-NH-) | Thioamide (-CS-NH-) | Defines the core chemical properties of the backbone. |
| Primary Bond Stability | High; resistant to hydrolysis | Very High; kinetically more resistant to hydrolysis than amide.[10] | Greater resonance stabilization of the thioamide bond.[10][15] |
| Known Degradation Path | Slow enzymatic hydrolysis of the amide bond.[4][8] | Unknown; potentially via oxidative attack at the sulfur atom or specialized enzymatic hydrolysis. | The C=S bond is weaker than C=O and offers a different site for chemical attack. |
| Rate-Limiting Factor | High crystallinity and hydrophobicity limit enzyme access.[4] | Likely high crystallinity and hydrophobicity, plus higher kinetic stability of the thioamide bond. | Similar polymer packing is expected, but the bond itself is more stable against hydrolysis. |
| Potential Degradation Trigger | Amide hydrolases, proteases, lipases.[7][16] | Potentially sulfur-oxidizing enzymes or novel hydrolases. | The unique chemistry of the thioamide bond would require different enzymatic machinery. |
Section 4: Experimental Protocol for Assessing Aerobic Biodegradability
To move from theoretical postulation to empirical evidence, standardized testing is essential. The choice of protocol must be self-validating, meaning the methodology itself confirms that biodegradation is occurring. Measuring the conversion of polymer carbon to carbon dioxide is the gold standard, as it directly quantifies microbial respiration and mineralization of the substrate.
Featured Protocol: ISO 14855-2
We will detail the laboratory-scale method ISO 14855-2: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide .[17] This standard is widely accepted and simulates an aggressive, microbially rich composting environment.
Objective: To determine the percentage of carbon in the test polymer that is converted to CO₂ by microorganisms under controlled composting conditions over a period of up to 6 months.
Methodology Steps:
-
Characterization of Test Material:
-
Determine the total organic carbon (TOC) content of the polymer samples. This is crucial for calculating the theoretical maximum amount of CO₂ that can be produced (ThCO₂).
-
Analyze for heavy metals and other inhibitory substances to ensure the material will not be toxic to the microbial inoculum.
-
-
Preparation of Inoculum and Bioreactors:
-
Obtain mature, stable compost from a well-aerated source to serve as the microbial inoculum. The compost should be sieved to ensure uniformity.
-
Prepare the solid matrix by mixing the compost with the test material. A typical ratio is 1 part test material to 6 parts dry compost.
-
Three types of bioreactors are prepared in triplicate:
-
Test Reactors: Containing compost and the test polymer (PA6 or Poly(thiocaprolactam)).
-
Blank Reactors: Containing only the compost to measure its background respiration.
-
Positive Control Reactors: Containing compost and a well-defined biodegradable material like cellulose or starch to validate the activity of the microbial inoculum.
-
-
-
Incubation and CO₂ Measurement:
-
Place the bioreactors in a temperature-controlled environment, typically at 58 ± 2°C.
-
Supply a continuous, controlled flow of carbon-dioxide-free air to each bioreactor.
-
The effluent gas from each reactor is passed through a CO₂ trapping system (e.g., a solution of Ba(OH)₂ or NaOH, or an infrared gas analyzer) to measure the cumulative amount of CO₂ produced over time.
-
The test duration is typically 45 to 90 days but can be extended for up to 6 months, or until the CO₂ production has plateaued.
-
-
Calculation and Interpretation:
-
The cumulative amount of CO₂ evolved from the test reactors is corrected by subtracting the amount evolved from the blank reactors.
-
The percentage of biodegradation is calculated using the formula: % Biodegradation = (Cumulative CO₂ Produced / ThCO₂) x 100
-
The test is considered valid if the positive control shows a biodegradation percentage greater than 70% by the end of the test.
-
Experimental Workflow Diagram
Caption: Workflow for assessing polymer biodegradability using the ISO 14855-2 standard.
Section 5: Conclusion and Future Research Directions
This guide establishes that Polyamide 6, while exceptionally durable, is not inert and possesses known, albeit very slow, pathways for biodegradation primarily driven by enzymatic hydrolysis.[4][8] Its environmental persistence is largely a function of its high crystallinity and hydrophobicity, which act as physical shields against microbial attack.
In contrast, the biodegradability of thiocaprolactam-based polymers remains a compelling and open scientific question. Based on the fundamental chemistry of the thioamide bond, it is reasonable to hypothesize that these polymers would exhibit even greater resistance to simple hydrolysis than PA6.[10] However, the presence of the sulfur atom introduces a unique chemical handle that may be susceptible to alternative, potentially more efficient, enzymatic or oxidative degradation mechanisms. The broader interest in designing degradable sulfur-containing polymers lends credence to this possibility.[13][14]
Future research should be prioritized in the following areas:
-
Empirical Testing: Conduct direct comparative biodegradation studies of PA6 and poly(thiocaprolactam) using standardized methods like ISO 14855-2 and ASTM D5988 (soil).[17][18]
-
Microbial Screening: Isolate and identify microorganisms from sulfur-rich environments that demonstrate an ability to colonize and degrade thiocaprolactam-based polymers.
-
Byproduct Analysis: Characterize the intermediate and final degradation products to assess their environmental fate and potential ecotoxicity.
-
Mechanism Elucidation: Investigate the specific enzymes and biochemical pathways involved in the breakdown of the thioamide backbone.
Unlocking the potential of polymers like poly(thiocaprolactam) is essential for developing next-generation materials that balance performance with environmental stewardship. Rigorous, hypothesis-driven experimentation is the only path to validating their role in a sustainable future.
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Nagy, G., et al. (2022). Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. MDPI. Available at: [Link]
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Al-Sammarraie, A. M. A. (2014). Study on Degradation of Nylon 6 by thermophilic bacteria Anoxybacillus rupiensis Ir3 (JQ912241). IJARBS. Available at: [Link]
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El-Gahami, M. A., et al. (2021). Biologically active sulfur-containing polyamides as promising anticancer materials. NIH. Available at: [Link]
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Reactive Processing of ε-caprolactam for Application in Thermoplastic Resin Transfer Moulding (TP-RTM). (n.d.). The University of Queensland. Available at: [Link]
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Rapid biodegradation of polyphenylene sulfide plastic beads by Pseudomonas sp. (2025). Available at: [Link]
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Safety Operating Guide
Guide to the Safe Disposal of Hexahydro-2H-azepine-2-thione
As a Senior Application Scientist, my objective is to provide you with a definitive, actionable guide for the proper disposal of Hexahydro-2H-azepine-2-thione. This document is engineered to move beyond a simple checklist, offering in-depth, scientifically-grounded procedures that ensure laboratory safety, regulatory compliance, and environmental stewardship.
This compound, a thio-lactam, is a sulfur-containing analog of ε-caprolactam. While specific regulatory disposal codes may vary based on formulation and contaminants, its chemical nature necessitates handling as a hazardous substance. The following guide establishes a robust framework for its management from point of generation to final disposal.
Pillar 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the material's hazards. While comprehensive toxicological data for this compound is not as prevalent as for its oxygen analog (ε-caprolactam), we can infer its hazard profile from its chemical structure and data on related compounds.
-
Inferred Hazards: Like many organosulfur compounds and lactams, it should be treated as a potential irritant to the skin, eyes, and respiratory system.[1][2] When heated to decomposition, it may produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).
-
Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. You must consult your institution's Environmental Health & Safety (EHS) department to ensure proper classification, but it is best practice to manage this compound as a hazardous chemical waste.[3][4]
Pillar 2: Source Segregation and Containment Protocol
The integrity of any waste management system begins at the source. Improper segregation can lead to dangerous chemical reactions, compromise the safety of personnel, and complicate the disposal process, often at a significantly higher cost.
Step-by-Step Segregation and Containment:
-
Designate a Waste Stream: Establish a dedicated waste stream for this compound and materials contaminated with it. Never mix this waste with other chemical streams unless explicitly permitted by your EHS department.[5]
-
Select Appropriate Containers:
-
Solids: Collect solid waste in a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid.
-
Liquids/Solutions: Use a sealed, compatible solvent-resistant container (e.g., glass or HDPE). Ensure the container material is compatible with any solvents used.[2]
-
Sharps/Labware: Contaminated sharps must be placed in a designated sharps container. Grossly contaminated labware should be decontaminated or disposed of as hazardous waste.[5]
-
-
Labeling is Non-Negotiable: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of any other components (e.g., solvents)
-
The relevant hazard pictograms (e.g., Irritant, Health Hazard)
-
The accumulation start date
-
Pillar 3: Approved Disposal Methodologies
The final disposition of the waste must be handled by trained professionals using approved methods. Direct disposal into sanitary sewers or municipal trash is strictly prohibited.[6]
Primary Disposal Pathway: Incineration
The universally recommended and safest method for disposing of this compound is through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[7]
-
Causality: Incineration ensures the complete thermal destruction of the organic molecule, converting it into less harmful gaseous products. This method is highly effective and environmentally preferred for preventing the entry of the chemical into ecosystems.
-
Procedure:
-
Store the properly labeled and sealed waste container in a designated satellite accumulation area within your lab or a central accumulation area for your facility.[5]
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[1]
-
Coordinate with your institution's EHS department to arrange for pickup by a certified hazardous waste contractor.
-
Spill Management and Decontamination
In the event of a spill, a prepared response is critical to mitigate exposure and environmental release.
-
Spill Cleanup Protocol:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9][10]
-
For solid spills, carefully sweep up the material and place it into your designated hazardous waste container. Moisten the material slightly with water to prevent dust generation if necessary.[6]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent).[6] Do not use combustible materials like paper towels for large spills.
-
Collect the absorbent material and place it in the hazardous waste container.
-
-
Surface Decontamination:
-
After removing the bulk of the spill, decontaminate the surface with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
Data Presentation: Safety and Disposal Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [7] |
| Spill Containment | Absorb with inert material (e.g., fly ash, cement powder, commercial sorbent). | [6] |
| Prohibited Actions | Do not wash into sewer. Do not mix with other waste streams unless compatible. | [5][6] |
| Containerization | Use original containers or designated, compatible, and tightly sealed containers. | [1][11] |
| PPE Requirement | Wear protective gloves, protective clothing, and eye/face protection. | [2][10] |
Experimental Protocols: Disposal Workflow Diagram
This diagram illustrates the logical flow for managing this compound waste from generation to final disposal.
Sources
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Personal protective equipment for handling Hexahydro-2H-azepine-2-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of Hexahydro-2H-azepine-2-thione (CAS No. 7203-96-5). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Hazard: A Proactive Approach to Safety
Key Principle: In the absence of complete data, treat this compound as a hazardous substance. This proactive stance is the cornerstone of a self-validating safety protocol. All handling should be performed with the assumption of potential toxicity via inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following recommendations are based on a risk assessment for handling solid, potentially dusty materials and preparing solutions.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (minimum 0.2 mm thickness) | Provides a barrier against skin contact. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects against splashes and airborne particles. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters | Essential for weighing the solid, handling powders, or when there is a potential for aerosol generation. |
Expert Insight: The choice of glove material is critical. While general chemical resistance charts are useful, breakthrough times can vary significantly. It is advisable to consult the glove manufacturer's specific data for thioamides or similar sulfur-containing organic compounds. In the absence of specific data, frequent glove changes are a prudent measure.
Donning and Doffing PPE: A Step-by-Step Protocol
Proper technique in putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: If double-gloved, remove the outer pair and dispose of them in the appropriate chemical waste container.
-
Lab Coat: Unfasten the lab coat and remove it by rolling it outwards, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Eye Protection: Remove safety goggles.
-
Respirator: If worn, remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include all stages of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and hazard warnings.
Handling and Preparation
-
All manipulations of solid this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Isolate: Prevent the spread of the material.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate PPE, including respiratory protection.
-
Contain and Clean: For small spills, use an inert absorbent material. For larger spills, follow your institution's hazardous material spill response protocol.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated contaminated materials is crucial to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.
Visualizing the Workflow: PPE Selection and Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and the general handling workflow for this compound.
Caption: A workflow for safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and does not supersede institutional safety protocols or regulatory requirements. Always consult your institution's EHS department for specific guidance.
References
-
MIT Environmental Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
